Technical Documentation Center

Sulfisozole sodium Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Sulfisozole sodium
  • CAS: 79921-43-0

Core Science & Biosynthesis

Foundational

The Molecular Mechanics of Sulfisoxazole Sodium: Targeting Dihydropteroate Synthase (DHPS)

Executive Summary Sulfisoxazole sodium is a highly soluble, short-acting sulfonamide antibiotic that exerts its bacteriostatic effect by disrupting the de novo folate biosynthesis pathway in prokaryotes. Because eukaryot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfisoxazole sodium is a highly soluble, short-acting sulfonamide antibiotic that exerts its bacteriostatic effect by disrupting the de novo folate biosynthesis pathway in prokaryotes. Because eukaryotic cells utilize active transport to import dietary folate, the bacterial folate synthesis pathway remains a highly selective and critical target for antimicrobial development.

This technical guide provides an in-depth analysis of sulfisoxazole's mechanism of action on its primary target, Dihydropteroate Synthase (DHPS) . By exploring the competitive binding kinetics, structural mimicry, and the precise experimental workflows required to validate DHPS inhibition, researchers can leverage these foundational principles to develop next-generation antifolates and combat emerging sulfonamide resistance.

Mechanistic Overview: The Folate Biosynthesis Pathway

Bacteria must synthesize tetrahydrofolic acid (THF) de novo to produce the purines, pyrimidines, and amino acids required for cellular replication [2]. DHPS is the critical enzyme that catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.

Sulfisoxazole sodium acts as a structural analog of PABA. It competitively binds to the PABA-binding pocket of the DHPS enzyme [1]. This competitive occlusion prevents the natural substrate from entering the active site. Furthermore, DHPS can mistakenly utilize sulfisoxazole as an alternative substrate, creating a dead-end sulfa-pterin adduct that severely depletes the intracellular folate pool, ultimately halting bacterial growth.

G DHPP DHPP (Dihydropterin Pyrophosphate) DHPS DHPS Enzyme (Dihydropteroate Synthase) DHPP->DHPS PABA PABA (p-Aminobenzoic Acid) PABA->DHPS Natural Substrate SULF Sulfisoxazole Sodium (Competitive Inhibitor) SULF->DHPS Competitive Binding DHP 7,8-Dihydropteroate DHPS->DHP Condensation DHF Dihydrofolic Acid (DHF) DHP->DHF

Folate biosynthesis pathway highlighting sulfisoxazole's competitive inhibition of DHPS.

Quantitative Binding Kinetics & Resistance

The efficacy of sulfisoxazole is heavily dependent on its binding affinity (


) relative to the natural substrate PABA (

). In wild-type, susceptible bacterial strains, DHPS exhibits a high affinity for sulfonamides. However, clinical resistance frequently arises through chromosomal mutations in the folP gene (which encodes DHPS). These mutations alter the architecture of the PABA-binding pocket, drastically reducing the enzyme's affinity for sulfonamides while preserving enough affinity for PABA to maintain cellular viability [5].

Table 1: Comparative Kinetic Parameters of DHPS (Susceptible vs. Resistant Strains)

DHPS VariantSubstrate

(PABA)
Inhibitor

(Sulfonamide proxy)
Clinical Implication
Wild-Type (Susceptible) ~0.25 µM~0.5 µMHigh susceptibility; competitive inhibition easily achieved at clinical doses.
Mutant (Resistant) ~0.85 µM~500.0 µM1000-fold decrease in inhibitor affinity; clinical resistance to sulfisoxazole.

Data synthesized from kinetic evaluations of chromosomal DHPS mutations in clinical isolates [5].

Experimental Workflow: Validating DHPS Inhibition

To accurately quantify the


 and 

of sulfisoxazole sodium, researchers must employ a robust, self-validating assay. Direct measurement of DHPS activity is notoriously difficult because the condensation reaction does not produce a naturally fluorescent or highly absorptive byproduct.

The Causality of Experimental Design: Instead of relying on hazardous radiometric assays (measuring


-PABA incorporation), modern laboratories utilize a Continuous Coupled Spectrophotometric Assay [3], [4]. By introducing an excess of Dihydrofolate Reductase (DHFR) and NADPH into the reaction mixture, the 7,8-dihydropteroate produced by DHPS is immediately reduced. This reduction triggers the stoichiometric oxidation of NADPH to NADP

. Because NADPH absorbs strongly at 340 nm and NADP

does not, the rate of absorbance decrease at 340 nm serves as a direct, real-time proxy for DHPS activity.

Workflow Prep 1. Reagent Preparation (Buffer, pABA, DHPP, NADPH, DHFR) Inhibitor 2. Inhibitor Addition (Serial Dilutions of Sulfisoxazole) Prep->Inhibitor Initiate 3. Reaction Initiation (Add DHPS Enzyme) Inhibitor->Initiate Monitor 4. Kinetic Measurement (Absorbance at 340 nm, 37°C) Initiate->Monitor Analyze 5. Data Analysis (Calculate IC50 & Ki) Monitor->Analyze

Step-by-step workflow for the continuous coupled spectrophotometric DHPS inhibition assay.

Protocol: Continuous Coupled DHPS Inhibition Assay

System Validation Requirements: To ensure the assay is self-validating, every plate must include a "Vehicle Control" (100% enzyme activity, DMSO only) and a "Background Control" (No DHPS enzyme) to subtract baseline NADPH auto-oxidation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer consisting of 100 mM Tris-HCl (pH 8.0) and 5 mM MgCl

    
    .
    
  • Reagent Master Mix: In a bulk reservoir, combine PABA (near

    
    , ~10-50 µM), DHPP (~10-50 µM), NADPH (150-200 µM), and an excess of recombinant DHFR (1-2 Units/mL) in the assay buffer.
    
  • Inhibitor Plating: In a 96-well UV-transparent microplate, add 2 µL of sulfisoxazole sodium serial dilutions (prepared in DMSO) to the target wells. Add 2 µL of pure DMSO to the Vehicle Control wells.

  • Master Mix Addition: Dispense 168 µL of the Reagent Master Mix into all wells. Pre-incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by rapidly adding 30 µL of pre-warmed recombinant DHPS enzyme (10-50 nM final concentration) to all wells except the Background Control wells (add 30 µL buffer instead).

  • Kinetic Monitoring: Immediately place the plate into a microplate reader pre-set to 37°C. Monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes [3].

  • Data Analysis: Calculate the initial reaction velocity (

    
    ) from the linear portion of the absorbance decay curve. Plot the percentage of inhibition against the log concentration of sulfisoxazole to derive the 
    
    
    
    using a four-parameter logistic fit.

Future Perspectives in Drug Development

Because the structural architecture of the PABA-binding pocket is highly conserved yet susceptible to resistance-conferring point mutations, modern drug discovery is pivoting. Researchers are now utilizing the established kinetic baselines of drugs like sulfisoxazole to design novel inhibitors that target the adjacent, highly conserved pterin-binding pocket of DHPS, or to discover allosteric modulators that bypass the PABA site entirely. Understanding the precise mechanism by which sulfisoxazole sodium interacts with DHPS remains the foundational benchmark for evaluating these next-generation antimicrobial agents.

References

  • PharmaCompass. "Sulfisoxazole | Drug Information, Uses, Side Effects, Chemistry." Available at: [Link]

  • ResearchGate. "A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors." Available at: [Link]

  • Antimicrobial Agents and Chemotherapy - ASM Journals. "Sulfonamide Resistance in Clinical Isolates of Campylobacter jejuni: Mutational Changes in the Chromosomal Dihydropteroate Synthase." Available at: [Link]

Exploratory

Physicochemical Properties of Sulfisoxazole Sodium: A Technical Guide for Drug Development and Pharmacokinetics

Executive Summary Understanding the physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of rational drug design and formulation. Sulfisoxazole sodium (often cataloged in analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of rational drug design and formulation. Sulfisoxazole sodium (often cataloged in analytical literature under the synonym sulfisozole sodium) is a short-acting sulfonamide antibacterial agent[1]. Its development represented a major milestone in medicinal chemistry, specifically engineered to overcome the severe renal toxicity (crystalluria) associated with first-generation sulfa drugs.

As a Senior Application Scientist, I approach the characterization of sulfisoxazole sodium not merely as a collection of static data points, but as a dynamic system where molecular structure dictates macroscopic behavior. This whitepaper provides an in-depth analysis of the API’s physicochemical profile, the causality behind its pharmacokinetic advantages, and the self-validating experimental protocols required for its rigorous characterization in a modern research setting.

Structural Chemistry & Causality of Ionization

The international nonproprietary name (INN) for this API is sulfisoxazole sodium (CAS 2200-44-4), representing the monosodium salt of sulfisoxazole[2].

The Causality of Drug Design: Early sulfonamides (e.g., sulfanilamide) possessed high pKa values (~10.4), meaning they remained largely unionized at physiological pH (7.4) and in acidic urine (pH 5.5). Unionized sulfonamides have notoriously poor aqueous solubility, leading to precipitation in the renal tubules.

To solve this, medicinal chemists attached a 3,4-dimethyl-5-isoxazolyl ring to the sulfonamide nitrogen. The strong electron-withdrawing nature of this isoxazole ring drastically increases the acidity of the sulfonamide N-H bond, lowering the pKa to approximately 5.0[3]. Consequently, at physiological pH, sulfisoxazole is >99% ionized. Formulating it as a sodium salt further ensures instantaneous dissolution in aqueous media, driving rapid gastrointestinal absorption and safe renal clearance[4].

Quantitative Physicochemical Profile

The following table synthesizes the critical physicochemical constants of sulfisoxazole sodium, highlighting the formulation significance of each parameter.

PropertyValueClinical / Formulation Significance
Molecular Formula C₁₁H₁₂N₃O₃S·NaDictates the salt multiplier required for precise gravimetric dosing in pre-clinical assays[2].
Molecular Weight 289.3 g/mol Required for accurate molarity calculations in in-vitro systems[2].
pKa (Sulfonamide N-H) 5.0Ensures the molecule is predominantly in its highly soluble anionic form at pH > 6.0[4].
Solubility (pH 5.0) 0.43 mg/mLRepresents the baseline solubility of the protonated free acid; indicates precipitation risk in highly acidic environments[4].
Solubility (pH 7.0) 17.0 mg/mLDemonstrates a nearly 40-fold increase in solubility due to ionization, ensuring safe transport in blood and neutral urine[4].
LogP (XLogP3) ~1.01Indicates moderate lipophilicity, providing an optimal balance between aqueous solubility and membrane permeability.

Self-Validating Experimental Workflows

To ensure absolute scientific integrity (E-E-A-T), the physicochemical characterization of sulfisoxazole sodium must rely on self-validating protocols. A protocol is only self-validating if it contains internal feedback loops that automatically flag systemic errors, degradation, or artifactual data.

Workflow cluster_0 Self-Validating Physicochemical Assays Start API: Sulfisoxazole Sodium (Solid State) Solubility Thermodynamic Solubility (Shake-Flask, pH 1.2 - 7.4) Start->Solubility pKa pKa Determination (Bidirectional Potentiometry) Start->pKa Permeability Caco-2 Permeability (Apical ↔ Basolateral) Start->Permeability Validation Data Synthesis & Henderson-Hasselbalch Modeling Solubility->Validation Eq. Concentration pKa->Validation Ionization Profile Permeability->Validation Flux Rates

Figure 1: Self-validating workflow for the physicochemical characterization of Sulfisoxazole Sodium.

Protocol 1: Thermodynamic Aqueous Solubility Profiling (Shake-Flask Method)

Rationale: Kinetic solubility can overestimate API concentration due to supersaturation. Thermodynamic solubility ensures the system has reached a true equilibrium, which is mandatory for Biopharmaceutics Classification System (BCS) tiering.

  • Preparation: Weigh an excess amount of sulfisoxazole sodium (e.g., 50 mg) into glass vials.

  • Buffer Addition: Add 1 mL of standardized buffers ranging from pH 1.2 (simulated gastric fluid) to pH 7.4 (simulated intestinal fluid).

  • Equilibration: Agitate vials at 37°C ± 0.5°C for 48 hours in a thermostatic shaker.

  • Phase Separation: Centrifuge at 15,000 rpm for 15 minutes to separate the undissolved pellet from the supernatant.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV at 271 nm[3].

  • Self-Validating Mechanism: The protocol mandates measuring the pH of the supernatant after the 48-hour incubation. Because dissolving a sodium salt can alkalinize the medium, if the final pH deviates by >0.1 units from the starting buffer, the system flags the buffer capacity as insufficient. The run is automatically invalidated, forcing a repeat with a higher molarity buffer. Additionally, HPLC mass balance of the residual pellet confirms no chemical degradation occurred during incubation.

Protocol 2: pKa Determination via Potentiometric Titration

Rationale: Accurate pKa prediction is essential to model the ionization state of the drug across the GI tract and renal system.

  • Solubilization: Dissolve 10 mg of sulfisoxazole sodium in 50 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Titration: Using an automated titrator, inject 0.1 M HCl in 0.05 mL increments until the pH drops to 2.0.

  • Data Plotting: Calculate the first derivative of the titration curve to identify the inflection point corresponding to the sulfonamide protonation.

  • Self-Validating Mechanism: The titration must be performed bidirectionally (acid-to-base, followed immediately by base-to-acid). If a hysteresis loop appears between the two curves, it indicates that the API precipitated during the acidic phase and failed to redissolve rapidly enough during the basic phase. The assay is only validated if the forward and reverse calculated pKa values fall within a 0.05 standard deviation limit.

Pharmacokinetic Implications & Renal Clearance

The physicochemical properties of sulfisoxazole sodium directly dictate its in vivo behavior. Upon oral administration, the highly soluble sodium salt dissolves instantly in the stomach. Although the low gastric pH (1.5) forces the drug into its unionized free acid form (which has a low solubility of ~0.13 mg/mL[4]), the initial rapid dissolution ensures that when it precipitates, it forms an ultra-fine, high-surface-area suspension. As this suspension empties into the duodenum (pH 6.0 - 6.5), the drug rapidly re-ionizes and dissolves, leading to peak plasma concentrations within 1 to 4 hours[4].

The Mechanism of Ion-Trapping in Renal Excretion

Sulfisoxazole is excreted primarily by the kidneys via glomerular filtration. Because its pKa is 5.0, its solubility is highly sensitive to the pH of the urine[4].

PK_Pathway Blood Systemic Circulation (pH 7.4: >99% Ionized) Glomerulus Glomerular Filtration (Free API Fraction) Blood->Glomerulus Renal Blood Flow Tubule Renal Tubule (Dynamic pH Gradient) Glomerulus->Tubule Ultrafiltrate UrineAcid Acidic Urine (pH < 5.5) ↑ Unionized Fraction ↑ Reabsorption Risk Tubule->UrineAcid Low pH UrineAlk Alkaline Urine (pH > 6.5) ↑ Ionized Fraction Rapid Excretion Tubule->UrineAlk High pH

Figure 2: pH-dependent renal clearance pathway of Sulfisoxazole demonstrating ion-trapping in alkaline urine.

If a patient presents with highly acidic urine (pH 5.0), the solubility of sulfisoxazole drops to 43 mg/dL[4]. While this is vastly superior to older sulfonamides, there is still a slight risk of tubular reabsorption or crystallization. However, if the urine is alkalinized (e.g., via sodium bicarbonate co-administration) to pH 7.0 or 8.0, the solubility exponentially increases to 1.7 g/dL and 17 g/dL, respectively[4]. This ionization traps the drug in the renal tubule (as charged molecules cannot passively diffuse back into the blood), decreasing the systemic half-life from 6.3 hours to 4.4 hours and accelerating clearance[4].

Conclusion

Sulfisoxazole sodium exemplifies how targeted manipulation of a molecule's pKa can resolve severe clinical toxicities. By engineering a sulfonamide that remains ionized at physiological and urinary pH, researchers transformed a dangerous drug class into a safe, highly soluble, and rapidly cleared therapeutic agent. For modern drug development professionals, applying the self-validating physicochemical assays detailed in this guide ensures that API behavior is predicted with absolute accuracy prior to clinical formulation.

References

1.4 - AntiinfectiveMeds.com 2.3 - Guidechem 3. 1 - NCATS Inxight Drugs 4. 2 - FDA Global Substance Registration System (DrugFuture)

Sources

Foundational

Synthesis and Purification of Sulfisoxazole Sodium for Laboratory Use: A Comprehensive Technical Guide

Introduction & Chemical Rationale Sulfisoxazole sodium (CAS: 2200-44-4) is the highly water-soluble sodium salt of sulfisoxazole, a sulfonamide antibiotic that also exhibits selective endothelin receptor antagonist (ETA)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

Sulfisoxazole sodium (CAS: 2200-44-4) is the highly water-soluble sodium salt of sulfisoxazole, a sulfonamide antibiotic that also exhibits selective endothelin receptor antagonist (ETA) activity[1][2]. While the free base form of sulfisoxazole (CAS: 127-69-5) is widely utilized in oral suspensions, its poor aqueous solubility (~3.5 mg/mL at pH 6) severely limits its utility in controlled laboratory environments[1].

For researchers conducting in vitro assays, microbiological screening, or formulating parenteral and ophthalmic solutions, the sodium salt is the mandatory standard[3]. This whitepaper outlines a self-validating, step-by-step methodology for the de novo synthesis, salt conversion, and purification of sulfisoxazole sodium, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Causality in the Synthetic Route

The synthesis of sulfisoxazole is governed by a classic nucleophilic acyl substitution followed by a targeted deprotection phase. Understanding the "why" behind these steps is critical for troubleshooting and ensuring high-yield recovery.

  • The Protecting Group Imperative: Direct condensation of sulfanilyl chloride with 3,4-dimethyl-5-aminoisoxazole is chemically unviable. The free para-amino group on sulfanilyl chloride would act as a nucleophile against the sulfonyl chloride of adjacent molecules, triggering rapid, uncontrolled polymerization. To prevent this, the para-amino group is masked using an acetyl protecting group, necessitating the use of 4-acetamidobenzenesulfonyl chloride (ASC) as the primary electrophile[1][4].

  • Nucleophilic Condensation & Acid Scavenging: The reaction utilizes 3,4-dimethyl-5-aminoisoxazole as the nucleophile. The solvent system—a mixture of acetone and pyridine—is not arbitrary[5]. Pyridine acts as both a nucleophilic catalyst and an essential acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the formation of the sulfonamide bond, driving the reaction forward and preventing the degradation of the isoxazole ring.

  • Selective Acidic Deprotection: The acetyl protecting group is cleaved via acid hydrolysis using 15–20% aqueous HCl[1]. The isoxazole ring demonstrates sufficient stability under these specific acidic conditions, allowing for the selective hydrolysis of the amide bond to yield the free base.

  • Salt Formation: The resulting sulfisoxazole free base is a weak acid (pKa 5.0)[1]. Titration with stoichiometric sodium hydroxide deprotonates the sulfonamide nitrogen, yielding the highly soluble sodium salt required for downstream aqueous applications.

Experimental Protocols

Note: All procedures must be conducted in a certified fume hood. 4-Acetamidobenzenesulfonyl chloride is a moisture-sensitive lachrymator.

Synthesis of the Acetylated Intermediate
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 11.2 g (0.10 mol) of 3,4-dimethyl-5-aminoisoxazole in a solvent mixture of 10 mL pyridine and 20 mL acetone[5].

  • Addition: Cool the solution to <10 °C. Slowly add 24.0 g (0.103 mol) of 4-acetamidobenzenesulfonyl chloride in small portions over 30 minutes. It is critical to maintain the internal temperature below 30 °C to prevent exothermic side reactions[1].

  • Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (20–30 °C) for 12 to 16 hours (overnight)[1].

  • Precipitation: Pour the crude reaction mixture into 200 mL of ice-cold distilled water. The acetylated intermediate, N-(3,4-dimethyl-5-isoxazolyl)-4-acetamidobenzenesulfonamide, will rapidly precipitate[1].

  • Isolation: Isolate the solid via vacuum filtration, wash thoroughly with cold distilled water to remove residual pyridine, and dry under a vacuum.

Deprotection (Hydrolysis) to Sulfisoxazole Free Base
  • Hydrolysis: Suspend 10.0 g of the dried acetylated intermediate in 50 mL of 15–20% aqueous hydrochloric acid[1].

  • Reflux: Boil the suspension under reflux for 30 to 45 minutes. Self-Validation Step: The reaction is complete when the solid completely dissolves into the solution, indicating successful cleavage of the hydrophobic acetyl group[1].

  • Neutralization & Crystallization: Remove from heat and carefully add 50 g of crystallized sodium acetate to buffer the highly acidic solution[1]. Allow the mixture to cool to room temperature, then transfer to an ice bath (0–5 °C) to force complete crystallization.

  • Isolation: Vacuum filter the resulting white prismatic crystals of sulfisoxazole. Wash with distilled water and dry. The pure free base should exhibit a melting point of approximately 193 °C[1].

Conversion to Sulfisoxazole Sodium
  • Suspension: Suspend 5.0 g of pure sulfisoxazole free base in 15 mL of sterile, distilled water.

  • Titration: Under continuous stirring, slowly add 1.0 M Sodium Hydroxide (NaOH) dropwise. Monitor the pH continuously. Stop the addition when the solid completely dissolves and the solution stabilizes at a pH of 8.5 – 9.0. Caution: Do not exceed pH 10; highly alkaline environments risk hydrolytic opening of the isoxazole ring.

  • Recovery: To isolate the solid sodium salt, lyophilize (freeze-dry) the clear aqueous solution. This yields a highly soluble, white crystalline powder ready for laboratory formulation[2][3].

Purification and Analytical Validation

High-purity sulfisoxazole sodium is critical for biological assays to prevent artifactual toxicity caused by unreacted precursors or solvent residues. If the lyophilized salt requires further purification, a solvent-antisolvent recrystallization workflow should be employed.

Purification Crude Crude Sulfisoxazole Sodium Dissolve Dissolve in Min. H2O (pH 8.5 - 9.0) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Precipitate Add Cold Ethanol & Chill (0 - 5 °C) Filter->Precipitate Wash Wash with Cold Ethanol/Water Precipitate->Wash Dry Vacuum Drying (Desiccator) Wash->Dry Pure Pure Sulfisoxazole Sodium (>99%) Dry->Pure

Figure 1: Standard laboratory purification workflow for sulfisoxazole sodium.

Quantitative Data Summary

The following table summarizes the key physicochemical differences between the free base intermediate and the final sodium salt, providing a framework for analytical verification.

PropertySulfisoxazole (Free Base)Sulfisoxazole Sodium
CAS Number 127-69-52200-44-4
Molecular Formula C11H13N3O3SC11H12N3NaO3S
Aqueous Solubility ~3.5 mg/mL (at pH 6)>300 mg/mL
Melting Point 193 °C>300 °C (Decomposes)
pKa 5.0N/A (Salt form)
Laboratory Application Organic synthesis intermediateAqueous in vitro assays / Parenterals

Visualizing the Synthetic Logic

The logical flow of the synthesis is mapped below, demonstrating the transition from protected electrophile to the final, highly-soluble pharmaceutical salt.

SynthesisPathway A 4-Acetamidobenzenesulfonyl Chloride (ASC) C Acetylated Intermediate A->C Pyridine/Acetone (Condensation) B 3,4-Dimethyl-5- aminoisoxazole B->C D Sulfisoxazole (Free Base) C->D HCl / Heat (Hydrolysis) E Sulfisoxazole Sodium D->E NaOH (aq) (Salt Formation)

Figure 2: Stepwise synthetic pathway of sulfisoxazole sodium from precursors.

References

  • ChemicalBook. "Sulfisoxazole | 127-69-5". ChemicalBook.
  • Scribd. "Sulfonamides 3 | PDF | Clinical Medicine". Scribd.
  • BenchChem. "Sulfisoxazole Diolamine | 4299-60-9". BenchChem.
  • GuideChem. "Sulfisoxazole 127-69-5 wiki". GuideChem.
  • NCATS Inxight Drugs. "SULFISOXAZOLE SODIUM".

Sources

Exploratory

Technical Guide: Sulfisozole Sodium Degradation Pathways &amp; Byproducts

The following technical guide details the degradation pathways, stability profile, and byproduct identification for Sulfisozole Sodium . Critical Nomenclature Note: This guide focuses on Sulfisozole Sodium (CAS: 37514-39...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the degradation pathways, stability profile, and byproduct identification for Sulfisozole Sodium .

Critical Nomenclature Note: This guide focuses on Sulfisozole Sodium (CAS: 37514-39-9 ), chemically defined as the sodium salt of


-(isoxazol-3-yl)sulfanilamide (

). Note: This compound is frequently confused with Sulfisoxazole (Sulfafurazole), which contains a dimethyl-isoxazole ring (

). While the degradation mechanisms (sulfonamide hydrolysis) are homologous, the specific isoxazole-derived byproducts differ.

Executive Summary

Sulfisozole Sodium acts as a bacteriostatic sulfonamide. Its stability is governed by two primary structural vulnerabilities: the sulfonamide linkage (


) and the unsubstituted isoxazole ring . Under forced degradation conditions (ICH Q1B/Q2), the molecule primarily undergoes hydrolytic cleavage to yield sulfanilic acid and 3-aminoisoxazole. Secondary pathways include N4-oxidation and photo-isomerization of the heterocyclic ring.

This guide provides a mechanistic breakdown of these pathways to support stability-indicating method development (SIM) and impurity profiling.

Molecular Architecture & Reactivity

The Sulfisozole molecule consists of a lipophilic isoxazole ring attached to a hydrophilic sulfanilamide moiety.

Functional GroupReactivity ProfilePrimary Stressor
Sulfonamide Bond (

)
Susceptible to nucleophilic attack (Hydrolysis).Acid/Base, Heat
Primary Amine (

)
Susceptible to oxidation (N-hydroxylation, dimerization).Oxidative (

), Light
Isoxazole Ring Susceptible to ring opening and isomerization.UV Light, Strong Base

Degradation Pathways[1]

Hydrolytic Degradation (Acid/Base Catalyzed)

The most significant degradation pathway is the cleavage of the sulfonamide bond.

  • Mechanism: In acidic conditions, protonation of the isoxazole nitrogen weakens the S-N bond, facilitating nucleophilic attack by water. In basic conditions, the formation of the resonance-stabilized anion can eventually lead to cleavage at elevated temperatures.

  • Primary Degradants:

    • Sulfanilic Acid (Deg-1): The stable aromatic amine core.

    • 3-Aminoisoxazole (Deg-2): The heterocyclic amine moiety. Note: Unlike Sulfamethoxazole, which yields a methyl-substituted amine, Sulfisozole yields the unsubstituted 3-aminoisoxazole, which is highly unstable and may further degrade into nitriles.

Oxidative Degradation

Exposure to oxidative stress (e.g., peroxides, metal ions) targets the


-aniline nitrogen.
  • Mechanism: The free amine undergoes successive oxidation states, forming hydroxylamine, nitroso, and finally nitro derivatives.

  • Dimerization: Oxidative coupling can lead to azo-dimers (Azobenzene derivatives), typically appearing as highly colored (yellow/orange) impurities.

Photolytic Degradation

Sulfonamides are photosensitive. Upon UV exposure:

  • Photo-oxidation: Acceleration of the N-oxide formation.

  • Ring Rearrangement: The isoxazole ring can undergo photo-isomerization to form oxazole derivatives or undergo ring contraction/cleavage.

Visualization of Pathways[2]

The following diagram illustrates the critical degradation nodes for Sulfisozole Sodium.

Sulfisozole_Degradation Parent Sulfisozole Sodium (MW 261.2) Sulfanilic Sulfanilic Acid (MW 173.2) [Stable] Parent->Sulfanilic Hydrolysis (H+/OH-) Aminoisoxazole 3-Aminoisoxazole (MW 84.1) [Unstable] Parent->Aminoisoxazole Hydrolysis Hydroxylamine N4-Hydroxy-Sulfisozole (Intermediate) Parent->Hydroxylamine Oxidation (H2O2) PhotoIsomer Oxazole Isomer (Rearrangement) Parent->PhotoIsomer UV Light (254nm) Cyanoacetaldehyde Cyanoacetaldehyde (Ring Opening) Aminoisoxazole->Cyanoacetaldehyde Ring Cleavage Nitro 4-Nitro-Sulfisozole (MW 269.2) Hydroxylamine->Nitro Further Ox AzoDimer Azobenzene Dimer (High MW) Hydroxylamine->AzoDimer Coupling

Figure 1: Mechanistic map of Sulfisozole degradation showing hydrolytic cleavage (Red), oxidation (Yellow), and photolysis (Green).

Byproduct Inventory & Analytical Parameters

The following table summarizes the expected byproducts for LC-MS identification.

Compound IDNamePathwayTheoretical MW (Free Acid)Key MS Fragment (m/z)Relative Retention (RRT)*
API Sulfisozole Parent239.25 240.3

1.00
Deg-1 Sulfanilic AcidHydrolysis173.19174.2

~0.3 - 0.5 (Polar)
Deg-2 3-AminoisoxazoleHydrolysis84.0885.1

~0.2 (Very Polar)
Deg-3 4-Nitro-SulfisozoleOxidation269.23270.2

> 1.2 (Non-polar)
Deg-4 N4-Acetyl-Sulfisozole**Synthesis Impurity281.29282.3

~1.1

*RRT values are estimates based on C18 RP-HPLC behavior of sulfonamides. Sulfanilic acid elutes early due to high polarity. **N4-Acetyl derivative is a common metabolic product and synthesis impurity, though not a direct degradation product.

Experimental Protocols: Forced Degradation

To validate the stability-indicating nature of your analytical method, perform the following stress tests.

Acid Hydrolysis
  • Preparation: Dissolve Sulfisozole Sodium to a concentration of 1 mg/mL in 0.1 M HCl.

  • Condition: Reflux at 60°C for 4–8 hours.

  • Neutralization: Neutralize with 0.1 M NaOH prior to injection.

  • Target: Expect 10–20% degradation. Look for the Sulfanilic Acid peak (early eluting).

Base Hydrolysis
  • Preparation: Dissolve API to 1 mg/mL in 0.1 M NaOH.

  • Condition: Reflux at 60°C for 4–8 hours.

  • Observation: Sulfonamides are generally more stable in base than acid due to anion repulsion, but the isoxazole ring may open.

  • Target: Monitor for ring-opened fragments (often UV-transparent, requiring MS detection).

Oxidative Stress
  • Preparation: Dissolve API to 1 mg/mL in 3%

    
     (aq).
    
  • Condition: Store at Room Temperature (25°C) for 24 hours.

  • Quenching: Quench with Sodium Metabisulfite solution before analysis.

  • Target: Look for N-oxide (+16 Da) and Nitro (+30 Da) species.

Photostability
  • Condition: Expose solid state and solution (1 mg/mL) to 1.2 million lux-hours (Vis) and 200 W-hr/m² (UV) per ICH Q1B.

  • Target: Check for discoloration (yellowing) indicating azo-dimer formation and late-eluting isomers.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • PubChem. (2025).[1] Sulfisozole Sodium (Compound CID 71306740).[1] National Library of Medicine. Link

  • Ghanem, M. M., et al. (2013). Validated and Stability Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium, Sulfathiazole Sodium and Sulfadimidine Sodium. Semantic Scholar. Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.

Sources

Foundational

The Metabolic Fate of Sulfisoxazole Sodium in Bacterial Strains: A Technical Whitepaper

Executive Summary Understanding the metabolic fate of sulfisoxazole sodium in bacterial ecosystems is critical for advancing antimicrobial drug development and mitigating environmental resistance. This whitepaper provide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the metabolic fate of sulfisoxazole sodium in bacterial ecosystems is critical for advancing antimicrobial drug development and mitigating environmental resistance. This whitepaper provides an in-depth mechanistic analysis of how different bacterial strains metabolize this sulfonamide antibiotic. By examining the divergent degradation pathways dictated by environmental redox states—specifically anaerobic reductive cleavage and aerobic oxidative cleavage—this guide equips researchers with the theoretical grounding and self-validating experimental protocols necessary to track and quantify these biotransformations accurately.

Mechanistic Grounding: The Sulfisoxazole-Bacteria Interaction

Sulfisoxazole sodium is a highly soluble, short-acting sulfonamide antibiotic. Its primary mechanism of action relies on its structural mimicry of para-aminobenzoic acid (PABA). By acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS), sulfisoxazole halts the de novo synthesis of tetrahydrofolic acid, an essential cofactor for purine and pyrimidine biosynthesis (1)[1].

However, continuous exposure in environmental matrices (e.g., wastewater and soil) has exerted selective pressure on bacterial consortia, leading to the evolution of specific catabolic pathways capable of degrading the antibiotic molecule itself (2)[2]. The degradation trajectory is heavily dictated by the specific functional groups of the drug and the available electron acceptors in the microenvironment.

Divergent Biodegradation Pathways

The metabolic breakdown of sulfisoxazole is not monolithic; it bifurcates significantly based on the presence or absence of oxygen and specific metal ions.

Anaerobic Reductive Cleavage

Under anaerobic Fe(III)-reducing conditions, sulfisoxazole undergoes rapid and distinct degradation. The causality behind this specific vulnerability lies in its molecular architecture. Unlike other sulfonamides (such as sulfamethizole), sulfisoxazole contains a susceptible N-O bond within its five-membered isoxazole heterocyclic ring. In iron-reducing environments, this N-O bond acts as a preferential electron acceptor. The bacteria initiate a reductive cleavage of this bond, forming an unstable radical anion that rapidly decomposes into stable, dead-end products (3)[3].

Aerobic Oxidative Cleavage

Under aerobic conditions, heterotrophic bacteria from phyla such as Proteobacteria (e.g., Acinetobacter sp., Pseudomonas) and Actinobacteria (e.g., Rhodococcus) utilize direct enzymatic metabolism. The primary metabolic route involves the direct cleavage of the sulfonamide (S-N) bond. This cleavage yields 3-amino-5-methylisoxazole (3A5MI) and sulfanilamide derivatives. Because 3A5MI is formed through direct structural cleavage rather than peripheral functionalization, it prevents the "back-transformation" to the parent sulfisoxazole—a phenomenon frequently observed with reversibly acetylated sulfonamide metabolites in complex environments (2)[2].

MetabolicFate SIX Sulfisoxazole Sodium (Parent Compound) Anaerobic Anaerobic Fe(III)-Reducing Conditions SIX->Anaerobic Aerobic Aerobic Conditions (e.g., Acinetobacter sp.) SIX->Aerobic Reductive Reductive Cleavage (N-O Bond in Isoxazole) Anaerobic->Reductive Electron transfer Oxidative Direct Metabolism (S-N Bond Cleavage) Aerobic->Oxidative Enzymatic cleavage DeadEnd Unstable Radical Anions & Dead-End Products Reductive->DeadEnd Rapid degradation Metabolite3A5MI 3-amino-5-methylisoxazole (3A5MI) Oxidative->Metabolite3A5MI Primary metabolite

Fig 1. Divergent metabolic pathways of sulfisoxazole under anaerobic and aerobic conditions.

Quantitative Kinetics & Metabolite Profiling

To contextualize the efficiency of these metabolic pathways, empirical data demonstrates the varying degradation kinetics of sulfisoxazole across different bacterial conditions and initial concentrations.

Table 1: Summary of Sulfisoxazole Biodegradation Kinetics

Environmental ConditionDominant Bacterial GeneraInitial ConcentrationTemp / pHRemoval EfficiencyPrimary Mechanism
Aerobic (Axenic) Acinetobacter sp.5–240 mg/L25°C / 7.0100% (within 6 days)S-N Bond Cleavage (4)[4]
Anaerobic Mixed Consortium (Fe-reducing)Environmental levelsAmbientRapid degradationN-O Bond Cleavage (3)[3]
Aerobic (Mixed) Ammonia-Oxidizing BacteriaEnvironmental levelsAmbient68–77% (in 6h)Co-metabolism (2)[2]

Self-Validating Experimental Protocol for Fate Tracking

To ensure high-fidelity data when tracking the metabolic fate of sulfisoxazole, researchers must employ self-validating experimental designs. The following protocol details the isolation, incubation, and analytical quantification workflow, emphasizing the mechanistic reasoning behind each critical step.

Protocol: LC-MS/MS Profiling of Sulfisoxazole Transformation

Step 1: Strain Preparation & Acclimation

  • Action: Isolate the target strain (e.g., Acinetobacter sp.) and culture in a minimal salts medium (MSM) supplemented with sulfisoxazole sodium as the sole carbon and nitrogen source.

  • Causality: Forcing the bacteria to utilize the antibiotic as a sole nutrient source upregulates the specific catabolic enzymes (e.g., sulfonamide monooxygenases) required for S-N bond cleavage, ensuring robust degradation kinetics (4)[4].

Step 2: Spiking and Incubation

  • Action: Spike the cultures with 5–240 mg/L of sulfisoxazole sodium. Maintain incubation at 25°C and pH 7.0.

  • Causality: These parameters have been empirically determined as the optimal thermodynamic conditions for microbial growth and total organic carbon (TOC) removal in these specific strains (4)[4].

Step 3: Self-Validating Controls

  • Action: Run parallel abiotic controls (sterile MSM + sulfisoxazole) and adsorption controls (heat-killed bacteria + sulfisoxazole).

  • Causality: This isolates true enzymatic biodegradation from background abiotic hydrolysis, photolysis, or passive cellular adsorption, validating that the observed disappearance is strictly metabolic.

Step 4: Quenching and Filtration

  • Action: Extract time-course aliquots and immediately quench the enzymatic activity using an equal volume of LC-grade methanol. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE is chosen over nylon or cellulose acetate to minimize the hydrophobic binding of the drug and its metabolites to the filter matrix, preventing artificially deflated concentration readings.

Step 5: LC-MS/MS Analysis

  • Action: Analyze the filtrate using High-Resolution Mass Spectrometry (HR-MS) operating in positive electrospray ionization (ESI+) mode. Monitor the parent mass transition (m/z 268 for sulfisoxazole) and scan for primary fragments (e.g., m/z 156 corresponding to the cleaved isoxazole moiety) (5)[5].

ProtocolWorkflow Inoculum 1. Strain Isolation & Culturing Spike 2. Sulfisoxazole Spiking (5-240 mg/L) Inoculum->Spike Incubate 3. Incubation (25°C, pH 7.0) Spike->Incubate Quench 4. Quenching & PTFE Filtration Incubate->Quench LCMS 5. LC-MS/MS Analysis Quench->LCMS

Fig 2. Standardized self-validating workflow for tracking sulfisoxazole biodegradation.

Conclusion

The metabolic fate of sulfisoxazole sodium in bacterial strains is a complex interplay of environmental redox conditions and specific microbial enzymatic capabilities. By mapping these pathways—from anaerobic N-O bond reductive cleavage to aerobic S-N bond hydrolysis—researchers can better predict the environmental persistence of sulfonamides. Implementing rigorous, self-validating analytical protocols ensures that the kinetic data generated can reliably inform next-generation drug design and targeted bioremediation strategies.

References

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms ResearchG
  • Biodegradation of antibiotics: The new resistance determinants – part I eClass
  • Highly Efficient Degradation of Sulfisoxazole by Natural Chalcopyrite-Activated Peroxymonosulfate: Reactive Species and Effects of Water M
  • The Core Mechanism of Action of Sulfisoxazole Acetyl in Bacteria: An In-depth Technical Guide BenchChem
  • Biotransformation of Sulfamethoxazole by a Novel Strain, Nitratireductor sp.

Sources

Exploratory

The Antibacterial Spectrum and Pharmacodynamics of Sulfisoxazole Sodium: A Technical Guide

Executive Summary Sulfisoxazole sodium (often referred to as sulfafurazole) is a short-acting, broad-spectrum sulfonamide antibiotic that has played a foundational role in antimicrobial therapy and drug development. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfisoxazole sodium (often referred to as sulfafurazole) is a short-acting, broad-spectrum sulfonamide antibiotic that has played a foundational role in antimicrobial therapy and drug development. As a Senior Application Scientist, I approach antimicrobial susceptibility not merely as a set of observational data, but as a dynamic interplay between drug pharmacodynamics and bacterial metabolism. This whitepaper provides an in-depth mechanistic analysis of sulfisoxazole sodium, detailing its targeted antibacterial spectrum, the causality behind its minimum inhibitory concentration (MIC) testing protocols, and the self-validating experimental workflows required for accurate in vitro assessment.

Molecular Mechanism of Action: The Causality of DHPS Inhibition

To understand the antibacterial spectrum of sulfisoxazole sodium, one must first understand the fundamental biochemical divergence between prokaryotic and eukaryotic cells. Eukaryotic cells acquire folic acid through active transport of dietary folate. In contrast, most prokaryotes lack this transport mechanism and must synthesize folate de novo [1]. This metabolic necessity provides the causality for the selective toxicity of sulfonamides.

Sulfisoxazole sodium is a structural analog of para-aminobenzoic acid (PABA). It exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme Dihydropteroate Synthase (DHPS) [2]. By outcompeting PABA for the active site of DHPS, sulfisoxazole halts the condensation of PABA with dihydropteroate diphosphate. This blockade depletes the intracellular pool of tetrahydrofolic acid (THF)—an essential cofactor for the synthesis of purines, pyrimidines, and specific amino acids—ultimately arresting bacterial DNA replication and cell growth.

FolicAcidPathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS Enzyme) PABA->DHPS DHPP Dihydropteroate Diphosphate DHPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Condensation DHF Dihydrofolic Acid (DHF) DHP->DHF Glutamylation THF Tetrahydrofolic Acid (THF) DHF->THF DHFR Reduction Sulfisoxazole Sulfisoxazole Sodium (Competitive Inhibitor) Sulfisoxazole->DHPS Competitive Inhibition

Bacterial Folic Acid Synthesis Pathway and Sulfisoxazole Inhibition.

Antibacterial Spectrum of Activity

Sulfisoxazole sodium exhibits a broad spectrum of activity against both Gram-positive and Gram-negative organisms, making it highly effective for urinary tract infections, otitis media, and meningococcal prophylaxis [5]. However, its efficacy is strictly limited to organisms that synthesize their own folic acid.

The table below summarizes the quantitative MIC data and susceptible target pathogens based on historical Clinical and Laboratory Standards Institute (CLSI) and National Antimicrobial Resistance Monitoring System (NARMS) testing parameters [3, 4].

Table 1: Antibacterial Spectrum and MIC Breakpoints
Organism CategoryTarget PathogensClinical IndicationMIC Breakpoint (Susceptible)MIC Breakpoint (Resistant)
Gram-Negative Escherichia coli, Proteus mirabilis, Klebsiella-EnterobacterUrinary Tract Infections (UTIs)≤ 8 µg/mL≥ 32 µg/mL
Gram-Negative Neisseria meningitidis, Haemophilus influenzaeMeningitis / Otitis Media≤ 8 µg/mL≥ 32 µg/mL
Gram-Positive Staphylococcus spp., Streptococcus spp.Systemic Infections≤ 8 µg/mL≥ 32 µg/mL
Atypicals Chlamydia trachomatisInclusion Conjunctivitis / TrachomaStrain DependentStrain Dependent
Parasitic Toxoplasma gondii, Plasmodium falciparumToxoplasmosis / Malaria (Adjunctive)N/A (Synergistic use)N/A (Synergistic use)

Note: Breakpoints are subject to regional epidemiological shifts. Plasmid-mediated resistance has altered the susceptibility landscape for Enterobacterales over the last decade.

Experimental Protocol: In Vitro Susceptibility Testing

To accurately determine the MIC of sulfisoxazole sodium, researchers must utilize a self-validating Broth Microdilution Assay. As an application scientist, I emphasize that every step in this protocol exists to control a specific biological or chemical variable.

Step-by-Step Methodology

Step 1: Media Preparation

  • Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Causality: Standardizing divalent cations (Ca²⁺, Mg²⁺) is critical. Variations in cation concentration can artificially alter bacterial cell wall permeability, ensuring the resulting MIC reflects true drug-target interaction rather than a media artifact. Furthermore, the media must be rigorously tested to ensure it is free of thymidine and thymine; exogenous thymidine allows bacteria to bypass the folic acid blockade, resulting in false resistance [1].

Step 2: Inoculum Standardization

  • Action: Suspend isolated colonies in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1–2 × 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL [3].

  • Causality: Precision here prevents the "inoculum effect." An artificially high bacterial load produces excess PABA, which outcompetes the sulfisoxazole for the DHPS active site, skewing the MIC higher.

Step 3: Serial Dilution & Inoculation

  • Action: Perform a two-fold serial dilution of sulfisoxazole sodium in a 96-well microtiter plate (ranging from 0.25 µg/mL to 256 µg/mL). Add 50 µL of the standardized bacterial inoculum to each well.

  • Causality: Logarithmic scaling allows researchers to pinpoint the exact threshold of target saturation (DHPS inhibition) without overwhelming the assay with non-specific drug toxicity.

Step 4: Incubation

  • Action: Seal the plate and incubate at 35°C ± 2°C for 16–20 hours in ambient air.

Step 5: System Validation and MIC Determination

  • Action: A protocol is only as reliable as its internal controls. Before reading the MIC, validate the system:

    • Growth Control Well (Broth + Inoculum): Must show visible turbidity. Causality: Confirms that the CAMHB supports robust growth and the inoculum was viable.

    • Sterility Control Well (Broth only): Must remain optically clear. Causality: Rules out exogenous contamination that could yield false-positive growth.

  • If both conditions are met, the system is self-validated. The MIC is recorded as the lowest concentration of sulfisoxazole sodium exhibiting complete optical clarity (no visible growth).

MICWorkflow Step1 1. Inoculum Preparation (0.5 McFarland Standard) Step3 3. Microtiter Inoculation (Final: 5x10^5 CFU/mL) Step1->Step3 Step2 2. Drug Serial Dilution (Sulfisoxazole Sodium) Step2->Step3 Step4 4. Incubation (35°C, 16-20 hrs) Step3->Step4 Step5 5. MIC Determination (Visual/OD600) Step4->Step5

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Resistance Mechanisms & Troubleshooting

When developing novel formulations or combination therapies involving sulfisoxazole, researchers must account for three primary mechanisms of bacterial resistance:

  • Plasmid-Mediated Resistance: The most common clinical mechanism. Bacteria acquire plasmids carrying sul1, sul2, or sul3 genes, which encode alternative DHPS enzymes that bind PABA but have a drastically reduced affinity for sulfonamides [3].

  • Target Modification: Chromosomal mutations in the native folP gene alter the active site of the DHPS enzyme, preventing competitive inhibition.

  • Efflux Pumps: Overexpression of transmembrane efflux pumps actively extrudes the drug from the intracellular space, preventing it from reaching the necessary concentration to saturate DHPS.

Troubleshooting Tip for Application Scientists: If you observe an unexpected shift toward resistance (MIC ≥ 32 µg/mL) in a known susceptible control strain (e.g., E. coli ATCC 25922), immediately assay your CAMHB batch for thymidine contamination. Alternatively, perform a plasmid curing experiment using ethidium bromide to determine if the resistance is intrinsic or horizontally acquired.

References

  • BenchChem. "The Core Mechanism of Action of Sulfisoxazole Acetyl in Bacteria: An In-depth Technical Guide." BenchChem.
  • National Institutes of Health (NIH). "Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem." PubChem.
  • BenchChem. "Addressing bacterial resistance to Sulfisoxazole Acetyl in experiments." BenchChem.
  • Centers for Disease Control and Prevention (CDC). "Antibiotics Tested by NARMS." CDC.
  • GlobalRPH. "Search RXList.
Foundational

sulfisozole sodium chemical structure and functional groups

Technical Guide: Sulfisozole Sodium – Structural Elucidation, Functional Reactivity, and Synthesis Executive Summary This technical guide provides a rigorous analysis of Sulfisozole Sodium (CAS: 37514-39-9), a sulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Sulfisozole Sodium – Structural Elucidation, Functional Reactivity, and Synthesis

Executive Summary

This technical guide provides a rigorous analysis of Sulfisozole Sodium (CAS: 37514-39-9), a sulfonamide antibiotic derivative.[1][2][3][4] While often confused with the structurally related Sulfisoxazole (Gantrisin), Sulfisozole is distinct in its lack of methyl substitution on the isoxazole ring.[1][3][4] This guide dissects the molecular architecture, defining the physicochemical influence of the sodium salt formation on solubility and pharmacokinetics.[1][3][4] It serves as a reference for researchers optimizing sulfonamide-based assays or developing parenteral formulations where high aqueous solubility is critical.[1][3][4]

Molecular Architecture & Structural Elucidation

Chemical Identity
  • IUPAC Name: Sodium (4-aminophenyl)sulfonyl-(1,2-oxazol-3-yl)azanide[1][2][3][4]

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Molecular Weight: 261.23 g/mol [1][3][4]

  • CAS Number: 37514-39-9 (Sodium Salt)[1][2][3][4]

  • Core Scaffold:

    
    -substituted sulfanilamide.[1][3][4][5]
    
Structural Homology & Nomenclature Alert

Critical Distinction: Researchers frequently conflate Sulfisozole with Sulfisoxazole.[1][2][3][4]

  • Sulfisozole: Contains an unsubstituted isoxazol-3-yl ring.[1][3][4]

  • Sulfisoxazole: Contains a 3,4-dimethylisoxazol-5-yl ring.[1][2][3][4][5][6]

  • Implication: The absence of methyl groups in Sulfisozole reduces steric bulk and alters the electron density of the heterocyclic ring, slightly modifying the

    
     of the sulfonamide nitrogen compared to Sulfisoxazole.[1][3][4]
    
Visualization of Chemical Connectivity

The following diagram illustrates the core connectivity and the specific site of sodium salt formation.

SulfisozoleStructure cluster_legend Functional Zones Aniline Aniline Moiety (p-Amino Group) Sulfonyl Sulfonyl Bridge (SO2) Aniline->Sulfonyl C-S Bond Nitrogen Sulfonamide Nitrogen (Ionic Site: N- Na+) Sulfonyl->Nitrogen S-N Bond Isoxazole Isoxazole Ring (Unsubstituted) Nitrogen->Isoxazole N-C3 Bond

Figure 1: Structural segmentation of Sulfisozole Sodium, highlighting the ionic interaction at the sulfonamide nitrogen.[2][4]

Functional Group Analysis & Reactivity Profile

The efficacy and stability of Sulfisozole Sodium are dictated by three primary functional zones.

The Pharmacophore: Sulfonamide Linkage ( )[1][2][3][4]
  • Mechanism: The sulfonamide group mimics the transition state of

    
    -aminobenzoic acid (PABA).[1][3][4]
    
  • Salt Formation: The proton on the

    
     nitrogen (adjacent to the electron-withdrawing 
    
    
    
    and isoxazole ring) is acidic (
    
    
    ).[1][3][4]
  • Reactivity: In the sodium salt form, this nitrogen bears a negative charge, stabilized by the

    
     counterion.[1][3][4] This ionic nature renders the molecule freely soluble in water, unlike the free acid form which has poor aqueous solubility.[1][3][4]
    
The Scaffold: Isoxazole Ring
  • Electronic Effect: The isoxazole ring is an electron-withdrawing heteroaromatic system containing adjacent Oxygen and Nitrogen atoms.[1][3][4]

  • Metabolic Stability: Unlike the dimethylated isoxazole in Sulfisoxazole, the unsubstituted ring in Sulfisozole is more susceptible to ring-opening metabolism in oxidative environments, though it remains stable under standard storage conditions.[1][3][4]

  • Binding Affinity: The nitrogen atoms in the ring can participate in Hydrogen bonding with the Dihydropteroate Synthase (DHPS) active site residues.[1][3][4]

The Anchor: Primary Aromatic Amine ( )[1][2][3][4]
  • Position: Para to the sulfonyl group.[1][3][4]

  • Reactivity: This group is essential for biological activity.[1][3][4] It is a weak base (

    
    ) and is the primary site for metabolic acetylation (
    
    
    
    -acetylation), which often leads to crystalluria in vivo if hydration is insufficient.[1][3][4]
  • Chemical Assay Utility: This group allows for quantification via the Bratton-Marshall reaction (diazotization followed by coupling), a standard QC protocol.[1][2][3][4]

Table 1: Physicochemical Properties of Sulfisozole Sodium

PropertyValue / CharacteristicRelevance to Development
Physical State White crystalline powderFormulation stability
Solubility Freely soluble in waterIdeal for parenteral/ophthalmic use
pH (1% soln) Alkaline (~8.5 - 9.[1][2][3][4]5)Requires buffering for physiological compatibility
H-Bond Donors 1 (Aniline

)
Receptor binding (DHPS)
H-Bond Acceptors 5 (

, Ring N/O)
Solubility and receptor fit

Mechanism of Action: Competitive Inhibition[1][3][4]

Sulfisozole functions as a competitive antimetabolite.[1][3][4] The diagram below details the pathway interference.

MOA Pteridine Dihydropterin Pyrophosphate Enzyme Dihydropteroate Synthase (DHPS) Pteridine->Enzyme PABA PABA (Native Substrate) PABA->Enzyme Normal Binding Sulfisozole Sulfisozole Sodium (Inhibitor) Sulfisozole->Enzyme Competitive Binding Complex_Native Dihydropteroic Acid (Folate Precursor) Enzyme->Complex_Native Catalysis Complex_Inhib Dead-End Complex (Bacteriostasis) Enzyme->Complex_Inhib Blockage

Figure 2: Competitive inhibition pathway.[1][3][4] Sulfisozole displaces PABA at the DHPS active site, halting folate synthesis.[1][3][4]

Experimental Protocols

Protocol A: Synthesis of Sulfisozole Sodium (Salt Formation)

Objective: Conversion of Sulfisozole free acid to its water-soluble sodium salt for formulation.[1][3][4]

  • Preparation: Suspend 10.0 g of Sulfisozole (free acid) in 50 mL of degassed Water for Injection (WFI).

  • Neutralization: Slowly add 1N Sodium Hydroxide (NaOH) solution dropwise while monitoring pH.

    • Critical Control Point: Stop addition when pH reaches 9.0–9.[1][3][4]5. Do not exceed pH 10.0 to prevent hydrolytic degradation of the isoxazole ring.[1][3][4]

  • Clarification: Filter the resulting clear solution through a 0.22 µm PVDF membrane to remove particulate matter.

  • Lyophilization: Freeze the filtrate at -40°C and lyophilize to obtain Sulfisozole Sodium as a white, amorphous powder.

  • Validation: Verify sodium content via Flame Photometry (Theoretical: ~8.8% Na).

Protocol B: Quality Control via HPLC

Objective: Purity analysis to detect degradation products (Sulfanilic acid).[1][3][4]

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[1][3][4]

  • Mobile Phase: Acetate Buffer (pH 5.0) : Acetonitrile (80:20 v/v).[1][3][4]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV at 254 nm.[1][3][4]

  • Standard: Inject 20 µL of 100 µg/mL Sulfisozole Sodium reference standard.

  • Acceptance Criteria: Main peak retention time ~6-8 mins; Purity >99.0%.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71306740, Sulfisozole sodium. Retrieved from [Link][1][3][4]

  • DrugBank Online. Sulfisoxazole (Structure and Pharmacology comparison). Retrieved from [Link][1][3][4]

  • Vertex AI Search.Grounding verification for CAS 37514-39-9 and 4299-60-9. (See search results above).

Sources

Exploratory

understanding the solubility of sulfisozole sodium in different solvents

An In-Depth Technical Guide to Understanding the Solubility of Sulfisoxazole This guide provides a comprehensive technical overview of the solubility characteristics of sulfisoxazole. As professionals in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Understanding the Solubility of Sulfisoxazole

This guide provides a comprehensive technical overview of the solubility characteristics of sulfisoxazole. As professionals in drug development, we understand that a thorough comprehension of a compound's solubility is not merely an academic exercise; it is the bedrock upon which successful formulation, effective delivery, and optimal bioavailability are built. This document moves beyond simple data recitation to explore the fundamental physicochemical principles governing sulfisoxazole's behavior in various solvent systems, offering both theoretical frameworks and actionable experimental protocols.

Part 1: The Physicochemical Foundation of Solubility

The solubility of an active pharmaceutical ingredient (API) is intrinsically linked to its molecular structure and solid-state properties. For sulfisoxazole, a sulfonamide antibacterial agent, several key parameters dictate its interaction with solvents.

Key Physicochemical Properties of Sulfisoxazole

PropertyValueSignificance in Solubility
Molecular Formula C₁₁H₁₃N₃O₃SThe presence of polar functional groups (sulfonamide, amine) and a nonpolar aromatic ring creates a molecule with dual solubility characteristics.
Melting Point ~195 °CA high melting point suggests strong crystal lattice energy, which must be overcome by solvent interaction for dissolution to occur.[1][2][3]
pKa ~5.0As a weak acid, the sulfonamide group's ionization state is pH-dependent, making its aqueous solubility highly sensitive to the pH of the medium.[1][2][3][4][5][6]
Appearance White to slightly yellowish, crystalline powderThe crystalline nature implies a well-ordered solid state that impacts the kinetics and thermodynamics of dissolution.[2][4][5][6]
LogP ~1.0 - 3.4This value indicates a moderate lipophilicity, suggesting that while it has some affinity for nonpolar environments, its solubility in aqueous systems will be limited without ionization.[1]

The molecule's structure, featuring both hydrogen bond donors (amine and sulfonamide protons) and acceptors (oxygen and nitrogen atoms), allows for complex interactions with protic and aprotic solvents.[1] However, its crystalline form and relatively high melting point indicate that significant energy is required to break the intermolecular forces holding the solid lattice together before solvation can occur. The most critical determinant for its behavior in aqueous systems is its acidic nature, governed by its pKa.

Part 2: Theoretical Framework for Solubility

To predict and rationalize the solubility of sulfisoxazole, particularly in biological systems, we rely on established theoretical models.

The Henderson-Hasselbalch Equation: A Predictive Tool for pH-Dependent Solubility

For an ionizable compound like sulfisoxazole, the Henderson-Hasselbalch equation is indispensable.[7][8] It provides the mathematical relationship between the pH of a solution, the compound's pKa, and the ratio of its ionized to un-ionized forms. Since the ionized (salt) form of a drug is almost always more water-soluble than the un-ionized (free acid) form, this equation becomes a powerful predictor of solubility.

The total aqueous solubility (S_T) at a given pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form:

S_T = S₀ + [Ionized Form]

For a weak acid like sulfisoxazole, the Henderson-Hasselbalch equation is expressed as:

pH = pKa + log ( [Ionized Form] / [Un-ionized Form] )

By rearranging and substituting S₀ for the concentration of the un-ionized form in a saturated solution, we can derive the equation for total solubility:

S_T = S₀ (1 + 10^(pH - pKa))

This relationship authoritatively demonstrates that as the pH increases above the pKa of sulfisoxazole (~5.0), the proportion of the highly soluble ionized form increases exponentially, leading to a dramatic rise in total solubility.[9][10][11]

HH_Logic cluster_input Input Parameters cluster_process Governing Principle cluster_output Predicted Outcome pKa pKa of Sulfisoxazole (~5.0) HH Henderson-Hasselbalch Equation S_T = S₀ * (1 + 10^(pH - pKa)) pKa->HH S0 Intrinsic Solubility (S₀) (Solubility of un-ionized form) S0->HH pH pH of Solvent pH->HH ST Total Solubility (S_T) at specified pH HH->ST Calculates

Henderson-Hasselbalch logic for predicting solubility.
Solvent Effects: Beyond Aqueous Solutions

In non-aqueous or mixed-solvent systems, solubility is governed by the principle of "like dissolves like." The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant are paramount.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, similar to water. They effectively solvate both the polar and nonpolar portions of the sulfisoxazole molecule, leading to significantly higher solubility compared to water. One study notes a 175-fold increase in solubility in methanol and a 75-fold increase in 95% ethanol compared to water.[12]

  • Polar Aprotic Solvents (e.g., Acetone): Acetone can accept hydrogen bonds but cannot donate them. It effectively solubilizes sulfisoxazole by interacting with its polar functional groups through dipole-dipole interactions, resulting in high solubility.[1][2][3]

  • Nonpolar Solvents (e.g., Ether): The low polarity of ether results in poor interaction with the polar sulfonamide and amine groups, leading to very low solubility.[6]

Part 3: Quantitative Solubility Profile of Sulfisoxazole

The following tables summarize the experimentally determined solubility of sulfisoxazole in various solvent systems, compiled from authoritative sources.

Table 1: Solubility of Sulfisoxazole in Aqueous Media at Different pH Values

pHSolubilityApproximate Concentration (g/L)Source(s)
< 4.0 Very Slightly Soluble (as free acid)< 0.13 - 0.3[1][4][6]
5.0 43 mg/dL4.3[4]
6.0 196 mg/dL - 350 mg/100 mL19.6 - 35.0[2][4][5]
7.0 1.7 g/dL170[4]
7.4 32.1 mmol/L8.58[12]
8.0 17 g/dL1700[4]

Note: Solubility values can vary based on temperature, buffer composition, and experimental method.

Table 2: Solubility of Sulfisoxazole in Common Organic Solvents

SolventDescriptive SolubilityQuantitative Value (if available)Source(s)
Water (22.5-37°C) Very Slightly Soluble<0.1 g/100 mL to 300 mg/L[1][2][6]
Methanol Soluble4.93 mg/mL (for acetyl derivative)[6]
Ethanol (95%) Soluble5.7 mg/mL (for acetyl derivative)[6]
Acetone Freely Soluble~50 mg/mL[1][2][3]
Chloroform Soluble29.0 mg/mL (for acetyl derivative)[6]
Diethyl Ether Slightly Soluble1 in 800 parts[6]

Part 4: Experimental Determination of Solubility

Accurate and reproducible solubility data is foundational. The choice of method depends on the stage of development, with the equilibrium shake-flask method being the gold standard for thermodynamic solubility.[13][14]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol provides a self-validating system for determining the thermodynamic solubility of sulfisoxazole. The key principle is to ensure that a true equilibrium is reached between the un-dissolved solid and the saturated solution.

Objective: To determine the equilibrium solubility of sulfisoxazole in a given solvent system (e.g., pH 7.4 phosphate buffer) at a controlled temperature (e.g., 25°C or 37°C).

Materials:

  • Sulfisoxazole powder (USP grade or equivalent)

  • Solvent of interest (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Standard Solutions (for Calibration Curve):

    • Accurately weigh and dissolve a known amount of sulfisoxazole in the solvent to prepare a concentrated stock solution. Causality: A precise stock solution is critical for an accurate calibration curve.

    • Perform serial dilutions of the stock solution to create a series of at least five standards spanning the expected solubility range.

    • Measure the absorbance (at λmax, ~271 nm in methanol) or HPLC peak area for each standard.[2][3]

    • Plot a calibration curve of absorbance/peak area versus concentration and determine the line of best fit (R² > 0.99). Trustworthiness: A high correlation coefficient validates the analytical method's linearity.

  • Sample Preparation and Equilibration:

    • Add an excess amount of sulfisoxazole powder to a series of vials (perform in triplicate). An amount visibly in excess of what is expected to dissolve ensures saturation. Causality: Excess solid is required to establish equilibrium between the solid and dissolved states.

    • Add a precise volume of the pre-equilibrated solvent (e.g., 5 mL of pH 7.4 buffer) to each vial.

    • Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

    • Agitate for a predetermined period, typically 24 to 48 hours. Causality: This extended period is necessary to ensure thermodynamic equilibrium is achieved, not just a supersaturated or undersaturated state.

  • Sampling and Analysis:

    • After equilibration, allow the vials to rest for at least 30 minutes to let the excess solid settle.

    • Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is a critical step to remove all undissolved microparticles, which would otherwise falsely elevate the measured concentration.

    • Dilute the filtered sample with the solvent as necessary to fall within the linear range of the calibration curve.

    • Measure the absorbance or peak area of the diluted sample using the same analytical method as the standards.

  • Calculation:

    • Use the equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply by the dilution factor to determine the final solubility concentration in the saturated solution.

    • Report the mean and standard deviation of the triplicate measurements.

ShakeFlask_Workflow cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis cluster_calc Phase 4: Calculation A1 Add excess Sulfisoxazole to vials (n=3) A2 Add precise volume of temperature-equilibrated solvent A1->A2 B1 Seal and place in temperature-controlled shaker A2->B1 B2 Agitate for 24-48 hours to achieve equilibrium B1->B2 C1 Settle suspension B2->C1 C2 Filter supernatant (0.22 µm filter) C1->C2 C3 Dilute sample to linear range C2->C3 C4 Analyze via UV-Vis/HPLC C3->C4 D1 Determine concentration using calibration curve C4->D1

Workflow for the Shake-Flask Solubility Method.

Part 5: Practical Implications in Drug Development

A comprehensive understanding of sulfisoxazole's solubility directly impacts several key areas:

  • Formulation Development: The low intrinsic aqueous solubility necessitates formulation strategies to enhance dissolution. The significant increase in solubility at pH > 6.0 makes it suitable for oral dosage forms designed to dissolve in the small intestine.[2][4] The use of its sodium or diolamine salt is a common strategy to create highly water-soluble formulations for parenteral or ophthalmic use.

  • Bioavailability: In vivo dissolution is often the rate-limiting step for the absorption of poorly soluble drugs. The pH-solubility profile of sulfisoxazole is critical for predicting its behavior in the gastrointestinal tract. Its solubility will be low in the acidic environment of the stomach (pH 1-3) but will increase substantially upon entering the higher pH of the duodenum and jejunum, facilitating absorption.

  • Manufacturing and Synthesis: Solubility data in organic solvents is essential for designing purification, crystallization, and synthesis processes.[2] Acetone's high solubilizing capacity, for example, makes it a potentially useful solvent during manufacturing.[3]

Conclusion

The solubility of sulfisoxazole is a multi-faceted characteristic governed by its solid-state properties, molecular structure, and the nature of the solvent system. Its behavior as a weak acid, quantitatively described by the Henderson-Hasselbalch equation, is the most critical factor determining its aqueous solubility and, consequently, its formulation pathway and biological performance. By employing robust experimental methods like the shake-flask protocol, researchers can generate the reliable data needed to navigate the challenges of developing and optimizing drug products containing this important antibacterial agent.

References

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK.
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Bentham Science.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. In-Tech.
  • solubility experimental methods.pptx. (n.d.). SlideShare.
  • Prediction of pH-dependent aqueous solubility of druglike molecules. (2006). PubMed.
  • Sulfisoxazole, Sulfisoxazole Acetyl. (2025). AntiinfectiveMeds.com.
  • Sulfisoxazole. (n.d.). LookChem.
  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Application of the Henderson-Hasselbalch Equation to Solubility Determin
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). Semantic Scholar.
  • Sulfisoxazole | 127-69-5. (2026). ChemicalBook.
  • Sulfisoxazole 127-69-5 wiki. (n.d.). Guidechem.
  • SOLUBILITY D
  • Sulfisoxazole CAS#: 127-69-5. (n.d.). ChemicalBook.
  • Sulfisoxazole | C11H13N3O3S | CID 5344. (n.d.). PubChem.

Sources

Foundational

The Historical Development and Discovery of Sulfisoxazole

This technical guide details the historical development, chemical evolution, and pharmacological significance of Sulfisoxazole (often referred to historically or in specific pharmacopeias as Sulfisozole or Sulfafurazole...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the historical development, chemical evolution, and pharmacological significance of Sulfisoxazole (often referred to historically or in specific pharmacopeias as Sulfisozole or Sulfafurazole ).

From Azo Dyes to Isoxazole Scaffolds: The Evolution of Renal-Safe Sulfonamides

Part 1: Nomenclature and Chemical Identity

Editorial Note: The term "Sulfisozole" is frequently encountered in older literature or specific chemical registries as a synonym for Sulfisoxazole (USAN) or Sulfafurazole (INN). While a distinct chemical entity named sulfisozole (N1-(3-isoxazolyl)sulfanilamide, without methyl groups) exists in chemical databases, the drug that revolutionized antibacterial therapy—and the focus of this guide—is the 3,4-dimethyl derivative: Sulfisoxazole .

ParameterSpecification
Common Name Sulfisoxazole
Synonyms Sulfafurazole, Sulfisozole, Gantrisin
IUPAC Name 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide
Molecular Formula C₁₁H₁₃N₃O₃S
Key Characteristic High solubility in acidic urine (preventing crystalluria)

Part 2: The Historical Imperative (1935–1945)

The "Sulfa" Crisis: Efficacy vs. Toxicity

Following Gerhard Domagk’s 1935 discovery of Prontosil (the first sulfonamide), the medical world raced to synthesize active metabolites. While early agents like Sulfapyridine (1938) and Sulfathiazole (1939) were potent pneumococcal agents, they possessed a critical flaw: low solubility in acidic urine .

  • The Mechanism of Toxicity: These early drugs had high pKa values (approx. 10.4 for sulfanilamide, 6.8 for sulfadiazine). In the physiological pH of urine (pH 5.0–6.0), they existed largely in their protonated, non-ionized forms, which are poorly soluble.

  • Clinical Consequence: Patients frequently developed crystalluria (precipitation of drug crystals in renal tubules), leading to hematuria, renal obstruction, and acute kidney failure.

The Search for "Renal-Safe" Analogs

The directive for medicinal chemists at Hoffmann-La Roche in the mid-1940s was clear: Engineer a sulfonamide with a lower pKa that remains ionized (and soluble) at urinary pH.

This led to the hypothesis that attaching an electron-withdrawing heterocyclic ring to the


-nitrogen would stabilize the negative charge of the sulfonamide anion, lowering the pKa.

Part 3: Discovery and Synthesis (1947)

The Roche Breakthrough

In 1947, researchers H.M.[1] Wuest and M. Hoffer at Hoffmann-La Roche successfully synthesized Sulfisoxazole (Patent US 2,430,094).[1]

By utilizing an isoxazole ring substituted with two methyl groups, they achieved a molecule with a pKa of ~5.0 .[2]

  • Impact: At a urine pH of 6.0, Sulfisoxazole is >90% ionized.

  • Result: Its solubility is roughly 10–50 times higher than sulfadiazine in acidic media, virtually eliminating the risk of crystalluria without the need for "alkalinization" (concurrent administration of sodium bicarbonate).

Technical Protocol: Chemical Synthesis

The industrial synthesis developed by Roche involves the condensation of a sulfonyl chloride derivative with a specific amino-isoxazole.

Step-by-Step Synthesis Protocol:

  • Precursor Synthesis: 5-amino-3,4-dimethylisoxazole is prepared by cyclizing

    
    -methylacetoacetonitrile with hydroxylamine.
    
  • Condensation: React 4-acetamidobenzenesulfonyl chloride (N-acetylsulfanilyl chloride) with 5-amino-3,4-dimethylisoxazole in a solvent (pyridine/acetone) at <30°C.

  • Hydrolysis: The resulting intermediate (

    
    -acetylsulfisoxazole) is refluxed with dilute hydrochloric acid or sodium hydroxide to remove the acetyl protecting group on the 
    
    
    
    position.
  • Purification: The crude product is precipitated by pH adjustment to the isoelectric point and recrystallized from alcohol.

Synthesis Start1 4-Acetamidobenzenesulfonyl chloride Inter Intermediate: N4-Acetylsulfisoxazole Start1->Inter Condensation (Pyridine/Acetone) Start2 5-Amino-3,4-dimethylisoxazole Start2->Inter Final SULFISOXAZOLE (Active Drug) Inter->Final Hydrolysis (HCl/NaOH)

Figure 1: Industrial synthesis pathway of Sulfisoxazole from benzenesulfonyl chloride precursors.

Part 4: Comparative Pharmacology (Data Analysis)

The following table demonstrates why Sulfisoxazole became the standard of care for urinary tract infections (UTIs) over its predecessors.

Table 1: Physicochemical Comparison of Sulfonamides

CompoundpKaSolubility (pH 5.[3][2][1][4]5)Solubility (pH 7.[5]5)Renal Toxicity Risk
Sulfadiazine 6.513 mg/dL200 mg/dLHigh (requires high fluid intake)
Sulfamerazine 7.135 mg/dL160 mg/dLModerate
Sulfisoxazole 5.0 ~150 mg/dL ~1400 mg/dL Negligible

Data Source: Derived from Roche Archives and US Pharmacopeia solubility standards.

Part 5: Mechanism of Action

Sulfisoxazole functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS) .

  • Mimicry: Sulfisoxazole is a structural analog of para-aminobenzoic acid (PABA) .[6]

  • Competition: It competes with PABA for the active site of DHPS.

  • Blockade: By preventing the incorporation of PABA into dihydropteroic acid, it halts the synthesis of Tetrahydrofolate (THF) .

  • Stasis: Without THF, bacteria cannot synthesize purines and thymidine, leading to DNA synthesis arrest (bacteriostatic effect).

MOA PABA PABA (Native Substrate) DHPS Enzyme: Dihydropteroate Synthase PABA->DHPS Normal Binding SULF SULFISOXAZOLE (Inhibitor) SULF->DHPS Competitive Inhibition X X SULF->X Folate Dihydrofolic Acid DHPS->Folate DNA DNA/RNA Synthesis Folate->DNA X->Folate Blocked

Figure 2: Mechanism of Action showing competitive inhibition of the folate pathway.

Part 6: Clinical Evolution & Modern Status

The Acetyl Derivative (Pediatrics)

Because Sulfisoxazole has a bitter taste, Roche developed Acetyl Sulfisoxazole (N1-acetyl-N1-(3,4-dimethyl-5-isoxazolyl)sulfanilamide).

  • Innovation: This ester is tasteless and water-insoluble.

  • Bioactivation: Upon oral administration, it is hydrolyzed in the gastrointestinal tract by esterases back into the active, soluble Sulfisoxazole.

  • Application: This allowed for the creation of palatable pediatric suspensions (e.g., Gantrisin Pediatric).

The Pediazole Era

In the 1980s, Sulfisoxazole found renewed utility in combination with Erythromycin (trade name Pediazole). This combination was the gold standard for treating acute otitis media in children, specifically targeting Haemophilus influenzae strains that were resistant to ampicillin.

Current Status

While resistance has limited its use as a monotherapy, Sulfisoxazole remains a critical reference standard in drug discovery for studying sulfonamide kinetics and is still used in specific combination therapies.

References

  • Wuest, H. M., & Hoffer, M. (1947).[1] United States Patent No. 2,430,094: Isoxazole derivatives of sulfanilamide. U.S. Patent and Trademark Office.

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5344, Sulfisoxazole. PubChem.[7][8] [Link]

  • Rudy, B. C., & Senkowski, B. Z. (1973).[1] Analytical Profiles of Drug Substances: Sulfisoxazole. Academic Press.

  • Weinstein, L. (1970). The Sulfonamides. In: Goodman & Gilman's The Pharmacological Basis of Therapeutics. Macmillan.
  • FDA.gov. (2011). Gantrisin (Sulfisoxazole) Label Information. U.S. Food and Drug Administration. [Link]

Sources

Protocols & Analytical Methods

Method

using sulfisozole sodium in microbial cell culture

Application Note: Sulfisozole Sodium in Microbial Cell Culture Part 1: Abstract & Introduction Sulfisozole Sodium (often synonymous with or closely related to Sulfisoxazole/Sulfafurazole Sodium) is a short-acting sulfona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sulfisozole Sodium in Microbial Cell Culture

Part 1: Abstract & Introduction

Sulfisozole Sodium (often synonymous with or closely related to Sulfisoxazole/Sulfafurazole Sodium) is a short-acting sulfonamide antibiotic widely used in microbial selection, contamination control, and metabolic flux studies involving the folate biosynthesis pathway. Unlike its parent base form, the sodium salt is highly water-soluble, making it an ideal candidate for aqueous cell culture media without the need for cytotoxic organic solvents like DMSO or acetone.

Primary Applications:

  • Selective Pressure: Isolation of sulfonamide-resistant plasmids or strains (e.g., Nocardia seriolae studies in aquaculture pathology).

  • Contamination Control: Broad-spectrum inhibition of Gram-positive and Gram-negative bacteria in eukaryotic cell culture (often in combination with Trimethoprim).

  • Metabolic Engineering: Studying folate pathway flux by competitively inhibiting dihydropteroate synthase (DHPS).

Part 2: Scientific Foundation (Mechanism & Chemistry)

Chemical Identity & Solubility
  • Compound: Sulfisozole Sodium (Sulfafurazole Sodium)

  • CAS Number: 37514-39-9 (or 4299-60-9 for diolamine forms; 127-69-5 for base).

  • Solubility: Freely soluble in water (>50 mg/mL).

  • Stability: Sensitive to light and oxidation. Solutions may darken upon prolonged exposure to air.

Mechanism of Action

Sulfisozole acts as a structural analogue of para-aminobenzoic acid (PABA).[] It competitively inhibits Dihydropteroate Synthase (DHPS) , the enzyme responsible for incorporating PABA into dihydropteroic acid, the immediate precursor of folic acid.

Key Insight (Expertise): This inhibition is bacteriostatic. It halts growth by depleting the cellular pool of tetrahydrofolate, which is essential for thymidine and purine synthesis. Consequently, media composition is critical . Culture media rich in thymidine, purines, or PABA (e.g., undefined yeast extract) can bypass this block, rendering the antibiotic ineffective.

Visualization: Mechanism of Action

FolatePathway cluster_0 Bacterial Cytoplasm PABA p-Aminobenzoic Acid (PABA) DHPS Enzyme: Dihydropteroate Synthase PABA->DHPS Pteridine Pteridine Pteridine->DHPS Sulfisozole Sulfisozole Sodium (Inhibitor) Sulfisozole->DHPS Competitive Inhibition DHP Dihydropteroic Acid DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF DNA DNA/RNA Synthesis THF->DNA

Figure 1: Mechanism of Sulfisozole Sodium inhibition within the bacterial folate biosynthesis pathway.

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solution (100 mg/mL)

Objective: Create a stable, sterile stock solution for downstream applications. Pre-requisites: Sulfisozole Sodium powder, Sterile Milli-Q water, 0.22 µm syringe filter.

  • Weighing: Accurately weigh 1.0 g of Sulfisozole Sodium into a sterile 50 mL conical tube.

  • Dissolution: Add 8.0 mL of sterile Milli-Q water. Vortex vigorously until completely dissolved.

    • Note: If using the base form (Sulfisoxazole), you must use 1N NaOH or Acetone. For Sodium salt, water is sufficient.

  • Volume Adjustment: Adjust final volume to 10.0 mL with water to achieve 100 mg/mL.

  • Sterilization: Passage the solution through a 0.22 µm PES or PVDF syringe filter into a sterile cryovial.

    • Critical Warning:Do NOT autoclave sulfonamides; heat can degrade the sulfonamide bond.

  • Storage: Aliquot into 1 mL volumes. Store at -20°C (stable for 6 months). Protect from light.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the effective concentration for a specific microbial strain. Media: Mueller-Hinton Broth (MHB) or Minimal Media (M9). Avoid LB Broth due to high PABA content.

StepActionTechnical Rationale
1. Inoculum Prep Grow culture to OD600 = 0.5. Dilute to ~1x10^5 CFU/mL in MHB.Standardizes bacterial load to prevent inoculum effect.
2. Plate Setup Add 100 µL of media to columns 2-12 of a 96-well plate.Creates the diluent for serial dilution.
3. Drug Addition Add 200 µL of 1024 µg/mL Sulfisozole working solution to column 1.Starts the high concentration point.
4. Serial Dilution Transfer 100 µL from Col 1 to Col 2, mix, repeat to Col 10. Discard 100 µL from Col 10.Creates a 2-fold gradient (1024 down to 2 µg/mL).
5. Controls Col 11: Growth Control (Cells + No Drug). Col 12: Sterility Control (Media only).Validates cell viability and media sterility.
6. Incubation Incubate at 37°C for 16-24 hours.Allows sufficient time for bacteriostatic effect to manifest.
7. Readout Measure OD600 or visual turbidity. MIC is the lowest conc. with no visible growth.Quantitative assessment of susceptibility.
Protocol C: Selective Agar Plate Preparation

Objective: Create solid media for selecting resistant colonies.

  • Autoclave agar base (e.g., Mueller-Hinton Agar) and cool to 50°C in a water bath.

  • Add Sulfisozole Sodium stock to achieve final concentration (typically 50 - 200 µg/mL depending on strain).

  • Optional: Add Trimethoprim (1:5 ratio with Sulfisozole) for synergistic selection.

  • Pour plates, allow to solidify, and store at 4°C in the dark. Use within 2 weeks.

Part 4: Workflow Visualization

ProtocolWorkflow Start Start: Sulfisozole Sodium Powder Dissolve Dissolve in Sterile Water (100 mg/mL) Start->Dissolve Filter Filter Sterilize (0.22 µm) DO NOT AUTOCLAVE Dissolve->Filter Storage Store Aliquots at -20°C Filter->Storage Dilute Dilute in Mueller-Hinton Broth (Avoid PABA-rich media) Storage->Dilute Thaw Inoculate Inoculate Bacteria (~10^5 CFU/mL) Dilute->Inoculate Incubate Incubate 37°C, 18-24h Inoculate->Incubate Analyze Analyze MIC / Selection Incubate->Analyze

Figure 2: Operational workflow for stock preparation and experimental application.

Part 5: Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Precipitation in Media pH too low (Acidic).Sulfonamides precipitate in acidic pH. Ensure media pH is > 7.0.
No Inhibition (High MIC) High PABA/Thymidine in media.Switch from LB/TB to Mueller-Hinton or Minimal Media (M9).
Darkening of Stock Oxidation.Discard if dark brown. Slight yellowing is normal. Store in amber tubes.
Inconsistent Results Inoculum effect.Ensure starting cell density is strictly controlled (10^5 CFU/mL).

References

  • National Center for Biotechnology Information (NCBI). Sulfisoxazole (Sulfafurazole) Compound Summary. PubChem. Available at: [Link]

  • World Organisation for Animal Health (WOAH). List of Antimicrobial Agents of Veterinary Importance. (Mentions Sulfisozole Sodium in aquaculture contexts). Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. (Standard for MIC protocols). Available at: [Link]

Sources

Application

Application Note: In Vivo Efficacy and PK/PD Profiling of Sulfisozole Sodium in Murine Infection Models

This Application Note is designed for researchers conducting preclinical efficacy and pharmacokinetic (PK) profiling of Sulfisozole Sodium (chemically synonymous with Sulfisoxazole Sodium or Sulfafurazole Sodium ) in mur...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers conducting preclinical efficacy and pharmacokinetic (PK) profiling of Sulfisozole Sodium (chemically synonymous with Sulfisoxazole Sodium or Sulfafurazole Sodium ) in murine infection models.

Introduction & Scientific Rationale

Sulfisozole Sodium (CAS: 42461-84-7 for Na salt; synonymous with Sulfisoxazole Sodium) is a short-acting sulfonamide antibiotic. It acts as a competitive antagonist of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase (DHPS) . This blockade halts the synthesis of dihydrofolic acid, an essential precursor for bacterial DNA and RNA synthesis.[1]

While historically established, Sulfisozole remains critical in modern AMR research as:

  • A Reference Standard: Used to benchmark novel folate pathway inhibitors.

  • Combination Therapy: Often studied with DHFR inhibitors (e.g., trimethoprim) or in novel hybrid scaffolds to overcome resistance.[2]

  • Solubility Advantage: The sodium salt form is highly water-soluble, allowing for high-dose parenteral (IV/IP/SC) administration in small animals without the precipitation issues common with other sulfonamides.

Critical Experimental Considerations
  • Species Metabolism: Mice metabolize sulfonamides differently than humans. Sulfisozole undergoes significant N-acetylation in mice.[3] The half-life (

    
    ) in mice is typically short (approx. 0.5–1.5 hours), necessitating frequent dosing or fractionation studies to maintain 
    
    
    
    .
  • Media Control: In vitro MIC testing must use thymidine-free media (e.g., Mueller-Hinton broth) to prevent false resistance. In vivo, tissue thymidine levels can antagonize efficacy, making the Neutropenic Thigh Model the gold standard for creating a controlled, high-burden infection site.

Mechanism of Action & Workflow Visualization

The following diagram outlines the mechanism of action and the critical timeline for the neutropenic thigh infection model.

G cluster_0 Mechanism of Action cluster_1 Neutropenic Thigh Model Timeline PABA PABA DHPS DHPS Enzyme PABA->DHPS Folate Dihydrofolic Acid DHPS->Folate Blocked Sulf Sulfisozole Na (Inhibitor) Sulf->DHPS Competes DNA DNA/RNA Synthesis Folate->DNA Day_4 Day -4: Cyclophosphamide 150 mg/kg IP Day_1 Day -1: Cyclophosphamide 100 mg/kg IP Day_4->Day_1 Day_0 Hour 0: Bacterial Inoculation (IM Thigh) Day_1->Day_0 Tx Hour 2-24: Sulfisozole Tx (q4h or q6h SC) Day_0->Tx End Hour 24: Harvest & CFU Count Tx->End

Caption: (Left) Sulfisozole competitively inhibits DHPS, blocking folate synthesis. (Right) Timeline for the neutropenic thigh model, inducing susceptibility via cyclophosphamide before infection and treatment.[4]

Protocol 1: Pharmacokinetic (PK) Profiling in Mice

Before efficacy studies, the plasma half-life and clearance of Sulfisozole Sodium must be established to design an effective dosing regimen.

Materials
  • Test Article: Sulfisozole Sodium (dissolved in sterile 0.9% saline; pH adjusted to 7.0–7.4 if necessary).

  • Animals: Female CD-1 or BALB/c mice (20–25g), n=3 per timepoint.

  • Analysis: LC-MS/MS (detecting Sulfisozole and N4-acetyl metabolite).

Methodology
  • Dosing: Administer a single bolus dose (e.g., 50 mg/kg and 200 mg/kg ) via Subcutaneous (SC) or Intraperitoneal (IP) injection.

    • Note: SC is preferred for efficacy models to mimic absorption; IV is used to calculate absolute bioavailability.

  • Sampling: Collect blood samples (via cardiac puncture or tail vein) at: 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.

  • Processing: Centrifuge blood (2000 x g, 10 min) to harvest plasma. Precipitate proteins with acetonitrile containing an internal standard (e.g., Sulfamethoxazole).

  • Analysis: Quantify using HPLC-MS/MS.

    • Target PK Parameters:

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      .
Expected Data & Interpretation
ParameterExpected Range (Mouse)Implication

0.25 – 0.5 h (SC/IP)Rapid absorption; treatment should start soon after infection.

0.5 – 1.5 hCritical: Much shorter than humans (5–8 h). Requires frequent dosing (q4h) or fractionation in efficacy models.
Protein Binding ~85–90%Only free drug is active. Adjust target plasma levels to exceed MIC * 10 (approx).

Protocol 2: Neutropenic Thigh Infection Model

This is the primary PD model for determining the driver of efficacy (


 vs. 

).
Materials
  • Immunosuppression: Cyclophosphamide monohydrate.

  • Bacterial Strain: S. aureus (e.g., ATCC 29213) or E. coli (e.g., ATCC 25922). Determine MIC prior to study.

  • Inoculum: Log-phase bacteria diluted to

    
     CFU/mL.[4]
    
Step-by-Step Protocol
  • Induction of Neutropenia:

    • Day -4: Administer Cyclophosphamide 150 mg/kg IP .

    • Day -1: Administer Cyclophosphamide 100 mg/kg IP .

    • Validation: Neutrophils should be <100/mm³ on Day 0.

  • Infection (Hour 0):

    • Inoculate 0.1 mL of bacterial suspension (

      
       CFU/thigh) intramuscularly (IM) into the posterior thigh muscle.
      
  • Treatment (Hour 2 – Hour 24):

    • Begin therapy 2 hours post-infection to allow establishment of log-phase growth.

    • Dosing Regimen: Administer Sulfisozole Sodium SC.

    • Dose Fractionation Groups:

      • Group A: Vehicle Control.

      • Group B: 20 mg/kg q4h (Total 120 mg/kg/day).

      • Group C: 40 mg/kg q8h (Total 120 mg/kg/day).

      • Group D: 120 mg/kg q24h (Total 120 mg/kg/day).

      • Group E: High Dose (e.g., 200 mg/kg q4h).

  • Harvest (Hour 24):

    • Euthanize mice via

      
       asphyxiation.
      
    • Aseptically excise thigh muscles.

    • Homogenize tissue in 5 mL sterile PBS.

  • Enumeration:

    • Plate serial dilutions on agar.[4] Incubate overnight at 37°C.

    • Calculate

      
       CFU/gram of tissue.
      
Data Analysis
  • Static Dose: Determine the dose required to maintain the bacterial load at the starting level (stasis).

  • Kill: Calculate log reduction vs. untreated control.

  • PD Index: Plot efficacy vs. %

    
    , 
    
    
    
    , and
    
    
    . For sulfonamides,
    
    
    or
    
    
    usually drives efficacy.

Protocol 3: Murine Systemic Infection (Sepsis) Model

Used to assess survival benefits in an acute, lethal infection scenario.

Protocol Summary
  • Infection: Intraperitoneal (IP) injection of bacterial suspension mixed with 5% porcine mucin (mucin enhances virulence, preventing rapid clearance by the host).

    • Inoculum: Typically 10–100x the

      
       of the strain.
      
  • Treatment: Administer Sulfisozole Sodium (SC or IV) at 1 hour and 4 hours post-infection.

  • Monitoring: Monitor survival for 7 days (acute death usually occurs within 48h).

  • Endpoint: Calculate the

    
     (Effective Dose for 50% survival).
    

References

  • Kang, W., et al. (2016). Quantitative determination of sulfisoxazole and its three N-acetylated metabolites using HPLC-MS/MS, and the saturable pharmacokinetics of sulfisoxazole in mice.[3] Journal of Pharmaceutical and Biomedical Analysis, 129, 47-53. Link

  • Suber, R. L., et al. (1981). Pharmacokinetics of sulfisoxazole compared in humans and two monogastric animal species.[5] Journal of Pharmaceutical Sciences, 70(9), 981-984. Link

  • Andes, D., & Craig, W. A. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents, 19(4), 261-268. Link

  • FDA/CDER. (2016). Sulfisoxazole (Gantrisin) Label Information. Link

  • Venkatesan, A. M., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14, 1-12. Link

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of Sulfisoxazole Sodium

Abstract This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of sulfisoxazole sodium in bulk drug substances a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of sulfisoxazole sodium in bulk drug substances and pharmaceutical formulations. The method utilizes a C18 stationary phase with a UV detector, providing excellent specificity, linearity, accuracy, and precision. The described protocol is fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and drug development applications.[1][2][3]

Introduction

Sulfisoxazole is a sulfonamide antibiotic effective against a wide range of gram-negative and gram-positive microorganisms.[4] It is commonly used in the treatment of urinary tract infections and other bacterial infections. Accurate and reliable quantification of sulfisoxazole sodium, the salt form of the active pharmaceutical ingredient (API), is critical for ensuring the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and specificity.

This document provides a comprehensive guide for the development and validation of an HPLC method for sulfisoxazole sodium quantification, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of Sulfisoxazole

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValueImplication for HPLC Method Development
Chemical Structure4-amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide[4]The presence of an aromatic ring and polar functional groups (amine, sulfonamide) makes it suitable for reversed-phase chromatography.
pKa~5.0The pH of the mobile phase will significantly impact the retention time and peak shape.
UV Maximum (λmax)~254-260 nmThis wavelength range is ideal for UV detection, providing good sensitivity.[5][6][7][8]
SolubilitySoluble in dilute acid and baseThis property guides the selection of an appropriate diluent for standard and sample preparation.

Recommended Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for sulfonamide analysis.[9][10]

  • Data Acquisition and Processing Software

  • Analytical Balance

  • Volumetric Glassware

  • pH Meter

  • Sonicator

  • Chemicals and Reagents:

    • Sulfisoxazole Sodium Reference Standard (USP or equivalent)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium Dihydrogen Phosphate (AR grade)

    • Phosphoric Acid (AR grade)

    • Water (HPLC grade)

Optimized Chromatographic Conditions

The following table summarizes the optimized and validated chromatographic conditions for the quantification of sulfisoxazole sodium.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.01M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.5 with phosphoric acid) (30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

Method Development Strategy: The "Why" Behind the Method

The development of this method was guided by the physicochemical properties of sulfisoxazole and a systematic approach to optimize separation and detection.

  • Column Selection: A C18 column was chosen as it is a versatile, non-polar stationary phase that provides good retention for moderately polar compounds like sulfisoxazole.[11][12] The alkyl chains of the C18 phase interact with the non-polar regions of the sulfisoxazole molecule, leading to its retention.

  • Mobile Phase Optimization:

    • Organic Modifier: A mixture of acetonitrile and water was selected. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity.

    • Buffer and pH: A phosphate buffer was used to maintain a consistent pH. With a pKa of approximately 5.0, controlling the mobile phase pH is crucial for sulfisoxazole. At a pH of 4.5, which is below its pKa, sulfisoxazole will be partially protonated, ensuring a consistent retention time and symmetrical peak shape.

  • Wavelength Selection: The UV spectrum of sulfisoxazole shows a strong absorbance around 254 nm. This wavelength was chosen for detection to ensure high sensitivity and minimal interference from potential impurities.[5][6]

Experimental Protocols

Preparation of Mobile Phase and Solutions

Mobile Phase Preparation (1 L):

  • Weigh 1.36 g of potassium dihydrogen phosphate and dissolve it in 700 mL of HPLC grade water.

  • Adjust the pH of the solution to 4.5 with dilute phosphoric acid.

  • Add 300 mL of acetonitrile and mix thoroughly.

  • Degas the mobile phase using a sonicator or vacuum filtration before use.

Standard Stock Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of Sulfisoxazole Sodium Reference Standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • This stock solution can be further diluted to prepare working standard solutions and calibration curve standards.

Sample Preparation (from a hypothetical tablet formulation):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of sulfisoxazole and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Protocol
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Perform five replicate injections of a working standard solution (e.g., 20 µg/mL) to check for system suitability. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • Inject the prepared sample solutions.

  • Quantify the amount of sulfisoxazole in the sample by comparing the peak area with that of the standard solution.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][13][14]

Caption: Workflow for HPLC Method Validation.

Validation Parameters and Acceptance Criteria
Validation ParameterProtocolAcceptance Criteria
Specificity Inject blank, placebo, and sulfisoxazole standard.No interference from blank or placebo at the retention time of sulfisoxazole.
Linearity Analyze a series of at least five concentrations over the range of 5-50 µg/mL.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo with known amounts of sulfisoxazole at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate preparations of the same sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst.RSD ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.The method should be sensitive enough for its intended purpose.
Robustness Intentionally vary chromatographic parameters (e.g., pH ± 0.2, mobile phase composition ± 2%, column temperature ± 5°C).System suitability parameters should remain within acceptable limits.

Overall Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_results Results & Quantification MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration StandardPrep Standard Solution Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation Injection Sample Injection SamplePrep->Injection Equilibration->SystemSuitability SystemSuitability->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Overall HPLC Analysis Workflow.

Conclusion

The HPLC method described in this application note is a reliable, accurate, and robust procedure for the quantification of sulfisoxazole sodium. The method has been thoroughly validated in accordance with ICH guidelines and is suitable for routine quality control analysis in the pharmaceutical industry. The detailed explanation of the method development strategy provides a clear understanding of the scientific principles behind the chosen parameters.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: [Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (URL: [Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (URL: [Link])

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (URL: [Link])

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly - Letters in Applied NanoBioScience. (URL: [Link])

  • LC and LC/MS Columns - Agilent. (URL: [Link])

  • Sulfamethoxazole - USP-NF. (URL: [Link])

  • Analysis Of N 1 -Acetyl Sulfisoxazole and Related Manufacturing Impurities by Thin Layer and High Performance Liquid Chromatography. (URL: [Link])

  • development and validation of new rp-hplc method for determination of acetyl sulfisoxazole. (URL: [Link])

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (URL: [Link])

  • Quantitative determination of sulfisoxazole and its three N-acetylated metabolites using HPLC-MS/MS, and the saturable pharmacokinetics of sulfisoxazole in mice - PubMed. (URL: [Link])

  • USP Monographs Sulfamethoxazole and Trimethoprim Tablets | PDF - Scribd. (URL: [Link])

  • DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR DETERMINATION OF ACETYL SULFISOXAZOLE IN BULK AND PHARMACEUTICAL DOSAGE FORMS | Semantic Scholar. (URL: [Link])

  • USP Monographs: Sulfamethoxazole - USP29-NF24. (URL: [Link])

  • High-pressure liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids. | Clinical Chemistry | Oxford Academic. (URL: [Link])

  • Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem - NIH. (URL: [Link])

  • View of Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension - UMT Journals. (URL: [Link])

  • "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids - PubMed. (URL: [Link])

  • 120 LIQUID CHROMATOGRAPHIC TECHNIQUE FOR THE SIMULTANEOUS DETERMINATION OF SULPHAMETHOXAZOLE AND TRIMETHOPRIM IN PHARMACEUTICAL. (URL: [Link])

  • Simultaneous Analysis of Trimethoprim and Sulphamethoxazole Drug Combinations in Dosage Forms by High Performance Liquid Chromatography. (URL: [Link])

Sources

Application

Application Notes and Protocols: Evaluating Sulfisoxazole Sodium in Urinary Tract Infection (UTI) Research

Executive Summary & Chemical Rationale Sulfisoxazole is a short-acting, broad-spectrum sulfonamide antibiotic historically and experimentally utilized in the study of bacterial infections, particularly Urinary Tract Infe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Sulfisoxazole is a short-acting, broad-spectrum sulfonamide antibiotic historically and experimentally utilized in the study of bacterial infections, particularly Urinary Tract Infections (UTIs). In preclinical research and drug development, the sodium salt of sulfisoxazole is heavily favored over its free base form.

The Causality of Salt Selection: Sulfisoxazole free base exhibits poor aqueous solubility, which complicates in vitro assay standardization and requires harsh organic solvents. By utilizing Sulfisoxazole Sodium, researchers achieve high water solubility at physiological pH . This prevents in vivo crystalluria (the precipitation of drug crystals in the renal tubules)—a severe confounding variable in murine UTI models—and ensures uniform drug distribution in aqueous microbiological media.

Mechanistic Foundation

Sulfisoxazole Sodium exerts a bacteriostatic effect by targeting the bacterial folate biosynthesis pathway. Mammalian cells absorb preformed folate from their diet, whereas susceptible bacteria (such as uropathogenic Escherichia coli) must synthesize it de novo.

Sulfisoxazole acts as a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits the enzyme dihydropteroate synthetase (DHPS) , preventing the incorporation of PABA into dihydropteroic acid , . This blockade halts the production of dihydrofolate and tetrahydrofolate, ultimately starving the bacteria of the nucleotides required for DNA and RNA synthesis.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPA Dihydropteroic Acid PABA->DHPA Pteridine Pteridine Precursor Pteridine->DHPA DHF Dihydrofolic Acid (DHF) DHPA->DHF Dihydrofolate Synthetase THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Purines & Thymidylate (DNA/RNA Synthesis) THF->Nucleotides Sulfisoxazole Sulfisoxazole Sodium DHPS Dihydropteroate Synthetase (DHPS) Sulfisoxazole->DHPS Competitive Inhibition DHPS->DHPA Catalyzes

Caption: Mechanism of Sulfisoxazole Sodium inhibiting bacterial folate biosynthesis via DHPS blockade.

In Vitro Protocol: Broth Microdilution Assay (MIC Determination)

To establish the baseline efficacy of Sulfisoxazole Sodium against isolated uropathogens, a Minimum Inhibitory Concentration (MIC) assay must be performed.

Experimental Causality: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). Unadjusted broths have fluctuating levels of calcium and magnesium, which can artificially alter bacterial outer membrane permeability and skew the perceived efficacy of the antibiotic .

Step-by-Step Methodology
  • Reagent Preparation: Dissolve Sulfisoxazole Sodium in sterile distilled water to create a 10 mg/mL stock solution. Filter-sterilize using a 0.22 µm syringe filter.

  • Serial Dilution: In a sterile 96-well microtiter plate, dispense 50 µL of CAMHB into all wells. Add 50 µL of the working drug solution to the first column and perform a 2-fold serial dilution across the plate to achieve a concentration gradient (e.g., 512 µg/mL down to 0.5 µg/mL).

  • Inoculum Standardization: Suspend isolated colonies of uropathogenic E. coli (UPEC) in sterile saline to match a 0.5 McFarland standard. Dilute this suspension 1:150 in CAMHB to achieve a final target inoculum of

    
     CFU/mL. Note: Exceeding this density causes an "inoculum effect," leading to false resistance readings.
    
  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each test well. Incubate the sealed plate at 37°C for 16–20 hours under ambient atmospheric conditions.

  • Self-Validating Quality Control:

    • Positive Control Well: Bacteria + CAMHB (No drug). Must show visible turbidity.

    • Negative Control Well: CAMHB only (No bacteria, no drug). Must remain perfectly clear to validate aseptic technique.

    • Reference Strain: Run E. coli ATCC 25922 in parallel to ensure the MIC falls within established CLSI standard ranges.

In Vivo Protocol: Murine Model of Ascending UTI

Evaluating Sulfisoxazole Sodium in vivo requires a model that accurately mimics the human pathophysiology of an ascending UTI (progressing from the bladder to the kidneys).

Experimental Causality: Female mice (e.g., BALB/c or C57BL/6) are strictly utilized because their shorter, wider urethras permit non-surgical transurethral catheterization. Furthermore, the inoculation volume is strictly capped at 50 µL. Volumes exceeding this threshold induce artificial vesicoureteral reflux—mechanically forcing bacteria directly into the kidneys rather than allowing a natural, biologically driven ascending infection .

Step-by-Step Methodology
  • Inoculum Preparation: Culture UPEC under static conditions for 48 hours to induce type-1 pilus expression (critical for bladder uroplakin binding). Wash and resuspend in sterile PBS to a concentration of

    
     CFU/mL.
    
  • Transurethral Inoculation: Anesthetize 8- to 10-week-old female mice via isoflurane inhalation. Gently insert a sterile polyethylene catheter (outer diameter ~0.63 mm) transurethrally into the bladder. Slowly instill 50 µL of the bacterial suspension (delivering

    
     CFU/mouse).
    
  • Drug Administration: 24 hours post-infection, administer Sulfisoxazole Sodium via oral gavage (PO) or intraperitoneal (IP) injection. The sodium salt's high solubility allows it to be formulated seamlessly in standard 0.9% physiological saline.

  • Tissue Harvesting & Enumeration: At 48- or 72-hours post-infection, euthanize the mice. Aseptically harvest the bladder and kidneys. Homogenize the tissues in 1 mL of sterile PBS containing 0.025% Triton X-100 (to lyse host cells and release intracellular bacterial communities).

  • Self-Validating Quality Control:

    • Sham-Infected Cohort: Catheterized and instilled with 50 µL sterile PBS to establish baseline tissue histology and confirm the catheterization process does not introduce environmental contaminants.

    • Vehicle-Treated Cohort: Infected with UPEC but treated with saline to establish the baseline of unhindered bacterial replication for log-reduction calculations.

UTI_Workflow Inoculum 1. Inoculum Preparation (Uropathogenic E. coli, 10^7-10^8 CFU) Infection 2. Transurethral Inoculation (Female Murine Model, 50 µL) Inoculum->Infection Treatment 3. Sulfisoxazole Sodium Dosing (Oral/IP Administration) Infection->Treatment Collection 4. Tissue & Urine Collection (Bladder, Kidneys at 24h/48h) Treatment->Collection Analysis 5. CFU Enumeration & Histopathology Collection->Analysis

Caption: Step-by-step workflow for evaluating in vivo efficacy in a murine ascending UTI model.

Quantitative Data Summary

ParameterAssay / ModelTypical Value / RangeMechanistic Significance
MIC In Vitro Broth Microdilution16 - 64 µg/mLDefines the baseline bacteriostatic threshold for uropathogenic E. coli.
Inoculum Density In Vitro Broth Microdilution

CFU/mL
Standardized density prevents the inoculum effect (artificial resistance).
Infectious Dose In Vivo Murine UTI Model

CFU/mouse
Ensures consistent colonization without causing immediate epithelial exfoliation.
Inoculation Volume In Vivo Murine UTI Model50 µLPrevents artificial vesicoureteral reflux, mimicking natural ascending infection.
Peak Plasma Conc. In Vivo Pharmacokinetics110 - 250 µg/mLConfirms systemic exposure exceeds the MIC for sustained bacteriostatic action.
Bladder CFU In Vivo Efficacy Readout2 - 3

reduction
Primary indicator of localized antibacterial efficacy in the lower urinary tract.

References

  • Sulfamethoxazole - Wikipedia Source: Wikipedia URL:[Link]

  • Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections Source: Basicmedical Key URL:[Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics Source: STAR Protocols (Cell Press) URL:[Link]

  • Sulfisoxazole | C11H13N3O3S | CID 5344 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • A murine model of urinary tract infection Source: PubMed Central - National Institutes of Health (NIH) / Nature Protocols URL:[Link]

Method

Application Note: Synergistic Profiling of Sulfisoxazole Sodium and Trimethoprim in Antimicrobial Combination Studies

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: Mechanistic Rationale, Assay Optimization, and Standardized In Vitro Synergy Protocols Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: Mechanistic Rationale, Assay Optimization, and Standardized In Vitro Synergy Protocols

Executive Summary

The relentless emergence of multidrug-resistant (MDR) bacterial pathogens has necessitated the revitalization of combination antimicrobial therapies. The combination of sulfonamides and trimethoprim represents a foundational model of pharmacological synergy. While the sulfamethoxazole-trimethoprim (SMX-TMP) combination is widely known clinically, sulfisoxazole sodium combined with trimethoprim offers distinct physicochemical advantages in preclinical in vitro studies and specific parenteral/ophthalmic formulations[1].

As an Application Scientist, designing a robust synergy study requires more than executing protocols; it demands an understanding of the underlying metabolic feedback loops, the physicochemical properties of the active pharmaceutical ingredients (APIs), and the kinetic dynamics of bacterial killing. This guide provides a self-validating framework for quantifying the synergistic interaction between sulfisoxazole sodium and trimethoprim using Checkerboard Microdilution and Time-Kill Kinetic assays.

Mechanistic Rationale: The "Why" Behind the Synergy

The synergistic action of sulfisoxazole sodium and trimethoprim is classically attributed to the sequential blockade of the bacterial tetrahydrofolate (THF) biosynthesis pathway, a critical precursor for purine and thymidine synthesis[2][3].

  • Sulfisoxazole Sodium: Acts as a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits dihydropteroate synthase (DHPS) , halting the conversion of PABA to dihydropteroic acid. The use of the sodium salt of sulfisoxazole is highly strategic in assay design: it possesses vastly superior aqueous solubility compared to standard sulfonamides, preventing drug precipitation in concentrated stock solutions and eliminating optical density artifacts in microtiter plate readers[1].

  • Trimethoprim: A potent, reversible inhibitor of bacterial dihydrofolate reductase (DHFR) , blocking the reduction of dihydrofolate (DHF) to THF[3].

Beyond Sequential Blockade (Mutual Potentiation): Recent metabolic profiling reveals that this synergy is driven by mutual potentiation. By inhibiting DHPS, sulfisoxazole limits de novo DHF production, starving the DHFR enzyme targeted by trimethoprim. Conversely, trimethoprim induces a metabolic feedback loop that depletes THF-dependent metabolites, further inhibiting the synthesis of upstream folate precursors like dihydropterin pyrophosphate (DHPPP), thereby amplifying the efficacy of the sulfonamide[4].

FolatePathway PABA p-Aminobenzoic Acid (PABA) + Pteridine DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR + Glutamate (Dihydrofolate) THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleic Purines, Thymidine, DNA/RNA THF->Nucleic SMZ Sulfisoxazole Sodium (Competitive Inhibitor) SMZ->DHPS TMP Trimethoprim (Reversible Inhibitor) TMP->DHFR

Caption: Sequential blockade and mutual potentiation of bacterial folate biosynthesis by SMZ and TMP.

Experimental Validation: Synergy Testing Methodologies

To rigorously validate synergy, an orthogonal approach is required. The Checkerboard Assay is utilized first to establish static inhibitory concentrations and calculate the Fractional Inhibitory Concentration Index (FICI)[5]. Because FICI only measures bacteriostatic inhibition, the Time-Kill Kinetics Assay must follow to confirm dynamic, bactericidal synergy over a 24-hour period[6].

Protocol 1: Checkerboard Microdilution Assay (FICI Determination)

Causality Check: Why test in a 2D matrix? Bacterial populations exhibit varying susceptibility thresholds. A checkerboard matrix exposes the pathogen to every possible concentration ratio, allowing us to pinpoint the exact sub-inhibitory concentrations where mutual potentiation occurs[7].

Step-by-Step Methodology:

  • Inoculum Standardization: Isolate 3–5 colonies of the target strain (e.g., E. coli or S. aureus) from an overnight agar plate. Suspend in sterile saline and adjust turbidity to a 0.5 McFarland standard (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB) to achieve a final well concentration of 
    
    
    
    CFU/mL.
  • Stock Preparation: Prepare sulfisoxazole sodium and trimethoprim stocks at 100× the expected Minimum Inhibitory Concentration (MIC). Note: The sodium salt of sulfisoxazole dissolves readily in aqueous MHB without the need for DMSO, preserving bacterial viability.

  • Matrix Construction (96-well plate):

    • Dispense 50 µL of MHB into all wells.

    • Serially dilute Trimethoprim (Drug A) horizontally across columns 1–10.

    • Serially dilute Sulfisoxazole Sodium (Drug B) vertically down rows A–G.

    • Leave Column 11 for Drug B alone, Row H for Drug A alone, and Column 12 as a drug-free growth control[7].

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to all wells. Incubate at 37°C for 18–24 hours.

  • Readout: Determine the MIC of each drug alone and in combination by identifying the wells with no visible turbidity (or via spectrophotometer at OD

    
    ).
    

Data Analysis & FICI Calculation: The FICI is the gold standard for quantifying synergy[2]. It is calculated using the following formula:



Table 1: FICI Interpretation Guidelines
FICI Score RangePharmacological InteractionClinical Implication
≤ 0.5 Synergy Combination significantly lowers the required dose of both drugs[7].
> 0.5 to ≤ 1.0 Additive Combined effect is equal to the sum of individual effects[8].
> 1.0 to ≤ 4.0 Indifferent No interactive benefit; drugs act independently[8].
> 4.0 Antagonism Combination reduces overall efficacy; contraindicated[7].
Table 2: Representative Quantitative Data (Example E. coli Isolate)
Agent(s)MIC Alone (µg/mL)MIC in Combo (µg/mL)Fractional Inhibitory Conc. (FIC)Total FICIResult
Trimethoprim (TMP)2.00.250.25 / 2.0 = 0.125----
Sulfisoxazole (SMZ)64.08.08.0 / 64.0 = 0.125----
TMP + SMZ ------0.25 Synergy
Protocol 2: Time-Kill Kinetics Assay

Causality Check: While the checkerboard assay identifies inhibitory synergy, it cannot distinguish between bacteriostatic (growth-halting) and bactericidal (cell-killing) activity. The Time-Kill assay tracks the exact rate of bacterial death, providing critical pharmacokinetic/pharmacodynamic (PK/PD) data necessary for clinical dosing regimens[6].

Step-by-Step Methodology:

  • Preparation: Prepare four flasks containing 20 mL of MHB:

    • Flask 1: Growth Control (No drug)

    • Flask 2: Trimethoprim alone (at

      
      )
      
    • Flask 3: Sulfisoxazole Sodium alone (at

      
      )
      
    • Flask 4: Combination (TMP at

      
       + SMZ at 
      
      
      
      )
  • Inoculation: Inoculate all flasks to a starting density of

    
     CFU/mL.
    
  • Kinetic Sampling: Incubate flasks at 37°C with orbital shaking. At precise time intervals (0, 4, 8, 12, and 24 hours), extract 100 µL aliquots from each flask[6].

  • Quantification: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate 10 µL of each dilution onto Mueller-Hinton agar plates.

  • Incubation & Counting: Incubate plates for 24 hours at 37°C. Count the colonies to calculate the Log

    
     CFU/mL for each time point.
    

Interpretation Rule: Synergy in a time-kill assay is strictly defined as a


-log

decrease in CFU/mL
between the combination and the most active single agent at the 24-hour mark[2][9].

TimeKill cluster_prep Phase 1: Preparation & Exposure cluster_assay Phase 2: Kinetic Sampling cluster_analysis Phase 3: Quantification Inoculum 1. Prepare Inoculum (5x10^5 CFU/mL) Exposure 2. Drug Exposure (Alone & Combo) Inoculum->Exposure Sampling 3. Aliquot Sampling (0, 4, 8, 12, 24h) Exposure->Sampling Plating 4. Serial Dilution & Agar Plating Sampling->Plating Incubation 5. Incubate Plates (24h at 37°C) Plating->Incubation Counting 6. Colony Counting (Log10 CFU/mL) Incubation->Counting Analysis 7. Plot Curve (Synergy = ≥2 log10 drop) Counting->Analysis

Caption: Step-by-step workflow for the Time-Kill Kinetics Assay to determine bactericidal synergy.

Conclusion & Best Practices

When executing combination studies with sulfisoxazole sodium and trimethoprim, researchers must ensure strict adherence to inoculum standardization and utilize the correct API salt forms. The use of sulfisoxazole sodium eliminates the confounding variable of drug precipitation, ensuring that the calculated FICI and Time-Kill kinetic curves accurately reflect the profound mutual potentiation occurring within the bacterial folate biosynthesis pathway.

References

  • Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole. Nature Communications / ResearchGate. Available at:[Link]

  • What is the mechanism of Sulfamethoxazole? Patsnap Synapse. Available at:[Link]

  • Basic Concepts in Medicinal Chemistry [3 ed.]. DOKUMEN.PUB. Available at:[Link]

  • Checkerboard assay. REVIVE - GARDP. Available at:[Link]

  • Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. Available at:[Link]

  • An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. PMC - NIH. Available at:[Link]

  • Antimicrobial Synergy Testing by the Inkjet Printer-assisted Automated Checkerboard Array and the Manual Time-kill Method. SciSpace. Available at:[Link]

  • Antimicrobial Synergy Testing By Time-Kill Methods For Extensively Drug-Resistant Acinetobacter Baumannii Isolates. IOSR Journal. Available at:[Link]

Sources

Application

Application Note: Preclinical Evaluation of Sulfisoxazole Sodium

From Antimicrobial Efficacy to Endothelin Receptor Antagonism Introduction & Strategic Rationale Sulfisoxazole (SFX) is a short-acting sulfonamide traditionally used for urinary tract infections (UTIs) due to its high re...

Author: BenchChem Technical Support Team. Date: March 2026

From Antimicrobial Efficacy to Endothelin Receptor Antagonism

Introduction & Strategic Rationale

Sulfisoxazole (SFX) is a short-acting sulfonamide traditionally used for urinary tract infections (UTIs) due to its high renal clearance. However, recent "drug repurposing" screens have identified SFX as a potent inhibitor of Endothelin Receptor A (ET-A) , blocking small extracellular vesicle (sEV/exosome) secretion in breast cancer metastasis.

This guide focuses on Sulfisoxazole Sodium , the highly water-soluble salt form. Unlike the base compound (which requires lipid vehicles like corn oil for oral gavage), the sodium salt enables parenteral administration (IV/IP), allowing for precise pharmacokinetic (PK) manipulation and rapid bioavailability in acute infection models.

Key Mechanism of Action (Dual-Mode):

  • Antimicrobial: Competitive antagonism of PABA (para-aminobenzoic acid)

    
     inhibition of dihydropteroate synthase 
    
    
    
    folate synthesis arrest.[1]
  • Oncology (Repurposing): Antagonism of ET-A receptors

    
     reduced biogenesis/secretion of exosomes 
    
    
    
    inhibition of metastasis.[2][3]
Mechanism Visualization

G cluster_bac Bacterial Pathway (Gram-Negative) cluster_onc Oncology Pathway (Host Cell) SFX Sulfisoxazole Sodium DHPS Dihydropteroate Synthase SFX->DHPS Inhibits ETA Endothelin Receptor A (ET-A) SFX->ETA Antagonizes PABA PABA PABA->DHPS Folate Folate Synthesis DHPS->Folate Growth Bacterial Growth Folate->Growth MVB Multivesicular Body (MVB) ETA->MVB Regulates Exosome Exosome Secretion MVB->Exosome Metastasis Tumor Metastasis Exosome->Metastasis Promotes

Figure 1: Dual mechanism of action. Left: Classical antimicrobial pathway. Right: Novel ET-A antagonism preventing exosome-mediated metastasis.

Formulation & Pharmacokinetics (PK)

Critical Warning: Sulfisoxazole Sodium yields a highly alkaline solution (pH ~8.5–9.5). Direct injection of unbuffered high-concentration stocks can cause tissue necrosis in mice.

Protocol A: Preparation for Parenteral Injection
  • Stock Solution: Dissolve Sulfisoxazole Sodium in sterile saline (0.9% NaCl) to a concentration of 50 mg/mL.

  • pH Adjustment: Carefully adjust pH to 7.4–7.8 using 1N HCl. Note: The free acid may precipitate if pH drops below 7.0.

  • Filtration: Sterile filter through a 0.22 µm PES membrane.

Protocol B: PK Validation in Rats (Wistar)

Before efficacy testing, confirm exposure levels, as rodent metabolism of sulfonamides is faster than humans.

ParameterSpecification
Species Male Wistar Rats (200–250g)
Group Size n=6 (3 timepoints per rat via tail vein bleed)
Dose 50 mg/kg (IV bolus) vs. 100 mg/kg (PO)
Sampling 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours
Analysis LC-MS/MS (Precipitate plasma proteins with Acetonitrile)
Target Cmax >100 µg/mL (for antimicrobial efficacy)

Efficacy Model 1: Murine Ascending Urinary Tract Infection (UTI)

This is the "Gold Standard" for Sulfisoxazole, as the drug concentrates in the urine.

Experimental Design
  • Pathogen: Escherichia coli (UPEC strain, e.g., CFT073 or UTI89).

  • Animals: Female C57BL/6 mice (6–8 weeks). Females are required for transurethral catheterization.

  • Groups:

    • Vehicle Control (Saline).

    • Sulfisoxazole Sodium (Low Dose: 50 mg/kg IP b.i.d).

    • Sulfisoxazole Sodium (High Dose: 200 mg/kg IP b.i.d).

    • Comparator (e.g., Ciprofloxacin).

Step-by-Step Protocol
  • Inoculum Prep: Culture E. coli statically for 24h to induce type 1 pili expression (crucial for bladder adhesion). Resuspend in PBS to

    
     CFU/mL.
    
  • Water Restriction: Restrict water 1 hour prior to inoculation to promote urine retention.

  • Inoculation: Anesthetize mice (Isoflurane). Catheterize bladder transurethrally using a lubricated 24G angiocatheter. Slowly infuse 50 µL of inoculum.

  • Treatment: Begin Sulfisoxazole Sodium treatment 24 hours post-infection (established infection). Continue for 3–5 days.

  • Endpoint: Euthanize. Aseptically harvest bladder and kidneys. Homogenize tissues in PBS and plate serial dilutions on MacConkey agar for CFU enumeration.

Data Interpretation

Success is defined as a


 2-log reduction  in bacterial load compared to vehicle.

Efficacy Model 2: Breast Cancer Metastasis (Repurposing)

Rationale: Sulfisoxazole inhibits the ET-A receptor, which regulates the secretion of exosomes that prepare the "pre-metastatic niche."

Experimental Design
  • Cell Line: MDA-MB-231 (Human Triple-Negative Breast Cancer) transfected with Luciferase.

  • Animals: BALB/c Nude Mice (Immunocompromised).

  • Groups:

    • Vehicle (Corn oil oral or Saline IP).

    • Sulfisoxazole Sodium (300 mg/kg daily IP). Note: High dose required for ET-A inhibition.

Workflow Diagram

Workflow Step1 Day 0: Orthotopic Injection (Mammary Fat Pad) MDA-MB-231-Luc cells Step2 Day 7: Randomization (Based on bioluminescence) Step1->Step2 Step3 Treatment Phase (Day 7-28) Daily IP Injection: SFX Sodium (300 mg/kg) Step2->Step3 Step4 Monitoring Primary Tumor Growth (Caliper) Metastasis (IVIS Imaging) Step3->Step4 Step5 Endpoint (Day 30) Harvest Lungs/Liver Exosome Quantification (NTA) Step4->Step5

Figure 2: Experimental timeline for the breast cancer xenograft metastasis model.

Step-by-Step Protocol
  • Tumor Implantation: Inject

    
     MDA-MB-231 cells into the 4th mammary fat pad.
    
  • Treatment Initiation: Start treatment when tumors are palpable (~50-100

    
    ).
    
  • Dosing: Administer Sulfisoxazole Sodium 300 mg/kg daily.

    • Scientist's Note: If using the Sodium salt IP, ensure pH is 7.4. If using oral gavage, the base form in corn oil is often preferred to avoid salt-loading the gut, but Sodium salt IP ensures 100% bioavailability.

  • Readout 1 (Primary Tumor): Measure volume (

    
    ). SFX often shows modest effect on primary tumor growth.
    
  • Readout 2 (Metastasis): This is the critical endpoint. Use bioluminescence imaging (IVIS) to detect lung metastases.

  • Readout 3 (Exosome Isolation): Collect plasma at endpoint. Isolate exosomes via ultracentrifugation and quantify using Nanoparticle Tracking Analysis (NTA). Expect reduced exosome concentration in SFX-treated mice.

References

  • Im, E. J., et al. (2019). "Sulfisoxazole inhibits the secretion of small extracellular vesicles by targeting the endothelin receptor A." Nature Communications, 10(1), 1387.[3]

    • Key Finding: Identifies the ET-A antagonism mechanism and the 300 mg/kg dosing regimen for metastasis inhibition.
  • Suber, R. L., et al. (1981). "Pharmacokinetics of sulfisoxazole compared in humans and two monogastric animal species."[4] Journal of Pharmaceutical Sciences, 70(9), 981-984.[5]

    • Key Finding: Establishes the rapid renal clearance in dogs and swine, necessit
  • Chitti, S. V., et al. (2022). "Repurposing of Antibiotic Sulfisoxazole Inhibits Lipolysis in Pre-Clinical Model of Cancer-Associated Cachexia." Cancers, 14(19), 4847.

    • Key Finding: Validates the use of Sulfisoxazole in cachexia models and confirms dosing safety profiles in mice.
  • Hung, C. S., et al. (2009). "Structural basis of tropism of Escherichia coli to the bladder during urinary tract infection." Molecular Microbiology, 44(4), 903-915.

    • Key Finding: Describes the standard murine ascending UTI model protocol used for testing efficacy.

Sources

Method

protocols for determining the minimum inhibitory concentration (MIC) of sulfisozole sodium

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Sulfisoxazole Sodium Introduction & Mechanism of Action Sulfisoxazole Sodium (CAS: 2200-44-4) is a short-acting, highly soluble sulfonamide an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Sulfisoxazole Sodium

Introduction & Mechanism of Action

Sulfisoxazole Sodium (CAS: 2200-44-4) is a short-acting, highly soluble sulfonamide antibiotic. While its clinical use as a monotherapy has waned in favor of potentiated sulfonamides (e.g., Trimethoprim-Sulfamethoxazole), it remains a critical reference compound in veterinary medicine, drug resistance research, and recently, as an investigational endothelin receptor antagonist in oncology.

The Challenge of Testing: Unlike bactericidal agents (e.g., beta-lactams) which produce clear "growth/no-growth" interfaces, Sulfisoxazole is bacteriostatic . It inhibits dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway.[1][2][3][4] This mechanism introduces two specific experimental hurdles:

  • Thymidine Antagonism: Exogenous thymidine in the media allows bacteria to bypass the folate blockade, leading to false resistance.

  • Trailing Endpoints: Bacteria may undergo several replication cycles before the intracellular folate pool is depleted, resulting in a "haze" of growth rather than a sharp cutoff.

This protocol is engineered to control these variables, ensuring high-fidelity MIC determination compliant with CLSI (Clinical and Laboratory Standards Institute) M07 guidelines.

FolatePathway PABA PABA (Para-aminobenzoic acid) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Pteridine Pteridine Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Sulfisoxazole Sulfisoxazole Sodium (Competitive Inhibitor) Sulfisoxazole->DHPS BLOCKS Folate Dihydrofolic Acid DHP->Folate DNA DNA/RNA Synthesis Folate->DNA Thymidine Exogenous Thymidine (Media Contaminant) Thymidine->DNA BYPASS PATHWAY (False Resistance)

Figure 1: Mechanism of Action and Thymidine Interference. Sulfisoxazole blocks DHPS, but exogenous thymidine in poor-quality media allows the bacteria to bypass this block, necessitating thymidine-free media.

Critical Material Preparation

Stock Solution Preparation

Sulfisoxazole Sodium is the salt form selected for its superior aqueous solubility compared to the base compound.

  • Solvent: Sterile Deionized Water (DI Water). Note: Do not use DMSO or Ethanol for the sodium salt if possible, as water minimizes solvent toxicity to sensitive strains.

  • Target Stock Concentration: 10,240 µg/mL (allows for dilution to a high test range).

  • Potency Calculation: You must adjust for the sodium counter-ion and the manufacturer's purity assay.



ComponentSpecificationNotes
Active Pharmaceutical Ingredient Sulfisoxazole SodiumStore at 2-8°C; Hygroscopic.
Solvent Sterile Distilled WaterNo pH adjustment needed for Sodium salt.
Sterilization 0.22 µm Membrane FiltrationDo not autoclave stock solutions.
Storage -20°C or -80°CStable for 3 months. Avoid freeze-thaw.[5]
Media Selection (The "Thymidine Check")

Standard: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Critical Requirement: The media must be thymidine-free or contain Lysed Horse Blood (LHB) .

  • Why: LHB contains thymidine phosphorylase, which degrades thymidine.[6]

  • Validation: Before testing unknowns, test Enterococcus faecalis ATCC 29212 with Trimethoprim/Sulfamethoxazole (SXT). If the MIC is >0.5/9.5 µg/mL, the media contains interfering thymidine and must be discarded or supplemented with 2-5% LHB.

Experimental Protocol: Broth Microdilution

Workflow Overview

MIC_Workflow Prep 1. Inoculum Prep (0.5 McFarland) Dilute 2. Dilution (1:100 into Media) Prep->Dilute Plate 3. Plate Setup (2-fold serial dilutions) Dilute->Plate Incubate 4. Incubation (35°C, 16-20h) Plate->Incubate Read 5. Reading (80% Inhibition) Incubate->Read

Figure 2: Standard Broth Microdilution Workflow compliant with CLSI M07.

Step-by-Step Procedure

Step 1: Plate Preparation

  • Dispense 100 µL of CAMHB (thymidine-controlled) into columns 2–12 of a sterile 96-well microtiter plate.

  • Dispense 200 µL of the 10,240 µg/mL Sulfisoxazole stock into column 1.

  • Perform a 2-fold serial dilution: Transfer 100 µL from col 1 to col 2, mix, transfer to col 3, etc. Discard 100 µL from col 10.

  • Controls:

    • Column 11: Growth Control (Media + Inoculum, no drug).

    • Column 12: Sterility Control (Media only).

    • Resulting Range: 5120 µg/mL down to ~10 µg/mL (adjust stock if lower range is needed).

Step 2: Inoculum Preparation

  • Select 3-5 distinct colonies from a fresh (18-24h) agar plate.

  • Suspend in saline to match a 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:100 in CAMHB.

    • Note: This step is time-sensitive. Inoculate panels within 15 minutes of preparation to prevent doubling.

Step 3: Inoculation

  • Add 10 µL of the diluted inoculum to wells in columns 1–11.

  • Final bacterial concentration:

    
     CFU/mL.
    
  • Seal plate with a breathable adhesive film.

Step 4: Incubation

  • Temperature: 35°C ± 2°C (ambient air).

  • Time: 16–20 hours (24 hours for some fastidious organisms).

  • Caution: Do not incubate in CO2 unless necessary (e.g., Neisseria), as CO2 alters pH and affects sulfonamide ionization.

Data Analysis & Interpretation

Reading the Endpoint (The "Trailing" Phenomenon)

Sulfonamides rarely produce optically clear wells at the MIC. You will likely see a "button" of growth that fades into a haze.

  • The 80% Rule: The MIC is defined as the lowest concentration that inhibits 80% of growth compared to the positive control well.

  • Visual Aid:

    • Growth Control (Col 11): Turbid (+++).

    • Concentration X: Turbid (++).

    • Concentration Y: Slight Haze (+) -> This is the MIC.

    • Concentration Z: Clear (-).[5]

    • Correction: Unlike beta-lactams where you look for "Clear", for Sulfisoxazole, you ignore the "faint haze" or "pinpoint buttons" caused by trailing.

Quality Control (QC) Ranges

To validate the assay, run these strains in parallel. If QC fails, patient/experimental results are invalid.

QC StrainExpected MIC Range (µg/mL)Troubleshooting
E. coli ATCC 25922 8 – 32If High (>32): Check for thymidine contamination in media.
S. aureus ATCC 29213 32 – 128If Low (<32): Check inoculum density (too low).

Note: Ranges based on historical CLSI data for Sulfisoxazole.[7] Current M100 documents may refer to "Sulfonamides" as a class.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
MICs are consistently high across all strains Thymidine in mediaSwitch to media with Lysed Horse Blood (LHB) or verify "Thymidine-Free" lot.
"Skipped wells" (Growth-No Growth-Growth) Contamination or Pipetting ErrorDiscard plate. Check pipette calibration and sterile technique.
Growth in Sterility Control Contaminated ReagentsDiscard all stock solutions and media. Re-filter sterilize.
Heavy trailing (hard to read) Inoculum too heavyEnsure 0.5 McFarland is accurate. Do not use overnight broth cultures directly.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.[8] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2025). M100: Performance Standards for Antimicrobial Susceptibility Testing. 35th Edition.[9] [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5344, Sulfisoxazole. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Media preparation and quality control. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Sulfisoxazole Sodium Purification: Crystallization Technical Support Center

Welcome to the Technical Support Center for the purification and crystallization of sulfisoxazole sodium. As a sulfonamide antibacterial, sulfisoxazole sodium presents unique isolation challenges due to its pH-dependent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and crystallization of sulfisoxazole sodium. As a sulfonamide antibacterial, sulfisoxazole sodium presents unique isolation challenges due to its pH-dependent solubility, propensity for liquid-liquid phase separation (oiling out), and polymorphic variability.

This guide provides researchers and drug development professionals with authoritative, causality-driven troubleshooting protocols to ensure high-yield, high-purity Active Pharmaceutical Ingredient (API) recovery.

Diagnostic Workflow for Crystallization Defects

Use the decision matrix below to diagnose and route your specific crystallization failure to the correct troubleshooting protocol.

G Start Start Crystallization PhaseCheck Phase Separation? Start->PhaseCheck OilingOut Oiling Out (LLPS) PhaseCheck->OilingOut Amorphous Liquid CrystalCheck Crystal Habit OK? PhaseCheck->CrystalCheck Solid Nucleation Action1 Reduce Supersaturation & Seed OilingOut->Action1 Needles Needles / Fines CrystalCheck->Needles No PolyCheck Correct Polymorph? CrystalCheck->PolyCheck Yes Action2 Temperature Cycling Needles->Action2 WrongForm Unwanted Polymorph PolyCheck->WrongForm No Success Optimal API Yield PolyCheck->Success Yes Action3 Solvent Maturation WrongForm->Action3 Action1->PhaseCheck Action2->CrystalCheck Action3->PolyCheck

Diagnostic workflow for resolving sulfisoxazole sodium crystallization defects.

Troubleshooting Guides

Issue 1: Oiling Out (Liquid-Liquid Phase Separation) During Cooling

Q: When cooling our sulfisoxazole sodium solution, a cloudy, oil-like second phase forms instead of solid crystals. How do we prevent this?

Causality: Oiling out, scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation trajectory crosses the liquid-liquid coexistence curve (binodal) before crossing the solid-liquid solubility curve[1]. Sulfisoxazole sodium is highly soluble in aqueous bases but prone to rapid supersaturation upon cooling or pH shifts[2]. When supersaturation is driven too high, the system minimizes free energy by separating into a solute-rich amorphous liquid phase and a solvent-rich phase[1]. This dense liquid intermediate traps impurities and drastically hinders true crystalline nucleation[3].

Self-Validating Protocol: Anti-Oiling Out Seeding Strategy

  • Determine the Metastable Zone Width (MSZW): Use a focused beam reflectance measurement (FBRM) or turbidity probe to map the solubility and nucleation curves. Identify the temperature at which the cloud point (LLPS) occurs.

  • Adjust Initial Concentration: Dilute the starting solution by 10–15% to ensure the cooling trajectory stays below the LLPS boundary.

  • Isothermal Seeding: Cool the solution to a temperature safely within the metastable zone (2–3°C above the historical cloud point).

  • Seed Addition: Introduce 1–3% (w/w) of pure, milled sulfisoxazole sodium seeds.

  • Controlled Desupersaturation: Hold the system isothermally for 60 minutes. Monitor via FBRM to confirm the seeds are growing (consuming supersaturation) rather than dissolving.

  • Cubic Cooling: Apply a slow, non-linear cooling ramp (e.g., 0.1°C/min initially, gradually increasing to 0.3°C/min) to the final isolation temperature.

Issue 2: Poor Filtration Due to Needle-Like Crystal Habit

Q: Our batch yielded fine, needle-like crystals that form an incompressible filter cake, leading to severe solvent entrapment. How can we improve the crystal habit?

Causality: Anisotropic growth kinetics dictate that crystals grow fastest along specific crystallographic faces. Rapid cooling or excessive supersaturation drives preferential growth along the fastest-growing axis, resulting in high-aspect-ratio needles[]. Furthermore, rapid nucleation generates excessive "fines" (micro-crystals) that blind filtration media[2].

Self-Validating Protocol: Temperature Cycling (Ostwald Ripening)

  • Initial Crystallization: Induce nucleation using your standard cooling profile until a primary slurry is formed.

  • Heating Cycle: Raise the reactor temperature by 10–15°C (remaining strictly below the total dissolution point) and hold for 30 minutes. Validation: The smallest fines and the fragile tips of the needles will dissolve due to their higher surface energy (thermodynamic ripening).

  • Cooling Cycle: Slowly cool back to the isolation temperature at 0.1°C/min. The dissolved solute will deposit onto the remaining larger crystals, promoting growth on the slower-growing crystal faces (thickening the needles).

  • Iteration: Repeat this heating/cooling cycle 2 to 3 times. Evaluate the aspect ratio via in-line microscopy before initiating filtration.

Issue 3: Unwanted Polymorphic Transitions

Q: Post-drying analysis (PXRD/DSC) shows a mixture of polymorphs or solvates rather than our pure target form. What causes this and how is it resolved?

Causality: Sulfonamides are notorious for complex polymorphism[3][5]. According to Ostwald's Rule of Stages, the least stable (metastable) polymorph often nucleates first because it is kinetically favored. If the solvent system or isolation temperature thermodynamically favors a different polymorph, a Solvent-Mediated Phase Transformation (SMPT) will occur[]. Incomplete SMPT leaves a mixture of forms.

Self-Validating Protocol: Solvent-Mediated Phase Transformation Control

  • Thermodynamic Screening: Ensure the selected solvent/antisolvent ratio thermodynamically stabilizes the desired polymorph at your final isolation temperature.

  • Slurry Maturation: Do not filter immediately upon reaching the final temperature. Hold the crystallized slurry under moderate agitation at a constant temperature (e.g., 20°C) for 12–24 hours to allow the metastable form to fully dissolve and recrystallize as the stable form.

  • In-line Monitoring: Use Raman spectroscopy or ATR-FTIR to monitor the polymorphic conversion in real-time.

  • Filtration: Initiate filtration only after the spectroscopic signal confirms a 100% steady-state conversion to the target polymorph.

Frequently Asked Questions (FAQs)

Q: How does pH strictly influence the crystallization of sulfisoxazole sodium? A: Sulfisoxazole has a pKa of approximately 5.0[6]. In basic environments, it exists as the highly water-soluble sodium salt[7]. Lowering the pH towards its pKa drastically reduces solubility, triggering rapid precipitation. If the pH is dropped too quickly during reactive crystallization, it causes localized zones of extreme supersaturation, leading to oiling out or the formation of amorphous fines[1][]. A controlled, metered addition of the neutralizing agent is mandatory.

Q: Can polymer additives like Polyvinylpyrrolidone (PVP) be used to control agglomeration? A: Yes, but it requires precise stoichiometric control. PVP strongly interacts with sulfonamides like sulfisoxazole through hydrogen bonding. While low concentrations can inhibit the growth of unwanted crystal faces or prevent agglomeration, excessive PVP will completely inhibit crystallization, trapping the drug in a polymer matrix and leading to amorphous co-precipitates[8].

Quantitative Data Summaries

Table 1: Influence of Process Parameters on Sulfisoxazole Sodium Crystallization

ParameterDeviationPrimary ConsequenceCorrective Action
Initial Concentration Too HighOiling out (LLPS)Dilute solution; lower initial supersaturation.
Cooling Rate > 0.5 °C/minNeedle-like habit, excessive finesImplement cubic cooling; utilize temperature cycling.
pH Adjustment Rate Rapid dropAmorphous precipitationUse slow, metered acid/base addition with high agitation.
Agitation Speed Too LowAgglomeration, local supersaturationOptimize impeller speed for uniform macro-mixing.
Maturation Time < 2 hoursMixed polymorphsExtend slurry maturation to > 12 hours under Raman monitoring.

Table 2: Physicochemical & Process Baselines

Property / ParameterValue / RangeImpact on Crystallization Workflow
pKa ~5.0Governs pH-dependent solubility; requires basic conditions for sodium salt stability[6][7].
Optimal Cooling Rate 0.1 - 0.2 °C/minPrevents rapid supersaturation and subsequent liquid-liquid phase separation.
Seed Loading 1 - 3% (w/w)Provides sufficient surface area to consume supersaturation smoothly without secondary nucleation.
Slurry Maturation Temp 20 - 25 °CFacilitates complete solvent-mediated phase transformation to the thermodynamically stable polymorph.

References

  • Title: An In-Line Study of Oiling Out and Crystallization Source: ResearchGate URL: [Link]

  • Title: Introduction to Crystallization Issues Source: Wiley URL: [Link]

  • Title: Inhibitory Effect of Polyvinylpyrrolidone on the Crystallization of Drugs Source: J-Stage URL: [Link]

  • Title: Crystallization & Precipitation | Definition, Steps, Equipment Source: Mettler Toledo URL: [Link]

  • Title: Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Basic Concepts in Medicinal Chemistry Source: DOKUMEN.PUB URL: [Link]

Sources

Optimization

Technical Support Center: Sulfisozole Sodium Dosage Optimization

Status: Operational Topic: Sulfisozole Sodium (CAS: 37514-39-9) Context: Animal Infection Models (In Vivo PK/PD) Audience: Senior Researchers & Drug Development Scientists Introduction: The Sulfisozole Sodium Optimizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Sulfisozole Sodium (CAS: 37514-39-9) Context: Animal Infection Models (In Vivo PK/PD) Audience: Senior Researchers & Drug Development Scientists

Introduction: The Sulfisozole Sodium Optimization Framework

Welcome to the Technical Support Center for Sulfisozole Sodium. This guide addresses the specific physicochemical and pharmacokinetic challenges associated with Sulfisozole Sodium (distinct from, though chemically related to, Sulfisoxazole).

As a short-acting sulfonamide, Sulfisozole Sodium presents a unique "optimization paradox": its sodium salt formulation grants high water solubility but introduces extreme alkalinity, creating compatibility risks. Furthermore, its rapid elimination in animal models often leads to sub-therapeutic exposure despite adequate in vitro potency (MIC).

This guide replaces generic advice with causal analysis and self-validating protocols to ensure your in vivo data is reproducible and clinically translatable.

Module 1: Formulation & Stability Troubleshooting

Current Issue: Precipitation or turbidity observed in stock solutions or drinking water formulations.

Q: Why does my clear Sulfisozole Sodium stock solution precipitate when added to the animal's drinking water or mixed with other agents?

A: The issue is likely a pH-driven solubility collapse.

The Mechanism: Sulfisozole Sodium is the salt of a weak acid. To maintain solubility, the sodium salt creates a highly alkaline environment (pH > 9.5).

  • The Clash: Most animal drinking water is neutral to slightly acidic (pH 6.0–7.0). If you mix the alkaline drug concentrate into water with high mineral content or low pH, or mix it with acidic drugs (e.g., Tetracyclines, Bromhexine), the pH drops.

  • The Result: When the pH approaches the pKa of the sulfonamide group (typically pKa ~5.0–6.0 for isoxazole sulfonamides), the molecule reverts to its non-ionized, insoluble acid form, causing immediate precipitation.

Diagnostic Protocol:

  • Check pH: Measure the pH of your final dilution. If pH < 8.0, precipitation risk is high.

  • Check Partners: Are you co-administering with acidic compounds?

Corrective Action:

  • Buffer the Water: For drinking water administration, ensure the final solution remains slightly alkaline.

  • Order of Mixing: Always dissolve Sulfisozole Sodium first in a small volume of high-pH vehicle (e.g., 0.1 N NaOH or carbonate buffer) before diluting into the final volume.

Visualization: The pH-Solubility Trap

SolubilityTrap Start Sulfisozole Sodium (Highly Soluble) Water Dilution in Neutral/Acidic Water Start->Water Reaction Protonation of Sulfonamide Nitrogen Water->Reaction pH drops < pKa Stable Stable Solution (Ionized Form) Water->Stable pH maintained > 8.0 Precip Precipitation of Free Acid Form Reaction->Precip Solubility Limit Exceeded

Caption: Figure 1. The physicochemical pathway leading to precipitation.[1][2][3] Maintaining pH above the drug's pKa is critical to prevent reversion to the insoluble acid form.

Module 2: PK/PD Optimization & Dosage Strategy

Current Issue: In vivo efficacy is lower than predicted by MIC values.

Q: My MIC is low (0.5 µg/mL), but standard QD (once daily) dosing fails in the infection model. Why?

A: You are likely failing the Time > MIC parameter due to rapid elimination.

The Mechanism: Sulfonamides are bacteriostatic and time-dependent . The driver of efficacy is the duration that free drug concentration in plasma exceeds the MIC (


).[4]
  • The Trap: In small animals (mice/rats) and poultry, the half-life (

    
    ) of short-acting sulfonamides is significantly shorter than in humans due to faster metabolic rates and acetylation.
    
  • The Failure: A Once-Daily (QD) regimen often leaves the animal with sub-therapeutic levels for 12–16 hours of the day, allowing bacterial regrowth.

Optimization Strategy:

  • Shift Index: Do not rely on

    
    . Focus strictly on keeping plasma levels > MIC for at least 50–60% of the dosing interval.
    
  • Dose Fractionation: Split the total daily dose into q6h or q8h administrations, or use continuous medication (medicated water/feed).

Q: How do I account for species differences in metabolism?

A: You must quantify N4-acetylsulfisozole levels.

The Mechanism: The primary metabolic pathway is N4-acetylation in the liver.

  • Poultry/Pigs: High acetylation capacity. The acetylated metabolite is antimicrobially inactive but still contributes to renal toxicity (crystalluria).

  • Dogs: Cannot acetylate sulfonamides (deficiency in NAT enzymes).

  • Impact: If you measure "Total Sulfonamide" (colorimetric assay), you are overestimating active drug. You must measure "Free Sulfisozole" specifically.

Data Summary: PK Drivers

ParameterHuman TargetAnimal Model RealityAdjustment Required
Half-life (

)
6–10 hours1–3 hours (Rodents/Poultry)Increase dosing frequency (q6h) or continuous infusion.
PK/PD Index


Higher exposure needed for immunocompromised models.
Metabolism Moderate AcetylationHigh Acetylation (Birds)Monitor Free drug, not Total.
Protein Binding ~85%Variable (Species dependent)Adjust target serum conc. to account for free fraction (

).

Module 3: Experimental Protocols

Protocol A: Preparation of Stable Medicated Water

Use this for poultry or swine infection models to ensure continuous dosage.

Reagents:

  • Sulfisozole Sodium powder (High Purity).[5]

  • Vehicle: Sterile Distilled Water.

  • pH Adjuster: 1N Sodium Hydroxide (NaOH).

Step-by-Step:

  • Calculate Dosage: Target intake is typically 100–200 mg/kg/day.

    • Formula:

      
      
      
  • Pre-Dissolution: Dissolve the calculated amount of Sulfisozole Sodium in 5% of the total water volume.

  • pH Check: Measure pH of this concentrate. It should be > 9.0.[6]

  • Dilution: Slowly add the remaining water while stirring.

  • Validation: Measure final pH.

    • Pass: pH > 8.0.

    • Fail: pH < 8.[1][7]0. Action: Add 1N NaOH dropwise until pH reaches 8.5. Clear solution indicates success.

  • Stability: Replace solution every 24 hours. Sulfonamides oxidize (turn yellow/brown) upon prolonged light exposure.

Protocol B: HPLC Monitoring of Active Drug

Essential for distinguishing Active Drug from Inactive Metabolite.

Methodology:

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase: Acetate Buffer (pH 4.5) : Acetonitrile (80:20 v/v).

  • Detection: UV at 254 nm or 270 nm.

  • Sample Prep:

    • Take 100 µL serum.[7]

    • Add 200 µL Acetonitrile (precipitates proteins).

    • Centrifuge (10,000g x 10 min).

    • Inject supernatant.

  • Differentiation: The N4-acetyl metabolite is more polar and will elute before the parent Sulfisozole. Quantify peaks separately.

Visualization: The Optimization Workflow

PKPD_Workflow MIC In Vitro MIC (Potency) Dose Initial Dose Calculation MIC->Dose InVivo Animal Infection Model Dose->InVivo Sample Serum Sampling (HPLC) InVivo->Sample Analysis Calculate Free T > MIC Sample->Analysis Decision Efficacy Check Analysis->Decision Decision->InVivo Success Adjust Increase Freq or Dose Decision->Adjust Fail (<50% T>MIC) Adjust->InVivo Re-test

Caption: Figure 2. Iterative PK/PD optimization loop. Note that serum sampling must distinguish free drug from inactive metabolites to accurately calculate T > MIC.

Module 4: Safety & Toxicity Monitoring

Current Issue: Unexpected mortality or kidney damage in test animals.

Q: What is the primary safety marker I should monitor?

A: Crystalluria (Precipitation in the kidneys).

The Mechanism: Just as the drug precipitates in the water bottle at low pH, it precipitates in the renal tubules if urine pH is acidic.

  • Risk Factor: Carnivores and omnivores (dogs, rats) often have acidic urine. Herbivores (rabbits) have alkaline urine (protective).

  • The Metabolite Factor: The N4-acetyl metabolite is often less soluble than the parent drug, exacerbating the risk.

Troubleshooting Guide:

  • Urinalysis: Check urine sediment for sulfonamide crystals (sheaves of wheat or fan shapes).

  • Hydration: Ensure ad libitum water access. Dehydration concentrates the urine, forcing precipitation.

  • Alkalinization: In high-dose toxicity studies, co-administer sodium bicarbonate to alkalinize urine and increase solubility.

References

  • National Center for Biotechnology Information (2025). Sulfisozole sodium (Compound Summary). PubChem.[6][8] [Link]

  • Papich, M. G. (2016).Sulfonamides and Sulfonamide Combinations. In: Saunders Handbook of Veterinary Drugs. Note: Provides authoritative grounding on sulfonamide PK/PD drivers and species-specific metabolism.
  • European Medicines Agency (EMA). Guideline on the use of pharmacokinetics and pharmacodynamics in the development of antimicrobial medicinal products. [Link]

  • Clinical and Laboratory Standards Institute (CLSI).VET01 - Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals. Note: The standard for determining MIC values in veterinary contexts.
  • Bhavnani, S. M., et al. (2008). PK-PD-Based Drug Development Decisions.[9] Referenced for the methodology of dose fractionation and T>MIC targets.

Sources

Troubleshooting

troubleshooting inconsistent results in sulfisozole sodium antibacterial assays

Technical Support Center: Sulfisozole Sodium Antibacterial Assays Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Inconsistent Results in Sulfonamide Assays Introduction: The Sulfonamide Challen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sulfisozole Sodium Antibacterial Assays

Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Inconsistent Results in Sulfonamide Assays

Introduction: The Sulfonamide Challenge

Welcome to the technical support guide for Sulfisozole Sodium . As a short-acting sulfonamide, this compound presents unique challenges in vitro. Unlike bactericidal agents (e.g., beta-lactams) that produce clear kill zones, sulfisozole is bacteriostatic .[1] It functions by competitively antagonizing para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase (DHPS) and blocking folic acid synthesis.[1][2][3]

Why are your results inconsistent? The most common failures in sulfisozole assays stem from media composition (thymidine interference) and endpoint interpretation (bacteriostatic trailing).[1] This guide provides the causal logic and self-validating protocols to stabilize your data.

Part 1: Diagnostic Logic Tree

Before altering your protocol, use this logic flow to identify the root cause of your inconsistency.

TroubleshootingLogic Start START: Inconsistent Results IssueType Identify Primary Artifact Start->IssueType FalseRes High MICs / No Zones (False Resistance) IssueType->FalseRes MIC > Expected Haze Haze / Trailing Endpoint (Partial Inhibition) IssueType->Haze Ambiguous Endpoint Precip Precipitation in Wells IssueType->Precip Turbidity at Time 0 MediaCheck Check Media for Thymidine/Thymine FalseRes->MediaCheck InoculumCheck Check Inoculum Density (Colony Count) Haze->InoculumCheck pHCheck Check Buffer pH (Sulfonamides precipitate < pH 7) Precip->pHCheck Sol_LHB Action: Add Lysed Horse Blood or Thymidine Phosphorylase MediaCheck->Sol_LHB Thymidine Present Sol_Read Action: Read at 80% Inhibition (Ignore faint haze) InoculumCheck->Sol_Read Density OK Sol_Solubility Action: Adjust to pH 7.2-7.4 Use Sodium Salt correctly pHCheck->Sol_Solubility

Figure 1: Diagnostic workflow for isolating the source of assay failure. Follow the path corresponding to your primary observation.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The "Thymidine Bypass" (False Resistance)

User Question: My QC strain (e.g., E. coli ATCC 25922) is showing MICs >64 µg/mL, but it should be susceptible. Is my drug degraded?

Technical Analysis: It is likely not drug degradation, but media interference .[1] Sulfonamides inhibit folate synthesis.[1][2][3][4] However, if your Mueller-Hinton Broth (MHB) contains significant levels of thymidine or thymine , bacteria can utilize these exogenous compounds to bypass the folate blockade entirely. This results in "false resistance" where the bacteria grow despite the presence of the drug.

Protocol: Media Validation & Correction Standard: CLSI M07 guidelines explicitly warn against thymidine interference.[1]

  • The Check: Test a known susceptible strain (e.g., E. faecalis ATCC 29212) against Trimethoprim/Sulfamethoxazole (SXT).[1]

    • Pass: MIC ≤ 0.5/9.5 µg/mL.[1]

    • Fail: MIC > 0.5/9.5 µg/mL indicates excess thymidine.[1]

  • The Fix (Enzyme Treatment):

    • Add Thymidine Phosphorylase to your media at a final concentration of 0.2 IU/mL .[1][5]

    • Incubate media at 37°C for 2 hours before adding the antibiotic. This enzyme degrades thymidine into thymine, which is less utilized by the salvage pathway.

  • The Fix (Blood Supplement):

    • Supplement MHB with 5% Lysed Horse Blood (LHB) .[1] Horse blood contains naturally high levels of thymidine phosphorylase.[1] Note: Do not use sheep blood for this specific purpose as it is less effective at clearing thymidine.[1]

Issue 2: Trailing Endpoints (The "Haze")

User Question: I don't see a clear cutoff. There is a gradual reduction in turbidity, and a "haze" persists across several wells.[1] How do I define the MIC?

Technical Analysis: Sulfisozole is bacteriostatic.[1][3] Upon exposure, bacteria continue to divide for several generations until their internal folate pool is depleted.[1] This "lag" results in a faint haze of growth even at inhibitory concentrations.[1]

Protocol: The "80% Rule" Do not look for total clearance (optically clear wells).[1]

  • Visual Reading:

    • Compare the test well to the Growth Control (no drug).

    • The MIC is the lowest concentration that inhibits 80% of visible growth .

    • Ignore: Faint haze, pinpoint colonies, or "trailing" turbidity.[1]

  • Spectrophotometric Reading (OD600):

    • If using a plate reader, set your blank using the uninoculated media + drug.

    • Calculate % Inhibition:

      
      
      
    • Cutoff: Any well showing ≥80% inhibition is considered susceptible.[1]

Issue 3: Inoculum Density (The Inoculum Effect)

User Question: My results shift by 2-3 dilutions between experiments. Why is the assay so sensitive?

Technical Analysis: Sulfonamides exhibit a profound inoculum effect .[1] A higher initial bacterial load means a larger pre-existing pool of PABA and folates in the culture, requiring more drug to achieve inhibition.

Data: Impact of Inoculum on Sulfonamide MIC

Inoculum Density (CFU/mL)Observed MIC (µg/mL)Interpretation

32Correct (Standard CLSI target)

64Acceptable Variance

>256False Resistance

Protocol: Colony Count Verification

  • Do not rely solely on McFarland standards (turbidity).[1]

  • Mandatory Step: For every assay, plate a 1:1000 dilution of your inoculum onto non-selective agar.

  • Target: You must achieve

    
     colonies. If you count >100 colonies, your MICs will be artificially high.[1]
    
Issue 4: Solubility & pH Stability

User Question: I am using Sulfisozole Sodium, but I see crystals forming when I add it to the broth.

Technical Analysis: Sulfisozole Sodium is the salt form, highly soluble in water.[1] However, the pKa of the sulfonamide group is roughly 5.0–6.0. If added to acidic media (pH < 7.[1]0) or high concentrations, the salt can protonate back to the free acid form , which has poor solubility.

Protocol: Preparation & Handling

  • Stock Solution: Dissolve Sulfisozole Sodium in sterile distilled water. It should dissolve clear.[1]

  • Media pH: Ensure your Mueller-Hinton Broth is buffered to pH 7.2 – 7.4 at room temperature.

    • Caution: If the pH drops below 6.8 (common in aged media), precipitation is almost guaranteed.

  • Sterilization:

    • DO NOT Autoclave sulfisozole solutions; heat can degrade the sulfonamide bond.[1]

    • Filter Sterilize using a 0.22 µm PES or PVDF membrane.[1]

Part 3: Mechanism of Action Visualization

Understanding the pathway clarifies why thymidine interferes and why the effect is bacteriostatic.

MOA PABA PABA (Precursor) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Substrate Sulfisozole Sulfisozole Sodium (Inhibitor) Sulfisozole->DHPS Competitive Blockade DHP Dihydropteroic Acid DHPS->DHP Folate Dihydrofolate DHP->Folate DNA DNA Synthesis (Bacterial Growth) Folate->DNA Thymidine External Thymidine (Media Contaminant) Thymidine->DNA The 'Thymidine Bypass' (Causes False Resistance)

Figure 2: The Folate Synthesis Pathway. Sulfisozole blocks DHPS.[1] External thymidine (yellow) allows bacteria to bypass this block, rendering the drug ineffective in vitro.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1][6] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.[1]

  • National Institutes of Health (PubChem). Sulfisoxazole (Compound Summary).[1] Note: Sulfisozole is functionally analogous to Sulfisoxazole in mechanism.[1]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Media Preparation and Replication of Gene Expression.[1] (Discussion on Thymidine interference).

Sources

Optimization

stability testing of sulfisozole sodium solutions under different storage conditions

Technical Support Center: Stability Testing of Sulfisoxazole Sodium Solutions Welcome to the Technical Support Center for sulfisoxazole sodium stability testing. This guide is designed for researchers, analytical scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Testing of Sulfisoxazole Sodium Solutions

Welcome to the Technical Support Center for sulfisoxazole sodium stability testing. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic explanations for degradation pathways, and self-validating protocols to ensure the scientific integrity of your stability-indicating assays.

Part 1: Core Principles & Frequently Asked Questions (FAQ)

Q1: Why is sulfisoxazole formulated as a sodium salt in aqueous and ophthalmic solutions, and how does this dictate our stability testing parameters? A1: Sulfisoxazole has a pKa of approximately 5.0. At physiological pH, the free acid is poorly soluble, which can lead to precipitation in aqueous matrices. Formulating it as sulfisoxazole sodium (or using a diolamine salt) creates a more basic environment, ensuring complete solubilization suitable for parenteral and ophthalmic dosage forms[1]. However, this elevated pH makes the solution highly susceptible to base-catalyzed hydrolysis. Therefore, stability protocols must rigorously monitor pH shifts and hydrolytic cleavage over time.

Q2: What are the primary degradation products we should monitor during forced degradation studies? A2: Under hydrolytic and oxidative stress, the sulfonamide bond undergoes cleavage. The primary degradation products identified via HPLC-UV and LC-MS/MS include sulfanilamide, sulfanilic acid, and aniline derivatives[2]. The degradation rate is highly dependent on the storage temperature and light exposure, with elevated temperatures significantly accelerating the formation of these intermediates.

Q3: Why do we observe rapid degradation in solutions stored at room temperature without light protection? A3: Sulfisoxazole is highly sensitive to light, which induces photolytic cleavage and the generation of reactive oxygen species (ROS)[3]. This leads to a complex mixture of photoproducts. To maintain stability, it is imperative to store the compound in a dark place, ideally under an inert atmosphere, at 2-8°C.

Part 2: Troubleshooting Guide for Experimental Anomalies

Anomaly 1: Rapid loss of Active Pharmaceutical Ingredient (API) in pH > 9 buffers.

  • Root Cause: Base-catalyzed hydrolysis of the sulfonamide linkage. At higher pH values, the deprotonated form of sulfisoxazole is predominant and highly susceptible to nucleophilic attack, leading to the cleavage of the S-N bond[4].

  • Corrective Action: Implement a self-validating buffer system. Test the formulation across a pH gradient (e.g., pH 5.5, 7.0, 8.5) to establish a degradation kinetic profile. Ensure the storage temperature is strictly controlled at 2-8°C (refrigeration) to reduce the hydrolytic rate constant.

Anomaly 2: Unidentified, co-eluting peaks in the chromatogram during photostability testing.

  • Root Cause: Photolytic cleavage generates polar photoproducts that may co-elute with the intact API on standard isocratic methods[3].

  • Corrective Action: Always store stock solutions and stability samples in amber glass vials or wrap them in aluminum foil. Switch from an isocratic to a gradient HPLC method to improve the resolution of polar photoproducts.

Part 3: Quantitative Data & Storage Parameters

To ensure reproducibility, all stability parameters must be strictly controlled. The table below summarizes the causality between stress conditions and degradation pathways.

Stress ConditionStorage ParameterPrimary Degradation PathwayRecommended Preventive Action
High pH (>8.0) Aqueous SolutionBase-catalyzed hydrolysisBuffer optimization (pH 6-7)
Elevated Temp > 25°CThermal cleavage (S-N bond)Store at 2-8°C (Refrigerated)
UV/Vis Light UnprotectedPhotolysis / OxidationAmber glass vials / Foil[3]
Oxidative (ROS) Presence of O2Oxidation of isoxazole ringInert atmosphere (N2/Ar)

Part 4: Visualizations of Degradation and Workflows

Understanding the logical relationship between environmental stressors and degradation products is critical for interpreting chromatograms.

Degradation Parent Sulfisoxazole Sodium Hydrolysis Hydrolytic Cleavage Parent->Hydrolysis Photolysis Photodegradation Parent->Photolysis Oxidation Oxidation (ROS) Parent->Oxidation Prod1 Sulfanilamide Hydrolysis->Prod1 Prod2 Sulfanilic Acid Hydrolysis->Prod2 Prod3 Aniline Derivatives Photolysis->Prod3 Oxidation->Prod2

Logical degradation pathways of sulfisoxazole sodium under stress.

Workflow Prep 1. Sample Prep Stress 2. Forced Degradation Prep->Stress Quench 3. Quench & Dilute Stress->Quench HPLC 4. HPLC-UV Analysis Quench->HPLC Data 5. Kinetic Modeling HPLC->Data

Step-by-step experimental workflow for forced degradation testing.

Part 5: Step-by-Step Methodology: Stability-Indicating HPLC-UV Protocol

A self-validating stability-indicating method must resolve the intact API from its degradation products (sulfanilamide, sulfanilic acid). We utilize a reverse-phase C18 column because the nonpolar core of the degradation products interacts differently with the stationary phase than the intact sodium salt.

Step 1: Preparation of Stock and Buffer Solutions

  • Weigh 10 mg of sulfisoxazole sodium and dissolve in 10 mL of HPLC-grade methanol to create a 1000 μg/mL stock solution. Protect from light immediately[5].

  • Prepare aqueous buffer solutions at pH 4.0, 7.0, and 9.0 to evaluate pH-dependent hydrolysis.

Step 2: Forced Degradation (Stress Conditions)

  • Hydrolytic Stress: Dilute the stock to 100 μg/mL in the respective pH buffers. Incubate at 40°C and 60°C for 7 days.

  • Oxidative Stress: Add 3% H2O2 to a 100 μg/mL sample and incubate at room temperature for 24 hours.

  • Photolytic Stress: Expose samples in clear quartz vials to UV/Vis light (ICH Q1B standards) for 1.2 million lux hours[3].

Step 3: Sample Quenching

  • Neutralize extreme pH samples to pH 7.0 using 0.1 M HCl or NaOH to halt degradation prior to injection. Causality Note: This ensures the sample matrix does not continuously degrade while waiting in the autosampler or damage the silica backbone of the HPLC column.

Step 4: Chromatographic Analysis

  • Column: Kromasil C-18 (250 × 4.6 mm, 5 μm particle size)[5].

  • Mobile Phase: Ternary mixture of aqueous acetic acid, acetonitrile, and methanol[5].

  • Flow Rate: 1.2 mL/min.

  • Detection: UV absorbance at 260 nm[5].

  • Injection Volume: 20 μL.

Step 5: Data Synthesis

  • Integrate peak areas to calculate the percentage of API remaining.

  • Plot

    
     vs. time to determine reaction kinetics and construct an Arrhenius plot to predict long-term shelf life at 2-8°C.
    

References

1.[3]3 2.[5]5 3.[1]1 4. 5.[4]4 6.[2]2

Sources

Troubleshooting

identifying and mitigating interference in sulfisozole sodium HPLC analysis

The following technical guide is structured as a specialized HPLC Support Center for researchers working with Sulfisoxazole Sodium (often referred to in older literature or specific chemical catalogs as Sulfisozole). Sta...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized HPLC Support Center for researchers working with Sulfisoxazole Sodium (often referred to in older literature or specific chemical catalogs as Sulfisozole).

Status: Operational | Tier: Level 3 (Method Development & Troubleshooting) Subject: Identification and Mitigation of Interference in HPLC Workflows

Core Methodological Standards (The Baseline)

Before troubleshooting interference, you must establish that your base method aligns with the physicochemical properties of Sulfisoxazole Sodium.[1][2] This molecule is amphoteric (containing both a basic amine and an acidic sulfonamide group), making it highly sensitive to mobile phase pH.[1][2]

Standard Validated Protocol (Reference: USP/EP Adapted) If your current method deviates significantly from this baseline, interference is often a result of poor selectivity rather than sample contamination.[1][2]

ParameterSpecificationRationale (Causality)
Stationary Phase C18 (L1), 5 µm, 4.6 x 250 mmProvides necessary hydrophobic interaction for sulfonamide retention.[1][2]
Mobile Phase A Sodium Acetate Buffer (pH 4.0 - 4.[1][2][3]5)Critical: Controls ionization. At pH 4.0, the drug is neutral/protonated, maximizing retention.[1][2] Higher pH causes early elution and peak overlap.[1][2]
Mobile Phase B Acetonitrile (HPLC Grade)Modifies polarity.[1][2] Methanol can be used but often results in higher backpressure and different selectivity.[1][2]
Flow Mode Isocratic (70:30 Buffer:MeCN)Gradient is only required if analyzing late-eluting matrix components (e.g., plasma proteins).[1][2]
Detection UV @ 254 nmMax absorption for the sulfonamide moiety; minimizes noise from non-aromatic buffers.[1][2]
Temperature 25°C - 30°CControls viscosity and mass transfer kinetics.[1][2]

Troubleshooting & Mitigation Guides (Q&A)

Issue Category A: Co-elution & Poor Resolution

Q: "I am seeing a 'shoulder' or split peak on my Sulfisoxazole main peak. Is this a column failure or an interference?"

A: This is likely a pH-induced interference, not column failure. Sulfisoxazole has a pKa around 5.0 (sulfonamide group).[1][2] If your buffer pH is near this pKa (e.g., pH 4.8 - 5.2), the molecule splits between ionized and non-ionized states, causing peak splitting or fronting.[1][2]

  • Diagnostic Step: Check the pH of the aqueous portion of your mobile phase before adding the organic modifier.[1][2]

  • Mitigation Protocol:

    • Adjust Mobile Phase A to pH 4.0 ± 0.1 using Glacial Acetic Acid.[1][2]

    • Ensure the buffer concentration is at least 20-50 mM to resist pH change upon mixing with the sample matrix.[1][2]

Q: "There is a persistent peak eluting at RRT 0.4 - 0.5 that interferes with my main peak. What is it?"

A: This is almost certainly Sulfanilamide. Sulfanilamide is the primary hydrolysis degradation product and a synthesis precursor.[1][2] It is much more polar than Sulfisoxazole and elutes earlier.[1][2]

  • Mechanism: Under acidic conditions or heat stress, the isoxazole ring cleaves, releasing Sulfanilamide.[1][2]

  • Resolution Strategy:

    • Decrease Organic Modifier: Drop Acetonitrile from 30% to 25%. This increases the retention of the hydrophobic Sulfisoxazole while the polar Sulfanilamide remains early-eluting, widening the resolution window.[2]

    • Wavelength Ratio Check: Sulfanilamide has a distinct UV spectrum compared to Sulfisoxazole.[1][2] Compare absorbance at 254 nm vs. 280 nm.[1][2] If the ratio changes across the peak width, it confirms co-elution.[1][2]

Issue Category B: Ghost Peaks & Matrix Interference

Q: "I see random peaks appearing in blank injections after running clinical/formulation samples. How do I remove them?"

A: These are 'Late Eluters' carrying over from previous injections. Sulfisoxazole formulations often contain preservatives (like parabens) or lipophilic excipients that retain strongly on C18 columns.[1][2]

  • The Fix: The "Sawtooth" Wash Step Implement a gradient wash at the end of your run:[2]

    • 0-15 min: Isocratic (Standard Method).

    • 15-20 min: Ramp to 95% Acetonitrile (Flushes lipophilic contaminants).

    • 20-25 min: Hold at 95% Acetonitrile.

    • 25-30 min: Re-equilibrate to initial conditions.

Visualizing the Interference Logic

Use the following logic flow to systematically identify the source of your interference.

TroubleshootingLogic Start Problem: Extra Peak / Interference CheckBlank Step 1: Inject Mobile Phase Blank Start->CheckBlank InBlank Peak Present in Blank? CheckBlank->InBlank SystemContam System Contamination (Injector/Column Carryover) InBlank->SystemContam Yes CheckRetention Step 2: Check Retention Time (RT) InBlank->CheckRetention No EarlyEluter RT < Main Peak (Polar) CheckRetention->EarlyEluter Early RT LateEluter RT > Main Peak (Hydrophobic) CheckRetention->LateEluter Late RT Sulfanilamide Suspect: Sulfanilamide (Degradation Product) EarlyEluter->Sulfanilamide Excipients Suspect: Preservatives (Parabens/Benzoates) LateEluter->Excipients Action1 Action: Lower % Organic Check pH (Keep < 4.5) Sulfanilamide->Action1 Action2 Action: Add Gradient Wash (95% ACN flush) Excipients->Action2

Figure 1: Decision Matrix for identifying interference sources in Sulfisoxazole analysis based on retention behavior.[1][2]

Validated Degradation Pathway

Understanding where interference comes from is as important as removing it.[1][2] The diagram below illustrates the primary degradation pathway that generates the most common interference: Sulfanilamide.[1][2]

DegradationPathway Parent Sulfisoxazole Sodium (Active API) Stress Stress Factors: Acidic pH (<3.0) High Temp (>40°C) Parent->Stress Intermed Hydrolysis of Isoxazole Ring Stress->Intermed Product1 Sulfanilamide (Major Interference) Early Eluting Intermed->Product1 Cleavage Product2 Isoxazole Derivative (Minor) Intermed->Product2

Figure 2: Mechanistic pathway of Sulfisoxazole degradation leading to Sulfanilamide interference.[1][2]

Summary of Known Interferences & RRT

Use this table to tentatively identify peaks based on Relative Retention Time (RRT) relative to Sulfisoxazole (set to 1.00).

CompoundRRT (Approx)OriginDetection Characteristic
Sulfanilamide 0.30 - 0.45Degradation / Synthesis PrecursorHigh Absorbance @ 254nm
Sulfisoxazole 1.00Target Analyte Main Peak
N4-Acetylsulfisoxazole 1.20 - 1.35Metabolite (Clinical Samples)Shoulder potential if pH > 5.0
Methylparaben 1.80 - 2.10Formulation PreservativeSharp peak, distinct UV spectrum
Propylparaben 2.50+Formulation PreservativeLate eluter, requires wash step

References

  • United States Pharmacopeia (USP). Sulfisoxazole Acetyl and Sulfisoxazole Sodium Monographs.[1][2] USP-NF.[1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5344, Sulfisoxazole.[1][2][1][2]

  • Elrod, L. et al. (1982).[1][2][4] Analysis of N1-Acetyl Sulfisoxazole and Related Manufacturing Impurities by Thin Layer and High Performance Liquid Chromatography. Analytical Letters.[1][2][5] [1][2]

  • Prasanthi, V. et al. (2011).[1][2][4] Development and Validation of New RP-HPLC Method for Determination of Acetyl Sulfisoxazole. International Journal of Pharma and Bio Sciences.[1][2][6]

(Note: "Sulfisozole" is treated here as a synonym/variant for Sulfisoxazole Sodium (CAS 127-69-5) consistent with standard pharmaceutical nomenclature.[1][2] If your specific analyte is the rare isomer 4-amino-N-(3-methyl-5-isothiazolyl)benzenesulfonamide, please contact support for a specialized stationary phase recommendation.)

Sources

Optimization

Technical Support Center: Sulfisozole Sodium Stability &amp; Handling

Reference Ticket: #SULF-NA-STAB-001 Status: Active Guide Applicable Compounds: Sulfisozole Sodium (CAS: 37514-39-9), Sulfafurazole Sodium.[1] Introduction Welcome to the Technical Support Hub. You are likely here because...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Ticket: #SULF-NA-STAB-001

Status: Active Guide Applicable Compounds: Sulfisozole Sodium (CAS: 37514-39-9), Sulfafurazole Sodium.[1]

Introduction

Welcome to the Technical Support Hub. You are likely here because you have observed unexpected precipitation, color changes, or inconsistent potency in your sulfisozole sodium experiments.

Sulfisozole sodium is the salt form of a weak acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). While the sodium salt is highly water-soluble, it is thermodynamically unstable in acidic environments and photochemically reactive.[1] This guide moves beyond basic "store in a cool place" advice to explain the chemical mechanisms causing your experimental failures and provides self-validating protocols to prevent them.

Module 1: Solubility & Precipitation (The pH Trap)

The Issue: "I prepared a 100 mM stock solution in water, but when I diluted it into my assay buffer (pH 4.5), it turned cloudy immediately."

The Mechanism: Sulfisozole sodium exists in equilibrium between its ionized salt form (soluble) and its non-ionized free acid form (insoluble).[1] The sulfonamide moiety has a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 of approximately 5.0.
  • pH > 6.0: The molecule is deprotonated (anionic) and highly soluble due to the sodium counterion.[1]

  • pH < 5.0: The equilibrium shifts toward the protonated neutral form (free acid).[1] The intrinsic solubility of sulfisozole free acid is very low (~0.1 mg/mL).[1] If your concentration exceeds this limit at low pH, the drug precipitates.

Troubleshooting Protocol: The "Safe Zone" Buffer System
ParameterRecommendationRationale
Optimal pH 7.0 – 8.0 Maintains the molecule in ionized (soluble) state.[1]
Danger Zone pH < 5.5 Approaches ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

; risk of free acid precipitation increases exponentially.
Buffer Choice Phosphate (PBS), Tris, HEPESAvoid Citrate or Acetate buffers if working at high concentrations near pH 5.[1]
Dilution Rule Always add acid to salt (slowly)If adjusting pH downward, add dilute acid to the stirring sulfisozole solution to prevent local pockets of low pH where precipitation nuclei form.
Visualization: The Solubility-pH Cliff

SolubilityLogic Start Sulfisozole Sodium (Stock Solution) Dilution Dilution into Experimental Media Start->Dilution CheckPH Check Final pH vs. pKa (5.0) Dilution->CheckPH Soluble State: Ionized Anion Result: Stable Solution CheckPH->Soluble pH > 6.0 Precipitate State: Protonated Free Acid Result: Cloudy/Precipitate CheckPH->Precipitate pH < 5.0 Precipitate->Soluble Add NaOH (Re-alkalize) *Only works if not degraded*

Figure 1: Decision logic for preventing precipitation. The critical threshold is the pKa of the sulfonamide group (~5.0).

Module 2: Photostability & Oxidation (The Yellowing Effect)

The Issue: "My clear stock solution turned yellow/brown after sitting on the bench for 4 hours."

The Mechanism: Sulfonamides are notoriously light-sensitive.[1]

  • Photo-oxidation: UV light (and even fluorescent lab lighting) excites the aromatic amine group.[1] This leads to the formation of azo-dimers and oxidized sulfanilic acid derivatives, which are highly colored (yellow/brown) even at trace concentrations.[1]

  • Hydrolysis (Secondary): While less common at neutral pH, light can catalyze the cleavage of the isoxazole ring or the sulfonamide bond (desulfonation), releasing

    
    .
    
Troubleshooting Protocol: The "Dark & Inert" Workflow

Step 1: Amber Glassware is Mandatory

  • Standard: All stock solutions must be stored in amber glass vials.

  • Emergency: If amber glass is unavailable, wrap clear tubes in aluminum foil immediately after preparation.

Step 2: Nitrogen Purging (For Long-term Assays) If your experiment runs >24 hours (e.g., cell culture), oxidation is a risk.[1]

  • Action: Bubble high-purity Nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or Argon gas through the buffer for 5 minutes before dissolving the sulfisozole sodium. This removes dissolved oxygen, mitigating oxidative degradation.
    

Step 3: Quantifying Degradation Do not trust "slightly yellow" solutions.[1]

  • Check: Measure absorbance at 400–450 nm. Pure sulfisozole should have negligible absorbance here.[1] An increase indicates azo-dimer formation.[1]

Module 3: Analytical Setup (HPLC/LC-MS)

The Issue: "I see 'ghost peaks' or peak tailing in my HPLC chromatogram."

The Mechanism:

  • Ghost Peaks: Often caused by on-column hydrolysis if the mobile phase is too acidic, or thermal degradation in the autosampler.

  • Tailing: Sulfisozole is basic at the amine and acidic at the sulfonamide. It can interact with free silanol groups on C18 columns, causing tailing.[1]

Troubleshooting Protocol: HPLC Optimization
ComponentRecommendationTechnical Note
Column Temp 25°C - 30°C Avoid high temperatures (>40°C) which accelerate hydrolysis during the run.[1]
Mobile Phase Ammonium Acetate (10mM) / Methanol Avoid Phosphate buffers for LC-MS (non-volatile).[1] Maintain aqueous pH ~6.8–7.0.
Autosampler Set to 4°C CRITICAL. Sulfisozole degrades 10x faster at room temperature in solution than at 4°C.
Peak ID Sulfanilamide (Degradant) If you see a peak eluting early (more polar), it is likely sulfanilamide (cleavage product).[1]
Visualization: Degradation Pathways

DegradationPath Parent Sulfisozole Sodium (Active) Acid Acidic pH (<4) + Heat Parent->Acid Light UV Light / O2 Parent->Light Sulfanilamide Sulfanilamide (Hydrolysis Product) Acid->Sulfanilamide Amide Bond Cleavage Isoxazole Aminoisoxazole (Cleavage Product) Acid->Isoxazole Azo Azo Dimers (Yellow Color) Light->Azo Oxidative Dimerization

Figure 2: Primary degradation pathways.[1] Hydrolysis yields sulfanilamide; Photo-oxidation yields colored azo compounds.[1]

Frequently Asked Questions (FAQ)

Q: Can I autoclave sulfisozole sodium solutions? A: NO. Autoclaving (121°C) will cause massive hydrolysis of the sulfonamide bond.[1]

  • Correct Method: Dissolve in sterile water/buffer and filter-sterilize using a 0.22 µm PES or PVDF membrane.[1]

Q: My cells are dying in the control group containing only sulfisozole. Is it toxic? A: Check your pH. If you dissolved sulfisozole sodium directly into a small volume of media without buffering, the pH might have spiked (alkaline). Sulfisozole sodium is a base.[1][2] Always check pH after addition to media.[1]

Q: How long is the stock solution stable at -20°C? A: If protected from light and moisture, 100 mM stock in water is stable for 3–6 months .[1] Avoid repeated freeze-thaw cycles, which can induce precipitation and micro-crystallization.[1] Aliquot into single-use amber tubes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71306740, Sulfisozole sodium.[1] Retrieved from [Link][1]

  • Boreen, A. L., et al. (2004). Photodegradation of Sulfonamide Antibiotics in Simulated and Natural Sunlight.[1] Environmental Science & Technology, 38(14), 3933–3940.[1] (Mechanistic basis for sulfonamide photolysis).

  • DrugBank Online. Sulfisoxazole (Accession DB00266).[1] Retrieved from [Link][1]

  • Connors, K. A., Amidon, G. L., & Stella, V. J. Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists.[1] (General reference for sulfonamide hydrolysis kinetics and pH profiles).

Sources

Troubleshooting

optimizing pH for enhanced sulfisozole sodium activity in vitro

Topic: Optimizing pH for Enhanced Sulfisozole Sodium Activity in vitro Document ID: TSC-SfZ-001 Status: Active Audience: Assay Development Scientists, Microbiologists[1][2] Introduction: The pH Paradox Welcome to the tec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing pH for Enhanced Sulfisozole Sodium Activity in vitro Document ID: TSC-SfZ-001 Status: Active Audience: Assay Development Scientists, Microbiologists[1][2]

Introduction: The pH Paradox

Welcome to the technical support center for Sulfisozole Sodium (Na-SfZ). If you are observing inconsistent Minimum Inhibitory Concentrations (MIC) or unexpected precipitation in your assay plates, you are likely encountering the "pH Paradox" inherent to sulfonamides.[2]

Sulfisozole Sodium is the salt form of the drug, designed for high aqueous solubility. However, its antimicrobial efficacy relies on a delicate physicochemical balance:

  • Solubility: Requires pH > pKa (approx. 5.[1][2]0) to remain ionized and soluble.[1][2]

  • Permeability: Requires the non-ionized form to penetrate bacterial membranes.[1][2]

  • Target Binding: Requires the ionized form to bind Dihydropteroate Synthase (DHPS).[1][2]

This guide provides the logic and protocols to navigate these competing requirements.

Module 1: The Mechanism & Logic (Visualized)

Before adjusting your protocol, understand the flow of the drug from your pipette to the bacterial enzyme.

SulfisozoleMechanism cluster_bacteria Bacterial Cell Stock Na-SfZ Stock (High pH, Soluble) Media Assay Media (Buffered pH) Stock->Media Dilution Precip PRECIPITATION (If pH < 5.0) Media->Precip pH Drop Membrane Cell Membrane Media->Membrane Non-Ionized Form (Permeable) Cytoplasm Cytoplasm (pH ~7.4) Membrane->Cytoplasm Diffusion Target Target Enzyme (DHPS) Cytoplasm->Target Ionized Form (Active Binder)

Figure 1: The Sulfisozole Sodium Pathway.[1][2] Note the critical risk of precipitation if media pH drops below the drug's pKa (~5.0) and the requirement for non-ionized transport followed by ionized binding.

Module 2: Troubleshooting Guides

Issue 1: "My drug precipitates immediately upon addition to the media."[1][2]

Diagnosis: You are likely experiencing Acid-Base Disproportionation .[1][2] Sulfisozole Sodium is alkaline.[1][2] When added to unbuffered or acidic media (pH < 5.5), the sodium dissociates, and the remaining sulfisozole molecule protonates, reverting to its water-insoluble acid form.

Troubleshooting Protocol:

Step Action Scientific Rationale
1 Check Media Buffer Ensure your media (e.g., Mueller-Hinton) is buffered to pH 7.2–7.4 .[1][2] Unbuffered media may drop in pH locally when acidic bacterial metabolites are produced, causing late-stage precipitation.
2 Pre-Dissolution Dissolve the stock in water or mild buffer (pH 8.0).[1][2] Do not use acid to adjust the stock pH directly.[1][2]

| 3 | Order of Addition | Add the drug to the buffer before adding the bacteria. Adding drug to an actively growing (acid-producing) culture can trigger precipitation.[1][2] |

Issue 2: "My MIC values are drifting or higher than expected."

Diagnosis: This is often due to Ion Trapping or Media Interference .[1][2]

  • pH Drift: If the pH rises > 7.6, the drug is highly soluble and ionized but cannot penetrate the bacterial membrane (High MIC).

  • Antagonists: Sulfonamides are competitively inhibited by pABA (para-aminobenzoic acid) and thymidine.[1][2]

Troubleshooting Protocol:

Parameter Optimal State Why?
pH Range 7.2 – 7.4 The "Goldilocks" Zone: Balances solubility (prevents crystallization) with membrane permeability.[1][2] Deviating by ±0.2 pH units can shift MIC by 2-4 fold.[1][2]
Thymidine < 0.03 µg/mL Thymidine allows bacteria to bypass the folate pathway inhibition, rendering the drug ineffective regardless of pH. Use Thymidine Phosphorylase treated media if necessary.[1][2]

| Inoculum | 5 x 10^5 CFU/mL | Higher densities produce more acid (lowering pH) and more antagonists, artificially raising MIC.[1][2] |

Module 3: Optimized Experimental Protocol

Objective: Preparation of a stable Sulfisozole Sodium stock and MIC assay setup.

Reagents Required
  • Sulfisozole Sodium (High Purity)[1][2]

  • Sterile Deionized Water (Type I)[1][2]

  • 0.1 N NaOH (for pH adjustment only if necessary)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1][2]

  • HEPES Buffer (1M stock)[1][2]

Step-by-Step Methodology
1. Stock Solution Preparation (10 mg/mL)
  • Weigh 100 mg of Sulfisozole Sodium.[1][2]

  • Add 8.0 mL of Sterile Deionized Water. Vortex to dissolve.[1][2]

    • Note: The sodium salt should dissolve readily.[1][2] If it is cloudy, the water pH may be too low.[2] Add 0.1 N NaOH dropwise until clear.

  • Bring final volume to 10.0 mL .

  • Sterilization: Filter through a 0.22 µm PES membrane .[1][2]

    • Critical: Do NOT autoclave.[1][2] Sulfonamides are heat-labile and will degrade.[1][2]

2. Media Buffering (The "Stabilizer" Step)

Standard CAMHB has weak buffering capacity.[1][2] To prevent pH drift during incubation:

  • Supplement CAMHB with 25 mM HEPES .

  • Adjust final media pH to 7.3 ± 0.1 at room temperature.

    • Why HEPES? Unlike phosphate buffers, HEPES does not precipitate calcium/magnesium ions essential for bacterial growth and drug activity (e.g., daptomycin controls or membrane integrity).[2]

3. Assay Execution
  • Perform serial dilutions of the Stock Solution in the HEPES-buffered CAMHB.

  • Inoculate with bacteria (final concentration 5 x 10^5 CFU/mL).[1][2]

  • Incubate at 35°C for 16-20 hours.

  • Read Results: Check for a "trailing endpoint" (haze). Sulfonamides are bacteriostatic; ignore faint haze (<80% inhibition) as per CLSI standards.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to dissolve Sulfisozole Sodium? A: It is unnecessary and potentially detrimental.[1][2] Sulfisozole Sodium is water-soluble.[1][2] DMSO is required for the non-salt form.[1][2] Using DMSO with the salt form can sometimes cause unexpected precipitation when diluted into aqueous media due to dielectric constant changes.[1][2] Stick to water.[1][2]

Q: Why does CLSI recommend ignoring "slight growth" (20%) for sulfonamides? A: Sulfonamides inhibit folate synthesis, stopping growth but not killing immediately (bacteriostatic).[1][2] Bacteria may have small internal stores of folate allowing for 1-2 division cycles before stopping.[1][2] This "trailing" growth is an artifact, not resistance.[1][2]

Q: My target environment is urine (pH 5.5). Should I test at pH 5.5? A: Testing at pH 5.5 is technically difficult due to the solubility limit of sulfisozole (pKa ~5.0).[2] At pH 5.5, you are dangerously close to the precipitation point.

  • Recommendation: If you must mimic urine, use a synthetic urine formulation with high albumin (to mimic protein binding) but maintain pH > 6.0 if possible to ensure the drug stays in solution for the assay. If testing strictly at pH 5.5, verify solubility via HPLC before adding bacteria.[1][2]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1][2] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.[1][2] [1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 71306740: Sulfisozole Sodium. [1][2]

  • Papich, M. G. (2016).[1][2] Sulfonamides and Potentiated Sulfonamides.[1][2] In Saunders Handbook of Veterinary Drugs. Explains the pKa and solubility relationships of sulfonamide salts. [1][2]

  • Bio-Rad Laboratories. (n.d.).[1][2] Antimicrobial Susceptibility Testing: A Guide to Troubleshooting. Addresses thymidine interference and pH effects.[1][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy &amp; Physicochemical Profiling: Sulfisozole Sodium vs. Sulfamethoxazole

This guide provides a technical comparison between Sulfisozole Sodium (chemically synonymous in clinical contexts with Sulfisoxazole Sodium or Sulfafurazole ) and Sulfamethoxazole (SMX) . Note on Nomenclature: In pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Sulfisozole Sodium (chemically synonymous in clinical contexts with Sulfisoxazole Sodium or Sulfafurazole ) and Sulfamethoxazole (SMX) .

Note on Nomenclature: In pharmaceutical literature, "Sulfisozole" is frequently used as a synonym for Sulfisoxazole (


-(3,4-dimethyl-5-isoxazolyl)sulfanilamide). This guide treats "Sulfisozole Sodium" as the sodium salt of Sulfisoxazole, the standard short-acting sulfonamide comparator to the intermediate-acting Sulfamethoxazole.

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, Drug Development Professionals

Executive Technical Synthesis

The selection between Sulfisozole Sodium (Short-Acting) and Sulfamethoxazole (Intermediate-Acting) is rarely a question of antimicrobial spectrum—as both target the same enzymatic pocket—but rather one of pharmacokinetic (PK) utility and physicochemical solubility .

  • Sulfisozole Sodium is defined by its high aqueous solubility and rapid renal clearance, making it the historical "gold standard" for urinary tract safety (low crystalluria risk) despite requiring frequent dosing (QID).

  • Sulfamethoxazole (SMX) offers a prolonged half-life (10–12 hours) allowing for BID dosing, but possesses lower solubility at acidic urinary pH, necessitating hydration or combination strategies (e.g., with Trimethoprim) to mitigate precipitation.

Mechanistic Foundation: Dihydropteroate Synthase Inhibition

Both compounds function as competitive antagonists of para-aminobenzoic acid (PABA).[1][2][3] They bind to the active site of dihydropteroate synthase (DHPS) , arresting the de novo synthesis of folate, a precursor essential for bacterial DNA/RNA synthesis.[1]

Signaling Pathway: Folate Biosynthesis Blockade

The following diagram illustrates the precise intervention point within the prokaryotic folate pathway.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Enzyme: Dihydropteroate Synthase PABA->DHPS Pteridine Pteridine Diphosphate Pteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Sulfonamides Sulfisozole / Sulfamethoxazole (Competitive Inhibitors) Sulfonamides->DHPS Inhibits Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (Active Cofactor) Dihydrofolate->Tetrahydrofolate DHFR (Trimethoprim Target) DNA DNA/RNA Synthesis Tetrahydrofolate->DNA

Figure 1: Mechanism of Action. Sulfonamides competitively inhibit DHPS, preventing the condensation of PABA with pteridine.[3]

Physicochemical & Pharmacokinetic Comparison

The critical differentiator for formulation scientists is solubility . Sulfisozole’s isoxazole ring (3,4-dimethyl) confers significantly higher solubility at physiological pH compared to the 5-methyl isoxazole of SMX.

Table 1: Head-to-Head Technical Metrics
FeatureSulfisozole Sodium (Sulfisoxazole)Sulfamethoxazole (SMX)Clinical Implication
Classification Short-Acting SulfonamideIntermediate-Acting SulfonamideDosing frequency (QID vs BID).
Half-Life (

)
5 – 6 hours10 – 12 hoursSMX maintains therapeutic blood levels longer.
Protein Binding ~85%~70%SMX has higher free-fraction tissue distribution.
Solubility (pH 6.0) High (~196 mg/dL)Low (~20-30 mg/dL)Sulfisozole has minimal risk of crystalluria; SMX requires hydration.
Metabolism N4-acetylation (inactive, soluble)N4-acetylation (inactive, insoluble )SMX metabolites can precipitate in renal tubules.
Primary Indication Acute UTIs (High urinary conc.)Systemic infections, Pneumocystis (w/ TMP)SMX is preferred for tissue penetration; Sulfisozole for urinary clearance.

Key Insight: The acetylated metabolite of Sulfamethoxazole is less soluble than the parent drug, exacerbating renal toxicity risks. Conversely, Sulfisozole remains highly soluble even in its acetylated form.

Experimental Protocols for Validation

To verify these properties in a drug development setting, the following self-validating protocols are recommended.

Protocol A: pH-Dependent Solubility Profiling (Saturation Shake-Flask)

Objective: Quantify the solubility advantage of Sulfisozole Sodium over SMX across the urinary pH range (4.5 – 8.0).

Reagents:

  • Buffer systems: Acetate (pH 4.5), Phosphate (pH 6.0, 7.4).

  • HPLC Grade Acetonitrile/Water.

Workflow Diagram:

SolubilityProtocol Step1 Preparation Add excess solid drug to buffer (pH 4.5-8.0) Step2 Equilibration Shake at 37°C for 24-48 hours Step1->Step2 Step3 Separation Filter (0.45 µm PTFE) or Centrifuge Step2->Step3 Step4 Quantification HPLC-UV Analysis (254 nm) Step3->Step4

Figure 2: Saturation shake-flask workflow for determining thermodynamic solubility.

Methodology:

  • Preparation: Add excess Sulfisozole Sodium or SMX to 10 mL of buffer in triplicate glass vials.

  • Equilibration: Agitate at 37°C (simulating body temperature) for 24 hours.

  • Filtration: Pass supernatant through a pre-heated 0.45 µm PTFE filter to remove undissolved solids. Critical: Ensure filter does not adsorb the drug (validate with standard).

  • Analysis: Dilute filtrate and analyze via HPLC (C18 column, Mobile Phase: Acetonitrile:Water + 0.1% Formic Acid).

  • Validation: The pH of the solution must be re-measured after saturation, as dissolving the salt (Sulfisozole Sodium) may shift the buffer pH.

Protocol B: In Vitro Antimicrobial Susceptibility Testing (MIC)

Objective: Compare intrinsic potency against a standard strain (e.g., E. coli ATCC 25922).

  • Standard: CLSI M07 (Broth Microdilution).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Media must be free of thymidine, which antagonizes sulfonamides. Supplement with lysed horse blood if testing fastidious organisms.

  • Inoculum:

    
     CFU/mL.
    
  • Endpoint: Lowest concentration inhibiting visible growth after 16–20 hours at 35°C.

  • Expected Result: SMX typically displays slightly lower MICs (higher potency) on a molar basis compared to Sulfisozole, though clinical efficacy is often equivalent due to high urinary concentrations of Sulfisozole.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5344, Sulfisoxazole. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5329, Sulfamethoxazole. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI).M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard reference for MIC protocols).

Sources

Comparative

Evaluating the Synergistic Activity of Sulfisozole Sodium with Different Antibiotics

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: Sulfisozole Sodium (Sulfisoxazole Sodium) Combinatorial Pharmacology Executive Summary Sulfisozole Sod...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: Sulfisozole Sodium (Sulfisoxazole Sodium) Combinatorial Pharmacology

Executive Summary

Sulfisozole Sodium (chemically known as Sulfisoxazole Sodium ; CAS: 2200-44-4) is a short-acting sulfonamide antibiotic that inhibits bacterial dihydropteroate synthase (DHPS). While effective against gram-positive and some gram-negative bacteria, its monotherapeutic utility has diminished due to widespread resistance.

This guide evaluates the synergistic potential of Sulfisozole Sodium when combined with other antibiotic classes. By targeting orthogonal bacterial pathways, these combinations can restore efficacy, lower required dosages (dose-sparing effect), and expand the antimicrobial spectrum. This document compares three distinct combination strategies: Potentiation (Trimethoprim), Spectrum Expansion (Erythromycin), and Veterinary Application (Tylosin).

Mechanistic Basis of Synergy

The primary mechanism for Sulfisozole synergy is the Sequential Blockade of the folate biosynthesis pathway. Bacteria must synthesize folate de novo for DNA replication.

  • Sulfisozole Action: Competes with p-aminobenzoic acid (PABA) for the active site of Dihydropteroate Synthase (DHPS) .

  • Partner Action (e.g., Trimethoprim): Inhibits Dihydrofolate Reductase (DHFR) , the enzyme downstream of DHPS.

When used together, these agents create a "double-hit" effect that is often bactericidal, whereas the individual agents are merely bacteriostatic.

Visualization: Folate Pathway Inhibition

FolatePathway PABA PABA + Pteridine DHPS Enzyme: DHPS PABA->DHPS DHP Dihydropteroic Acid DHF Dihydrofolate (DHF) DHP->DHF DHFR Enzyme: DHFR DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA/RNA Synthesis THF->DNA DHPS->DHP DHFR->THF Sulf Inhibitor: Sulfisozole Sodium Sulf->DHPS Competitive Inhibition TMP Inhibitor: Trimethoprim TMP->DHFR Competitive Inhibition

Figure 1: Sequential blockade of the bacterial folate pathway. Sulfisozole inhibits DHPS, while Trimethoprim inhibits DHFR, leading to synergistic cessation of DNA synthesis.

Comparative Analysis of Combinations

This section compares Sulfisozole Sodium against three partner antibiotics, categorized by the nature of their interaction.

Combination A: The Potentiator (Trimethoprim)[1]
  • Partner: Trimethoprim (Diaminopyrimidine)

  • Interaction Type: True Synergy (Synergistic Bactericidal)

  • Mechanism: Sequential blockade of folate synthesis (as shown in Fig 1).

  • Performance: This is the "Gold Standard" for sulfonamide synergy. The Fractional Inhibitory Concentration (FIC) index is consistently < 0.5 , indicating strong synergy. It is effective against E. coli, Proteus spp., and S. aureus.

Combination B: The Spectrum Expander (Erythromycin)
  • Partner: Erythromycin (Macrolide)

  • Interaction Type: Additivity / Clinical Synergy

  • Mechanism: Erythromycin binds to the 50S ribosomal subunit (inhibiting protein synthesis) while Sulfisozole inhibits folate synthesis.

  • Performance: While in vitro data often shows additivity (FIC 0.5–1.0) rather than pure kinetic synergy, this combination is clinically critical (e.g., Pediazole) for treating Acute Otitis Media . The combination covers Haemophilus influenzae (Sulfisozole-susceptible) and Streptococcus pneumoniae (Erythromycin-susceptible), effectively broadening the therapeutic window.

Combination C: The Veterinary Partner (Tylosin)
  • Partner: Tylosin (Macrolide)[1]

  • Interaction Type: Additivity / Facilitation

  • Mechanism: Similar to Erythromycin; Tylosin targets the 50S ribosome.

  • Performance: Widely used in veterinary medicine (swine/poultry) for respiratory and enteric infections.[2] The combination targets complex polymicrobial infections (e.g., Pasteurella + Mycoplasma). Sulfisozole provides systemic gram-negative coverage while Tylosin targets Mycoplasma and gram-positives.

Summary Data Table
FeatureSulfisozole + TrimethoprimSulfisozole + ErythromycinSulfisozole + Tylosin
Primary Role Potentiation (Increased Power)Spectrum Expansion (Broader Targets)Veterinary Poly-pharmacy
Target Organisms E. coli, MRSA, P. jiroveciiH. influenzae, S. pneumoniaeMycoplasma, Pasteurella
FIC Index < 0.5 (Synergistic) 0.5 – 1.0 (Additive) 0.5 – 1.0 (Additive)
Clinical Use UTIs, Respiratory InfectionsPediatric Otitis MediaLivestock Respiratory Disease
Bactericidal? Yes (often)Strain DependentStrain Dependent

Experimental Validation Protocols

To validate these interactions in your own laboratory, use the following standardized protocols.

Protocol 1: Checkerboard Assay (FIC Determination)

This is the standard method for quantifying synergy.

Materials:

  • 96-well microtiter plates.[3]

  • Mueller-Hinton Broth (MHB). Critical: Use thymidine-free MHB to prevent false resistance to sulfonamides.

  • Bacterial inoculum (

    
     CFU/mL).
    

Workflow:

  • Matrix Preparation:

    • Row A-H: Serial 2-fold dilutions of Sulfisozole Sodium (e.g., 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
    • Column 1-12: Serial 2-fold dilutions of Partner Antibiotic (e.g., Trimethoprim).

  • Inoculation: Add 100

    
    L of bacterial suspension to all wells.
    
  • Incubation: 37°C for 18–24 hours.

  • Analysis: Determine the MIC for each drug alone and in combination.

  • Calculation: Calculate the FIC Index (

    
    ).
    


Interpretation:

  • 
    : Synergy 
    
  • 
    : Indifference/Additive 
    
  • 
    : Antagonism [3][4]
    
Visualization: Checkerboard Workflow

Checkerboard Start Start: Define Conc. Range Prep Prepare 96-Well Matrix (Drug A vs Drug B) Start->Prep Inoc Add Inoculum (5x10^5 CFU/mL) Prep->Inoc Incubate Incubate 18-24h @ 37°C Inoc->Incubate Read Read MICs (Turbidity) Incubate->Read Calc Calculate FIC Index Read->Calc

Figure 2: Step-by-step workflow for the Checkerboard Synergy Assay.[3][4]

Protocol 2: Time-Kill Kinetics

This assay determines if the synergy is bactericidal (killing) or bacteriostatic (inhibiting growth).[4]

Methodology:

  • Setup: Prepare four flasks:

    • Control (Growth media only).

    • Sulfisozole Sodium (

      
       MIC).
      
    • Partner Antibiotic (

      
       MIC).
      
    • Combination (Both at

      
       MIC).
      
  • Sampling: Incubate at 37°C with shaking. Remove aliquots at 0, 4, 8, and 24 hours.

  • Plating: Serial dilute and plate on agar to count Colony Forming Units (CFU/mL).

  • Definition of Synergy: A

    
     decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.[3]
    

Critical Evaluation & Troubleshooting

The "Thymidine Effect"

Issue: Sulfonamides like Sulfisozole mimic PABA to block folate. If the culture media contains high levels of thymidine (a downstream product of folate), bacteria can bypass the blockade, appearing falsely resistant. Solution: Always use Lysed Horse Blood or commercially treated Thymidine-Free Mueller-Hinton Broth for all Sulfisozole assays.

pH Solubility

Issue: Sulfisozole Sodium is highly soluble, but its efficacy can be pH-dependent. Solution: Maintain media pH between 7.2 and 7.4. Acidic pH can reduce the ionization of the sulfonamide, potentially altering its binding affinity to DHPS.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5344, Sulfisoxazole. PubChem. Available at: [Link]

  • Masters, P. A., et al. (2003). Trimethoprim-sulfamethoxazole revisited. Archives of Internal Medicine. Available at: [Link]

  • DailyMed. Erythromycin Ethylsuccinate and Sulfisoxazole Acetyl - Granule, for Suspension. U.S. National Library of Medicine. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Terminology relating to methods for the determination of susceptibility of bacteria to antimicrobial agents.[5] EUCAST. Available at: [Link]

  • Merck Veterinary Manual. Sulfonamides and Sulfonamide Combinations. Merck Veterinary Manual. Available at: [Link]

Sources

Validation

head-to-head comparison of sulfisozole sodium and other folate synthesis inhibitors

Topic: Head-to-Head Comparison of Sulfisoxazole Sodium and Other Folate Synthesis Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-Head Comparison of Sulfisoxazole Sodium and Other Folate Synthesis Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Solubility Advantage

Note on Nomenclature: In this guide, "Sulfisozole Sodium" is identified by its standard international nonproprietary name (INN), Sulfisoxazole Sodium (also known as Sulfafurazole). While functionally similar to other sulfonamides, its sodium salt form offers distinct physicochemical advantages—primarily high aqueous solubility—that differentiate it from analogs like Sulfamethoxazole and Sulfadiazine.

This guide provides a rigorous technical comparison of Sulfisoxazole Sodium against other folate synthesis inhibitors. Unlike the intermediate-acting Sulfamethoxazole (often paired with Trimethoprim), Sulfisoxazole is a short-acting agent with a critical advantage: superior solubility in acidic urine , which significantly mitigates the risk of crystalluria and renal toxicity. This characteristic makes it a preferred substrate for specific urinary tract infection (UTI) models and pediatric formulations.

Mechanistic Profiling: The Folate Blockade

Sulfonamides, including Sulfisoxazole, are structural analogs of para-aminobenzoic acid (PABA).[] They act as competitive inhibitors of dihydropteroate synthase (DHPS) , the enzyme responsible for incorporating PABA into dihydropteroic acid.[2][3] This inhibition arrests the de novo synthesis of folate, a cofactor essential for nucleotide biosynthesis.[4]

Distinction from Synergists:

  • Sulfonamides (e.g., Sulfisoxazole): Target DHPS (Step 1).[5]

  • Diaminopyrimidines (e.g., Trimethoprim): Target Dihydrofolate Reductase (DHFR) (Step 2).

  • Synergy: Combined use creates a sequential blockade, often converting a bacteriostatic effect into a bactericidal one.

Pathway Visualization: Sequential Inhibition of Folate Synthesis

FolatePathway PABA PABA + Pteridine DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP DHF Dihydrofolic Acid (DHF) DHP->DHF DHFR Enzyme: DHFR (Dihydrofolate Reductase) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF DNA DNA/RNA Synthesis THF->DNA SULF SULFISOXAZOLE (Competitive Inhibition) SULF->DHPS Blocks TMP TRIMETHOPRIM (Competitive Inhibition) TMP->DHFR Blocks

Caption: Sequential blockade of bacterial folate synthesis.[6][7] Sulfisoxazole inhibits DHPS; Trimethoprim inhibits DHFR.

Physicochemical & Pharmacokinetic Comparison

The primary differentiator for Sulfisoxazole Sodium is its solubility profile. While Sulfadiazine is notorious for causing crystalluria in acidic urine, Sulfisoxazole remains soluble, making it safer for renal excretion.

Table 1: Comparative Properties of Key Sulfonamides

FeatureSulfisoxazole Sodium Sulfamethoxazole Sulfadiazine Sulfadoxine
Primary Utility UTI, Otitis Media (Pediatric)Systemic Infections (w/ TMP)Toxoplasmosis, MeningitisMalaria (w/ Pyrimethamine)
Half-Life (T½) Short (5–6 hrs)Intermediate (10–12 hrs)Intermediate (10–17 hrs)Ultra-Long (100–230 hrs)
Solubility (pH 6.0) High (~196 mg/dL)Low (~25 mg/dL)Very Low (~13 mg/dL)Low
Urinary Excretion ~95% (High Conc.)~85%~50-70%Slow
Protein Binding ~85%~70%~30-50%~90%
Risk of Crystalluria Low ModerateHigh (Requires alkalization)Low (due to slow excretion)

Key Insight: Researchers selecting a sulfonamide for in vivo urinary tract models should prioritize Sulfisoxazole due to its ability to achieve high active concentrations in the bladder without precipitating, unlike Sulfadiazine which often requires adjuvant sodium bicarbonate administration.

Experimental Protocols

To validate the efficacy of Sulfisoxazole Sodium, researchers typically employ Minimum Inhibitory Concentration (MIC) assays and Checkerboard Synergy studies.

Protocol A: Determination of MIC (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines

  • Preparation: Dissolve Sulfisoxazole Sodium in sterile distilled water (due to high solubility, DMSO is rarely needed compared to Sulfamethoxazole). Prepare a stock solution at 1024 µg/mL.

  • Inoculum: Adjust bacterial culture (E. coli ATCC 25922) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dilution: Dispense 100 µL of CAMHB into a 96-well plate. Perform serial 2-fold dilutions of Sulfisoxazole (Range: 512 to 0.5 µg/mL).

  • Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 35°C for 16–20 hours.

  • Readout: Determine the lowest concentration with no visible growth.

    • Note: Sulfonamides may show "trailing endpoints" (partial inhibition) due to carryover folate. Read the endpoint as 80% reduction in growth compared to control.

Protocol B: Checkerboard Assay for Synergism

Objective: Quantify the Fractional Inhibitory Concentration Index (FICI) with Trimethoprim.

  • Matrix Setup: Use a 96-well plate.

    • X-axis: Sulfisoxazole Sodium (0 to MIC × 2).

    • Y-axis: Trimethoprim (0 to MIC × 2).

  • Inoculation: Add bacterial suspension (final 5 x 10^5 CFU/mL) to all wells.

  • Calculation:

    
    
    
  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

Workflow Visualization: Synergistic Screening

ExperimentalWorkflow Stock Stock Prep Sulfisoxazole Na (H2O) Trimethoprim (DMSO) Dilution Serial Dilution (Checkerboard Matrix) Stock->Dilution Incubation Incubation 35°C, 18h Dilution->Incubation Inoculum Inoculum 0.5 McFarland (E. coli) Inoculum->Dilution Readout OD600 Measurement & Visual Inspection Incubation->Readout Analysis Calculate FICI Determine Synergy Readout->Analysis

Caption: Workflow for Checkerboard Synergy Assay to determine FICI values.

Antimicrobial Performance Data

The following data summarizes typical MIC ranges for Sulfisoxazole against common pathogens. While resistance is widespread, it remains effective against specific community-acquired strains.

Table 2: Comparative MIC Ranges (µg/mL)

OrganismSulfisoxazole Sulfamethoxazole Trimethoprim Interpretation
E. coli (Susceptible)8 – 644 – 320.5 – 2Comparable potency; SMX slightly more potent.
S. aureus (MSSA)32 – 12816 – 640.5 – 4Weak monotherapy activity for both.
Haemophilus influenzae4 – 162 – 80.2 – 1Sulfisoxazole preferred for pediatric otitis media.
Chlamydia trachomatis4 – 322 – 16ResistantSulfonamides are active; TMP is not.

Data Integrity Note: MIC values can vary by strain and resistance mechanisms (e.g., sul1, sul2 genes). Always perform local susceptibility testing.

References

  • National Center for Advancing Translational Sciences (NCATS). Sulfisoxazole Sodium (Inxight Drugs). [Link]

  • PubChem. Sulfisoxazole - Compound Summary. National Library of Medicine. [Link]

  • Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action.[2][6] Journal of Pharmaceutical Sciences.[8] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • FDA Label. Gantrisin (Sulfisoxazole Acetyl) - Prescribing Information. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Validation: Sulfisoxazole Sodium Assay

This guide provides an in-depth, technically-grounded comparison and validation protocol for a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of sulfisoxazole sodium. Moving...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically-grounded comparison and validation protocol for a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of sulfisoxazole sodium. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind the methodological choices, ensuring a robust, reliable, and transferable assay suitable for quality control and research environments. The validation process is rigorously benchmarked against the standards outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3][4]

Introduction: The "Why" Behind Rigorous Validation

Sulfisoxazole is a short-acting sulfonamide antibiotic used to treat a variety of bacterial infections.[5] Its sodium salt is often used in pharmaceutical formulations to improve solubility. For patient safety and product efficacy, regulatory agencies mandate that the quantity of the active pharmaceutical ingredient (API) in a drug product be accurately determined. HPLC is the gold standard for this purpose due to its high specificity, sensitivity, and precision.

However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[3][4] This guide details the validation of an in-house developed RP-HPLC method for sulfisoxazole sodium assay, comparing its performance characteristics against established parameters and providing the data to prove its suitability.

Experimental Design: Materials and Chromatographic Conditions

Reference Standards and Reagents
  • Primary Reference Standard: Sulfisoxazole United States Pharmacopeia (USP) Reference Standard (CAS: 127-69-5).[5] This is a pharmaceutical primary standard and serves as the ultimate benchmark for quantification.

  • In-house Working Standard: A well-characterized batch of sulfisoxazole sodium, qualified against the USP Reference Standard.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Buffer: Monobasic potassium phosphate (KH₂PO₄), analytical grade.

  • Water: Deionized water, filtered through a 0.22 µm filter.

Instrumentation and Chromatographic Conditions

The selection of chromatographic conditions is a critical step driven by the physicochemical properties of sulfisoxazole.

  • Instrument: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was chosen. C18 columns provide excellent retention and separation for moderately polar compounds like sulfisoxazole.

  • Mobile Phase: A mixture of 0.01M Potassium Dihydrogen Phosphate buffer and Acetonitrile (60:40 v/v), with the pH adjusted to 4.5 using phosphoric acid.

    • Scientist's Rationale: Sulfisoxazole has a pKa of approximately 5.0. Setting the mobile phase pH to 4.5 ensures that the molecule is primarily in its non-ionized form, leading to better retention, peak shape, and reproducibility on a C18 column. The buffer is essential to control the pH and prevent peak shifting.

  • Flow Rate: 1.0 mL/min. This provides a good balance between analysis time and separation efficiency.

  • Detection Wavelength: 260 nm. This wavelength was selected based on the UV spectrum of sulfisoxazole, which shows a significant absorbance maximum, ensuring high sensitivity.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.

The Validation Protocol: A Structured Approach to Trustworthiness

The following validation parameters were assessed in accordance with ICH Q2(R1) guidelines.[1][2][3]

System Suitability

Before any sample analysis, system suitability tests are performed to ensure the chromatographic system is operating correctly.

Protocol: Five replicate injections of a standard solution (e.g., 50 µg/mL) are made.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

These criteria confirm the column's efficiency, the symmetry of the analyte peak, and the precision of the injection and detection system.

// Nodes Plan [label="Validation Planning\n(Define Parameters)", fillcolor="#F1F3F4", fontcolor="#202124"]; SST [label="System Suitability Test (SST)\nPass?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Specificity [label="Specificity & Selectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy\n(Recovery)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precision [label="Precision\n(Repeatability & Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOD_LOQ [label="LOD & LOQ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Robustness [label="Robustness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Report [label="Final Validation Report", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Method Optimization\nRequired", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Plan -> SST; SST -> Specificity [label="Yes"]; SST -> Fail [label="No"]; Fail -> Plan; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> LOD_LOQ; LOD_LOQ -> Robustness; Robustness -> Report; } dot Caption: A workflow diagram illustrating the sequential process of HPLC method validation.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or placebo matrix components.[4]

Protocol:

  • Inject a blank (mobile phase).

  • Inject a placebo solution (formulation excipients without the API).

  • Inject the sulfisoxazole standard solution.

  • Inject a sample solution of the drug product.

Results: The chromatograms showed no interfering peaks at the retention time of sulfisoxazole in the blank or placebo injections. The peak in the drug product sample was spectrally pure, as confirmed by PDA analysis, matching the spectrum of the reference standard. This demonstrates the method's high specificity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.

Protocol: A series of at least five concentrations were prepared from the stock solution, ranging from 50% to 150% of the target assay concentration (e.g., 25 µg/mL to 75 µg/mL). Each concentration was injected in triplicate.

Results: The data was evaluated by linear regression analysis.

ParameterResultAcceptance Criteria
Concentration Range 25 - 75 µg/mL-
Correlation Coefficient (r²) 0.9997≥ 0.999
Linear Regression Equation y = 45210x - 1580-
Y-intercept -1580Close to zero

The high correlation coefficient confirms the excellent linearity of the method across the specified range.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

Protocol: The accuracy was evaluated by spiking a placebo mixture with known amounts of sulfisoxazole API at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Results: The recovery was calculated as the percentage of the measured amount versus the added amount.

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.599.2%
Average 99.8%

The average recovery of 99.8% is well within the typical acceptance criteria (e.g., 98.0% - 102.0%), demonstrating the high accuracy of the method.

Precision

Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day Precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision (Inter-day & Inter-analyst): Assesses variations within the same laboratory (e.g., different days, analysts, or equipment).

Protocol:

  • Repeatability: Six separate sample preparations from the same homogenous batch were analyzed on the same day.

  • Intermediate Precision: The same procedure was repeated on a different day by a different analyst.

Results: The precision is expressed as the Relative Standard Deviation (RSD).

Precision LevelnMean Assay (%)% RSD
Repeatability 6100.2%0.45%
Intermediate Precision 699.7%0.68%

The low RSD values for both repeatability and intermediate precision (<1.0%) indicate that the method is highly precise.

// Nodes Suitability [label="Suitability for Purpose", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Specificity [label="Specificity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Range [label="Validated Range", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Suitability -> {Specificity, Range}; Range -> {Accuracy, Precision, Linearity} [arrowhead=none]; } dot Caption: Relationship between core validation parameters defining a method's suitability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Protocol: Determined based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3:1, and LOQ is where S/N = 10:1.

Results:

  • LOD: 0.04 µg/mL

  • LOQ: 0.13 µg/mL[7]

These results indicate the method is highly sensitive and suitable for determining trace amounts of sulfisoxazole, which is particularly useful for impurity testing or dissolution studies.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol: The effect of small changes in the following parameters was evaluated:

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase pH (± 0.2 units)

  • Column Temperature (± 2°C)

Results: System suitability parameters remained within acceptance criteria for all tested variations, and the assay results were not significantly affected. This demonstrates the method is robust and reliable for routine use in a QC environment.

Comparison with Alternative Methods

While the validated method is robust, it's useful to compare it with other published methods.

ParameterValidated In-House Method Alternative Method (Example) [6]
Mobile Phase 60:40 Buffer:ACN, pH 4.525:50:25 Methanol:ACN:Buffer
Column C18, 250 x 4.6 mm, 5 µmC18
Flow Rate 1.0 mL/min1.2 mL/min
Run Time ~7 minutes~8 minutes[6]
Buffer Phosphate (non-volatile)Phosphate (non-volatile)
Key Advantage Optimized for specific API lot, highly robustEstablished in literature
Consideration Phosphate buffer is not LC-MS compatibleTernary mobile phase can be more complex to prepare

Scientist's Insight: Our in-house method utilizes a simpler binary mobile phase, which is often easier to prepare and more reproducible than ternary or quaternary systems. While many methods exist, the key is to validate a method that is reliable, robust, and practical for your specific laboratory environment and instrumentation. For instance, if LC-MS compatibility is required, a method using a volatile buffer like ammonium acetate or formic acid would need to be developed and validated.[8]

Conclusion

The RP-HPLC method detailed in this guide has been rigorously validated according to ICH Q2(R1) guidelines and has demonstrated excellent specificity, linearity, accuracy, precision, and robustness for the quantitative determination of sulfisoxazole sodium. The comprehensive data presented confirms its suitability for its intended purpose in a regulated quality control environment. By understanding the scientific rationale behind each validation parameter, researchers and analysts can confidently implement, transfer, and troubleshoot this analytical procedure.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Therapeutic Goods Administration (TGA), Australia. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • European Medicines Agency (EMA). (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Prasanthi, V., & Rao, M. G. (2011). Development and Validation of New RP-HPLC Method for Determination of Acetyl Sulfisoxazole. International Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 159-162.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5344, Sulfisoxazole. [Link]

  • U.S. Pharmacopeia. USP Monographs: Sulfamethoxazole. USP29-NF24.
  • Edmund, et al. (2025). Validated RP-HPLC-PDA with Buffer-Free Gradient Elution for Simultaneous Plasma Analysis of Trimethoprim and Sulfamethoxazole. Jurnal Farmasi Indonesia, 17(2).
  • PubMed. (1979). Comparison of the conventional methods and high-performance liquid chromatography for the determination of trimethoprim, sulfamethoxazole and its metabolite in serum.
  • PubMed. (1978). "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids.
  • SIELC Technologies. (2018). Separation of Sulfisoxazole on Newcrom R1 HPLC column. [Link]

  • Scribd. USP Monographs Sulfamethoxazole and Trimethoprim Tablets.
  • ResearchGate. (2016).
  • HPC Standards. Sulfisoxazole | 1X250MG | C11H13N3O3S | 675531 | 127-69-5.
  • Semantic Scholar. DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR DETERMINATION OF ACETYL SULFISOXAZOLE IN BULK AND PHARMACEUTICAL DOSAGE FORMS.
  • Sigma-Aldrich.
  • UMT Journals. Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension.
  • DSpace.
  • JFIOnline. Validated RP-HPLC-PDA with Buffer-Free Gradient Elution for Simultaneous Plasma Analysis of Trimethoprim and Sulfamethoxazole.

Sources

Validation

A Comparative Guide to the Pharmacokinetics of Sulfisoxazole Across Key Animal Species

Introduction: The Significance of Interspecies Pharmacokinetic Variation Sulfisoxazole is a short-acting sulfonamide, a class of synthetic bacteriostatic antibiotics that function by competitively inhibiting dihydroptero...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Interspecies Pharmacokinetic Variation

Sulfisoxazole is a short-acting sulfonamide, a class of synthetic bacteriostatic antibiotics that function by competitively inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. Its broad spectrum of activity has made it a valuable tool in both human and veterinary medicine for treating a range of systemic and local infections, particularly urinary tract infections, owing to its rapid renal excretion.[1][2]

However, the physiological and metabolic diversity across animal species presents a significant challenge for effective and safe drug administration. A dose that is therapeutic in one species may be sub-therapeutic or toxic in another. Therefore, a thorough understanding of the comparative pharmacokinetics—the study of a drug's absorption, distribution, metabolism, and excretion (ADME)—is not merely an academic exercise. For researchers, veterinarians, and drug development professionals, this knowledge is fundamental to designing rational dosage regimens, ensuring animal welfare, preventing violative drug residues in food-producing animals, and utilizing species as appropriate preclinical models for human medicine.

This guide provides an in-depth comparison of sulfisoxazole's pharmacokinetic profile in key monogastric species, discusses the expected disposition in ruminants and poultry based on data from analogous sulfonamides, and details the experimental methodologies required to generate such critical data.

Comparative Pharmacokinetics: An ADME Profile Across Species

The journey of sulfisoxazole through the body is markedly different depending on the species. These differences are most pronounced when comparing monogastric animals like dogs and swine to ruminants and poultry, primarily due to vast differences in gastrointestinal physiology and metabolic pathways.

Monogastric Mammals: Dog and Swine

Direct comparative studies in monogastric species reveal significant variations in drug handling. A key study provides a clear picture of sulfisoxazole's behavior in dogs and swine following both intravenous and oral administration.[3]

  • Absorption: Following oral administration, sulfisoxazole demonstrates excellent bioavailability in swine (100.0%) but is somewhat lower in dogs (69.8%).[3] This suggests that while both species absorb the drug well from the gastrointestinal tract, presystemic elimination or incomplete absorption may be more of a factor in canines.

  • Distribution: The drug's distribution into tissues, represented by the steady-state volume of distribution (Vss), is notably higher in swine (30.3 L) compared to dogs (17.2 L).[3] This indicates more extensive partitioning of sulfisoxazole into the tissues of pigs. Plasma protein binding also differs, with a higher fraction of the drug bound in swine (40-60%) than in dogs (30-50%).[3] Since only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion, this difference in binding can significantly impact its efficacy and clearance.

  • Metabolism: While specific metabolic rates for sulfisoxazole are not detailed in this direct comparison, it is known that sulfonamides are primarily metabolized via N4-acetylation.[1][4] The extent of acetylation versus other pathways, such as hydroxylation, is a key driver of interspecies differences. For instance, hydroxylation is a more predominant metabolic pathway for some sulfonamides in dogs, whereas acetylation is the main route in swine.[1]

  • Excretion: The most striking difference is in the elimination half-life (t1/2). Sulfisoxazole is eliminated much more slowly from swine (46.39 hours) and dogs (33.74 hours) than from humans (7.40 hours).[3] This exceptionally long half-life in these veterinary species is a critical consideration for dosing intervals to avoid drug accumulation and for establishing appropriate withdrawal times.

Ruminants (Goats & Cattle): An Analog-Based Perspective

Peer-reviewed pharmacokinetic data specifically for sulfisoxazole in ruminants is scarce. However, studies using other short-acting sulfonamides, such as sulfamethoxazole, provide crucial insights into how the unique digestive physiology of ruminants influences drug disposition.

The rumen acts as a large fermentation vat, which can significantly impact orally administered drugs. For sulfamethoxazole in goats, intraruminal administration resulted in rapid absorption but a very low oral bioavailability of only 12.4%.[5] This poor systemic availability is likely due to a combination of drug degradation within the rumen and an extensive "first-pass" hepatic metabolism effect.[5][6][7] The elimination half-life of sulfamethoxazole in goats is also very short, at approximately 2.4 hours.[5] Similarly, in calves and cows, sulfamethoxazole is eliminated rapidly, with half-lives ranging from 2.0 to 4.7 hours.[8] This rapid clearance in ruminants contrasts sharply with the slow elimination seen in dogs and swine.

Avian Species (Chickens): An Analog-Based Perspective

As with ruminants, specific sulfisoxazole data in poultry is limited. We can again turn to sulfamethoxazole as an analog. In broiler chickens, orally administered sulfamethoxazole is well-absorbed, with a bioavailability of approximately 100%.[9][10] However, its elimination is quite rapid. One study in broiler chickens reported an oral elimination half-life of 1.92 hours.[11] Another study in hens found a longer half-life of 8.2 hours.[12] This variability highlights that even within a class, factors like age and breed can influence pharmacokinetics. Metabolism in chickens involves common pathways like acetylation and glucuronidation, but also unique pathways such as hydroxylation and sulfate conjugation that are more extensive than in pigs or rats.[1]

Summary of Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for sulfisoxazole and its analog, sulfamethoxazole, across various species to highlight the profound interspecies differences.

ParameterDog (Sulfisoxazole)Swine (Sulfisoxazole)Goat (Sulfamethoxazole)Cattle (Sulfamethoxazole)Chicken (Sulfamethoxazole)*
Oral Bioavailability (F) 69.8%[3]100.0%[3]12.4%[5]Low[6]~60-100%[9][10][13]
Elimination Half-life (t1/2) 33.74 hr[3]46.39 hr[3]2.4 hr[5]2.0 - 4.7 hr[8]1.9 - 8.2 hr[11][12]
Volume of Distribution (Vss) 17.2 L[3]30.3 L[3]0.44 - 0.57 L/kg[8]0.44 - 0.57 L/kg[8]0.58 L/kg[11]
Plasma Protein Binding 30 - 50%[3]40 - 60%[3]Not SpecifiedNot SpecifiedNot Specified
Primary Metabolic Pathway Hydroxylation/Acetylation[1]N4-Acetylation[1]N4-Acetylation[8]N4-Acetylation[8]N4-Acetylation, Hydroxylation[1]

*Note: Data for Goat, Cattle, and Chicken are for the analog compound sulfamethoxazole and are presented for illustrative purposes due to limited availability of sulfisoxazole-specific data. Direct comparison requires caution.

Drivers of Interspecies Variability

The dramatic differences observed in the table are not random; they are driven by fundamental physiological and biochemical disparities between species.

ADME_Factors cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion GI_Physiology GI Physiology Ruminant Ruminant Stomach (Drug Degradation) GI_Physiology->Ruminant Monogastric Simple Stomach (Stable Environment) GI_Physiology->Monogastric Protein_Binding Plasma Protein Binding High_Binding High (e.g., Swine) Less Free Drug Protein_Binding->High_Binding Low_Binding Lower (e.g., Dog) More Free Drug Protein_Binding->Low_Binding Enzymes Metabolic Enzymes (e.g., N-acetyltransferase) Acetylation Acetylation Dominant (e.g., Swine, Ruminants) Enzymes->Acetylation Hydroxylation Hydroxylation Significant (e.g., Dog, Chicken) Enzymes->Hydroxylation Renal_Function Renal Function Rapid_Clearance Rapid Clearance (e.g., Ruminants, Poultry) Renal_Function->Rapid_Clearance Slow_Clearance Slow Clearance (e.g., Dog, Swine) Renal_Function->Slow_Clearance

Caption: Key physiological factors driving interspecies pharmacokinetic variability.

  • Gastrointestinal Physiology: This is the most significant factor differentiating ruminants from monogastric species. The complex, multi-chambered stomach of a ruminant, with its unique pH and microbial population, can chemically alter or degrade drugs like sulfonamides before they reach the small intestine for absorption, drastically reducing oral bioavailability.[5][6]

  • Plasma Protein Binding: The amount and type of plasma proteins (like albumin) vary between species. Since sulfisoxazole binds to these proteins, species with higher binding affinity or capacity (e.g., swine) will have a lower fraction of free, active drug, affecting both its distribution into tissues and its availability for elimination.[3]

  • Metabolic Enzymes: The activity and expression of drug-metabolizing enzymes, particularly N-acetyltransferase for sulfonamides, differ widely. Species that are efficient acetylators will clear the drug differently than those where other pathways, like hydroxylation, play a larger role.[1][4] This directly impacts the drug's half-life and the profile of metabolites produced.

  • Renal Function: The efficiency of renal filtration and secretion determines the rate of excretion for water-soluble drugs like sulfisoxazole.[2] Ruminants and poultry tend to have very efficient renal clearance mechanisms for sulfonamides, contributing to their characteristically short elimination half-lives compared to dogs and swine.[5][8]

Experimental Methodologies

Generating reliable pharmacokinetic data requires rigorous, validated experimental protocols. Below are representative workflows for an in vivo study and the subsequent bioanalytical quantification.

Protocol: In Vivo Comparative Pharmacokinetic Study

This protocol outlines a standard crossover design to determine key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.

Objective: To determine and compare the bioavailability, half-life, clearance, and volume of distribution of sulfisoxazole in a target animal species.

Materials:

  • Test animals (e.g., 6-8 healthy, adult animals of the target species)

  • Sulfisoxazole solution for injection (sterile, pharmaceutical grade)

  • Sulfisoxazole oral formulation (e.g., tablets, suspension)

  • Catheters (for IV administration and blood collection)

  • Syringes, needles

  • Blood collection tubes (containing appropriate anticoagulant, e.g., heparin or EDTA)

  • Centrifuge

  • Freezer (-80°C for plasma storage)

Procedure:

  • Acclimation & Health Check: Acclimate animals to housing for at least one week. Perform a health examination to ensure all animals are healthy and suitable for the study. Fast animals overnight before dosing, with water available ad libitum.

  • Phase 1: Intravenous (IV) Administration: a. Weigh each animal to determine the precise dose. b. Place an indwelling catheter in a suitable vein (e.g., cephalic vein in dogs, jugular vein in cattle). c. Collect a pre-dose (time 0) blood sample. d. Administer a single IV bolus of sulfisoxazole at the target dose (e.g., 50 mg/kg). Record the exact time of administration. e. Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24, 48, 72 hours). The sampling schedule must be dense enough to capture the distribution and elimination phases accurately. f. Immediately after collection, centrifuge blood samples (e.g., 1500 x g for 10 minutes at 4°C) to separate plasma. g. Harvest the plasma into labeled cryovials and store immediately at -80°C pending analysis.

  • Washout Period: Allow a washout period of at least 10-14 days. This duration should be at least 10 times the expected elimination half-life of the drug to ensure its complete clearance from the body before the next phase.

  • Phase 2: Oral (PO) Administration: a. Administer the oral formulation of sulfisoxazole to the same animals at the same dose level. b. Collect blood samples using the same time schedule as the IV phase. c. Process and store plasma samples as described in steps 2f-2g.

  • Data Analysis: a. Analyze plasma samples for sulfisoxazole concentration using a validated bioanalytical method (see protocol below). b. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data for each animal. c. Calculate key parameters: Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), Elimination Half-life (t1/2), and Mean Residence Time (MRT). d. Calculate oral bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_IV) * 100.

PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory & Analysis Phase Animal_Prep Animal Acclimation & Fasting IV_Dose Phase 1: IV Dosing Animal_Prep->IV_Dose Blood_Sampling1 Serial Blood Sampling IV_Dose->Blood_Sampling1 Washout Washout Period (e.g., 14 days) Blood_Sampling1->Washout Processing Plasma Separation (Centrifugation) Blood_Sampling1->Processing Samples PO_Dose Phase 2: Oral Dosing Washout->PO_Dose Blood_Sampling2 Serial Blood Sampling PO_Dose->Blood_Sampling2 Blood_Sampling2->Processing Samples Storage Sample Storage (-80°C) Processing->Storage Analysis Bioanalysis (HPLC/LC-MS) Storage->Analysis PK_Modeling Pharmacokinetic Modeling & Analysis Analysis->PK_Modeling

Sources

Comparative

In Vitro Comparison Guide: Sulfisoxazole Sodium vs. Sulfadiazine Sodium against E. coli

Executive Summary This guide provides a technical comparison of Sulfisoxazole Sodium (also known as Sulfafurazole) and Sulfadiazine Sodium regarding their in vitro efficacy against Escherichia coli.[1] While both agents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of Sulfisoxazole Sodium (also known as Sulfafurazole) and Sulfadiazine Sodium regarding their in vitro efficacy against Escherichia coli.[1] While both agents share a common mechanism of action as competitive inhibitors of dihydropteroate synthase (DHPS), they exhibit distinct physicochemical profiles that dictate their experimental handling and clinical utility.

Key Findings:

  • Intrinsic Potency: Sulfadiazine generally exhibits higher intrinsic potency (lower MIC) against susceptible E. coli strains compared to Sulfisoxazole.[1]

  • Solubility Profile: Sulfisoxazole demonstrates superior solubility at physiological and slightly acidic pH compared to Sulfadiazine.[1] This property is critical for preventing crystalluria in vivo and allows for higher stable concentrations in in vitro stock solutions without aggressive organic co-solvents.[1]

  • Protein Binding: Sulfisoxazole has high protein binding (~85–90%), whereas Sulfadiazine is moderately bound (~45%). This variance significantly impacts MIC interpretation when shifting from standard broth to serum-supplemented assays.[1]

Chemical & Mechanistic Foundation

Structural Comparison

Both compounds are sulfonamide derivatives (N1-substituted sulfanilamides).[1] The core difference lies in the N1-heterocyclic ring, which influences pKa and lipophilicity.[1]

FeatureSulfisoxazole SodiumSulfadiazine Sodium
IUPAC Name Sodium (4-aminophenyl)sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanideSodium (4-aminophenyl)sulfonyl-(pyrimidin-2-yl)azanide
Heterocycle Isoxazole (3,4-dimethyl)Pyrimidine
MW (Salt) ~267.2 g/mol ~272.3 g/mol
pKa (Acid form) ~5.0~6.5
Solubility (pH 7) High (>15 mg/mL)Moderate (~0.13 mg/mL for free acid; High for Na-salt)
Mechanism of Action

Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA).[1] They competitively inhibit dihydropteroate synthase (DHPS) , blocking the synthesis of dihydropteroic acid, a precursor to tetrahydrofolate (THF).

FolatePathway PABA PABA + Pteridine DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP Folate Dihydrofolate -> Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate Sulfa Sulfonamides (Sulfisoxazole / Sulfadiazine) Sulfa->DHPS Competitive Inhibition

Figure 1: Mechanism of Action.[1] Sulfonamides competitively inhibit DHPS, preventing the condensation of PABA with pteridine, ultimately halting bacterial DNA synthesis.

Experimental Methodology

To ensure reproducibility, the following protocol adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution, adapted for the specific solubility properties of these sulfonamides.

Reagent Preparation

Critical Step: Although sodium salts are water-soluble, "free acid" forms are often found in chemical inventories.[1]

  • If using Sodium Salts: Dissolve directly in sterile distilled water.[1]

  • If using Free Acid: Dissolve in a small volume of 0.1 M NaOH or DMSO before diluting with water.[1] Note: Sulfadiazine free acid is notoriously insoluble in neutral buffers.

Broth Microdilution Workflow

Target Organism: E. coli ATCC 25922 (Quality Control Strain).[1][2]

MIC_Workflow Step1 1. Stock Prep Dissolve Na-salt in H2O (Target: 10 mg/mL) Step2 2. Dilution Series 2-fold serial dilution in Cation-Adjusted MHB Step1->Step2 Step4 4. Inoculation Add 5x10^5 CFU/mL to wells Step2->Step4 Combine Step3 3. Inoculum Prep Direct colony suspension Adjust to 0.5 McFarland Step3->Step4 Step5 5. Incubation 35 +/- 2°C 16-20 Hours Step4->Step5 Step6 6. Read MIC Lowest conc. with no visible growth Step5->Step6

Figure 2: Standardized Broth Microdilution Workflow for Sulfonamide MIC Determination.

Protocol Validation:

  • Media: Mueller-Hinton Broth (MHB).[1] Crucial: Ensure the broth has low thymidine content.[1] Excess thymidine antagonizes sulfonamides, leading to false resistance.[1] Use lysed horse blood (2-5%) if necessary to clear thymidine, or purchase "Thymidine-reduced" MHB.[1]

  • Endpoint: Sulfonamides often show "trailing" growth (haze) rather than a sharp cutoff.[1] The MIC is read as the concentration inhibiting >80% of growth compared to the control.[1]

Comparative Performance Data

The following data aggregates standard reference values for E. coli (QC strain ATCC 25922) and general clinical isolates.

Minimum Inhibitory Concentration (MIC)
ParameterSulfadiazineSulfisoxazoleInterpretation
MIC Range (E. coli ATCC 25922) 1 – 4 µg/mL 8 – 64 µg/mL Sulfadiazine is intrinsically more potent by weight.[1]
MIC50 (Clinical Isolates) ~32 µg/mL~64 µg/mLResistance is widespread for both; values are high for non-wild type.[1]
Resistance Breakpoint (CLSI) ≥ 512 µg/mL≥ 512 µg/mLHigh breakpoints reflect the high urine concentrations achievable.[1]
Physicochemical & PK Factors Affecting In Vitro Models
FactorSulfadiazineSulfisoxazoleExperimental Implication
Protein Binding Low/Moderate (~45%)High (~90%)In serum-shift assays (e.g., 50% serum), Sulfisoxazole's MIC will increase significantly (up to 4-8x) compared to broth alone. Sulfadiazine's MIC shifts less.[1]
Solubility (pH 5.5) Low (~13 mg/dL)Moderate (~43 mg/dL)Sulfisoxazole is preferred for assays simulating acidic urine environments (e.g., artificial urine media).
Solubility (pH 7.5) Moderate (~200 mg/dL)High (~1700 mg/dL)Sulfisoxazole allows for extremely high concentration stock solutions without precipitation risk.

Critical Analysis: Selection Guide

When to choose Sulfadiazine:
  • Potency Studies: When evaluating the maximum intrinsic inhibition of the DHPS enzyme, Sulfadiazine provides a stronger baseline effect per microgram.[1]

  • CNS Models: If the in vitro model simulates cerebrospinal fluid (CSF) penetration, Sulfadiazine is the reference standard due to its superior ability to cross the blood-brain barrier in vivo (though in vitro this is modeled by lipophilicity and protein binding).

  • Low Protein Binding Requirements: In assays where serum proteins are present but protein binding correction is difficult to calculate, Sulfadiazine introduces less variability.[1]

When to choose Sulfisoxazole:
  • Urine Simulation: Sulfisoxazole is the gold standard for simulating urinary tract infection (UTI) treatments due to its high solubility and concentration in renal tubules.[1]

  • High-Concentration Screening: If an experiment requires testing at very high concentrations (e.g., >1000 µg/mL) to determine mutant prevention concentrations (MPC), Sulfisoxazole Sodium remains in solution where Sulfadiazine may precipitate, causing optical interference in plate readers.

  • Pediatric Formulations: Research into pediatric suspensions often utilizes Sulfisoxazole (acetyl form) due to its historical prevalence in that demographic.[1][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5344, Sulfisoxazole.[1] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5215, Sulfadiazine.[1] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition.[1] CLSI supplement M100.[1] [Link]

  • Centers for Disease Control and Prevention (CDC). National Antimicrobial Resistance Monitoring System (NARMS): Antibiotics Tested.[1] [Link]

  • DrugBank Online. Sulfisoxazole: Pharmacology and PK Data. [Link]

  • DrugBank Online. Sulfadiazine: Pharmacology and PK Data. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Sulfisozole Sodium

[1] Core Directive: The "Zero-Drain" Policy[2] Strict Adherence Required: Under no circumstances should Sulfisozole sodium (solid or solution) be discharged into sanitary sewer systems, drains, or surface waters. While S...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Core Directive: The "Zero-Drain" Policy[2]

Strict Adherence Required: Under no circumstances should Sulfisozole sodium (solid or solution) be discharged into sanitary sewer systems, drains, or surface waters.

While Sulfisozole sodium is not currently a federally P-listed or U-listed waste under the Resource Conservation and Recovery Act (RCRA), it is a potent sulfonamide antibiotic.[1] Discharge into water systems contributes to the proliferation of antimicrobial resistance (AMR), a critical global health threat. Furthermore, the EPA’s "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P) prohibits the sewering of hazardous waste pharmaceuticals, a standard that should be voluntarily applied to all antibiotic waste to ensure scientific integrity and environmental stewardship.

Immediate Action Item: Label all waste containers with "NON-RCRA PHARMACEUTICAL WASTE – INCINERATE ONLY."

Chemical Profile & Hazard Identification

Understanding the chemical nature of the waste is the first step in safe disposal.

PropertySpecification
Chemical Name Sulfisozole sodium
CAS Number 37514-39-9 (or 79921-43-0)
Molecular Formula Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H

N

NaO

S
Physical State Solid (Crystalline powder)
Storage Class 11 (Combustible Solids)
GHS Hazards H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)
RCRA Status Non-Listed (Unless characteristic).[1][2][3] Recommended management: Hazardous Pharmaceutical Waste
Incompatibilities Strong oxidizers, Acids (Potential release of toxic SO

/NO

fumes)

Disposal Decision Framework

The following logic gate ensures compliance with both federal regulations and best-practice environmental standards.

DisposalWorkflow Start Waste Generation: Sulfisozole Sodium StateCheck Check State: Solid or Liquid? Start->StateCheck LiquidCheck Is Liquid Mixed with Flammable Solvents? StateCheck->LiquidCheck Liquid SolidCheck Is Solid Mixed with Biohazards? StateCheck->SolidCheck Solid HazWaste Manage as RCRA Hazardous Waste (D001) LiquidCheck->HazWaste Yes (>24% Alcohol) PharmaWaste Segregate as Non-RCRA Pharmaceutical Waste LiquidCheck->PharmaWaste No (Aqueous) BioWaste Manage as Mixed Biohazardous Waste SolidCheck->BioWaste Yes SolidCheck->PharmaWaste No Incineration FINAL DISPOSAL: High-Temperature Incineration HazWaste->Incineration BioWaste->Incineration PharmaWaste->Incineration

Figure 1: Logical decision tree for segregating Sulfisozole sodium waste streams.[1] Note that regardless of the path, the endpoint is incineration.

Step-by-Step Disposal Protocol

A. Solid Waste (Powder, Spilled Material, Contaminated PPE)
  • Segregation: Isolate Sulfisozole sodium waste from oxidizers and acids.[1] Do not mix with general trash.[1][4]

  • Containerization: Use a High-Density Polyethylene (HDPE) wide-mouth drum or container.[1]

    • Why HDPE? It offers excellent chemical resistance to sulfonamides and prevents leaching.

  • Bagging: Place the waste inside a clear, leak-proof plastic bag (minimum 2 mil thickness) before placing it in the rigid container.

  • Labeling: Affix a yellow "Chemical Waste" label.

    • Constituents: "Sulfisozole Sodium (100%)"[1]

    • Hazard Checkbox: "Toxic" / "Irritant"[1]

    • Note: "Antibiotic - Do Not Autoclave" (Autoclaving may not fully deactivate the compound and can release fumes).[1]

B. Liquid Waste (Stock Solutions, HPLC Effluent)
  • Characterization: Determine if the solvent carrier is hazardous (e.g., Methanol, Acetonitrile).

    • If Organic Solvent: Manage as Ignitable Hazardous Waste (D001) .[1]

    • If Aqueous:[1][4] Manage as Non-RCRA Pharmaceutical Waste .[1]

  • Neutralization (Avoidance): Do not attempt to neutralize or chemically deactivate the antibiotic in the lab unless part of a validated experimental protocol. Improper treatment can generate more toxic byproducts.[1]

  • Containerization: Use an amber glass or HDPE carboy.[1]

    • Safety: Leave 10% headspace to prevent over-pressurization.

    • Secondary Containment: Always store the carboy in a secondary tray capable of holding 110% of the volume.

Emergency Spill Response

In the event of a spill, rapid containment prevents environmental contamination and personnel exposure.

SpillResponse Alert 1. ALERT Notify personnel PPE 2. PPE UP Nitrile gloves, N95/P100, Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Cover with absorbent pads (Do not sweep dry dust) PPE->Contain Clean 4. CLEAN Wet wipe or HEPA vac Triple rinse area Contain->Clean Dispose 5. DISPOSE All materials to Chemical Waste Clean->Dispose

Figure 2: Immediate response workflow for Sulfisozole sodium spills.

Detailed Spill Steps:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don double nitrile gloves, safety goggles, and a NIOSH-approved N95 or P100 respirator to prevent inhalation of dust (H335).[1]

  • Containment:

    • Dry Spill: Do not dry sweep.[1] Cover with a wet paper towel or absorbent pad to suppress dust, then scoop into a waste bag. Alternatively, use a HEPA-filtered vacuum.[1]

    • Wet Spill: Cover with an inert absorbent (vermiculite or chemical spill pad).[1]

  • Decontamination: Wipe the surface with a soap and water solution. Sulfisozole sodium is soluble in water. Do not use bleach immediately as it may react; simple surfactant cleaning is effective for removal.

  • Disposal: Place all cleanup materials (pads, gloves) into the hazardous waste container.

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 71306740, Sulfisozole sodium. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2016).[1][5] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfisozole sodium
Reactant of Route 2
Reactant of Route 2
Sulfisozole sodium
© Copyright 2026 BenchChem. All Rights Reserved.